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  • Product: 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-OL
  • CAS: 90370-38-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol: Properties, Analysis, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 6-(dimethoxymethyl)-2-mercaptopyrimidin-4-ol, a heterocyclic compound of interest in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 6-(dimethoxymethyl)-2-mercaptopyrimidin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. We will delve into its chemical properties, including the calculation of its molecular weight, and explore the analytical techniques crucial for its characterization. Furthermore, this document will outline a general synthetic approach and discuss the broader significance of pyrimidine derivatives in contemporary research.

Core Molecular Attributes

6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol is a substituted pyrimidine, a class of heterocyclic compounds fundamental to various biological processes. Understanding its core attributes is the first step in harnessing its potential.

Molecular Structure and Formula

The structural formula of 6-(dimethoxymethyl)-2-mercaptopyrimidin-4-ol reveals a pyrimidine ring functionalized with a dimethoxymethyl group at the 6-position, a mercapto group at the 2-position, and a hydroxyl group at the 4-position. This arrangement of functional groups dictates its chemical reactivity and potential biological activity.

The molecular formula for this compound is C7H10N2O3S [1].

Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for 6-(dimethoxymethyl)-2-mercaptopyrimidin-4-ol is as follows:

ElementNumber of AtomsAtomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)712.0184.07
Hydrogen (H)101.00810.08
Nitrogen (N)214.0128.02
Oxygen (O)316.0048.00
Sulfur (S)132.0732.07
Total 202.24

The calculated molecular weight is approximately 202.24 g/mol . Commercially available sources list the molecular weight as 202.23 g/mol [1]. This minor difference can be attributed to the use of isotopic masses versus average atomic weights.

Synthesis and Characterization

The synthesis of pyrimidine derivatives often involves the condensation of a β-dicarbonyl compound or its equivalent with a urea or thiourea derivative.

General Synthetic Pathway

A plausible synthetic route for 6-(dimethoxymethyl)-2-mercaptopyrimidin-4-ol would involve the cyclocondensation of a β-ketoester bearing the dimethoxymethyl group with thiourea. The reaction is typically carried out in the presence of a base, such as sodium ethoxide, in an alcoholic solvent.

Synthetic Pathway β-ketoester β-ketoester with dimethoxymethyl group Product 6-(Dimethoxymethyl)-2- mercaptopyrimidin-4-ol β-ketoester->Product + Thiourea Thiourea Thiourea Base Base (e.g., NaOEt) Base->Product

Caption: General synthetic scheme for 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol.

Analytical Characterization Workflow

A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized compound. This typically involves a combination of spectroscopic and chromatographic techniques.

Analytical Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis Synthesis Crude Product from Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Structural_Confirmation Structural Confirmation Purification->Structural_Confirmation Purity_Assessment Purity Assessment Purification->Purity_Assessment Final_Product Characterized Product Structural_Confirmation->Final_Product NMR ¹H and ¹³C NMR Structural_Confirmation->NMR MS Mass Spectrometry (MS) Structural_Confirmation->MS IR Infrared (IR) Spectroscopy Structural_Confirmation->IR Purity_Assessment->Final_Product HPLC High-Performance Liquid Chromatography (HPLC) Purity_Assessment->HPLC TLC Thin-Layer Chromatography (TLC) Purity_Assessment->TLC

Caption: A typical analytical workflow for the characterization of a synthesized compound.

Spectroscopic and Chromatographic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for elucidating the carbon-hydrogen framework of the molecule.[2] The proton NMR spectrum would be expected to show characteristic signals for the methoxy protons, the acetal proton, and the aromatic proton on the pyrimidine ring.

  • Mass Spectrometry (MS) : MS provides information about the mass-to-charge ratio of the molecule, which is a direct confirmation of its molecular weight.[2]

  • Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups.[3] Key vibrational bands would be expected for the O-H, N-H, C=O (in the tautomeric form), and C-S bonds.

  • High-Performance Liquid Chromatography (HPLC) : HPLC is a crucial technique for assessing the purity of the compound.[4] By using a suitable stationary and mobile phase, one can separate the target compound from any impurities or starting materials.

Relevance in Drug Discovery and Development

Pyrimidine derivatives are a cornerstone of medicinal chemistry, appearing in a wide array of therapeutic agents. Their structural resemblance to the pyrimidine bases of DNA and RNA makes them attractive scaffolds for targeting various biological pathways.

Pyrimidines as Privileged Scaffolds

The pyrimidine core is considered a "privileged scaffold" in drug discovery due to its ability to interact with a diverse range of biological targets. This versatility has led to the development of numerous drugs for various indications, including cancer, infectious diseases, and inflammatory disorders.

Potential Applications of Functionalized Pyrimidines

The specific functional groups on 6-(dimethoxymethyl)-2-mercaptopyrimidin-4-ol suggest several avenues for further investigation:

  • Enzyme Inhibition : The mercapto group can act as a nucleophile or a metal chelator, making it a potential inhibitor of enzymes that rely on these mechanisms, such as certain proteases or metalloenzymes.

  • Kinase Inhibition : Many kinase inhibitors incorporate a pyrimidine core that mimics the adenine of ATP, competing for the enzyme's binding site.

  • Antimicrobial Activity : Pyrimidine derivatives have been shown to possess antibacterial and antifungal properties.[5]

Experimental Protocols

The following are generalized protocols that would be adapted for the specific properties of 6-(dimethoxymethyl)-2-mercaptopyrimidin-4-ol.

Protocol: Purity Determination by HPLC
  • Preparation of Mobile Phase : Prepare a suitable mobile phase, for instance, a gradient of acetonitrile and water with 0.1% formic acid.

  • Sample Preparation : Accurately weigh and dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

  • Instrumentation : Use a reverse-phase C18 column and a UV detector set to an appropriate wavelength to detect the pyrimidine ring.

  • Analysis : Inject the sample and run the gradient method.

  • Data Interpretation : The purity is determined by the area percentage of the main peak relative to the total peak area.

Protocol: Structural Confirmation by ¹H NMR
  • Sample Preparation : Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition : Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).

  • Data Processing : Process the raw data (Fourier transform, phase correction, and baseline correction).

  • Spectral Interpretation : Analyze the chemical shifts, integration, and coupling patterns to confirm the expected proton environments of the structure.

Conclusion

6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol, with a molecular weight of approximately 202.23 g/mol , is a functionalized pyrimidine derivative with potential for further exploration in drug discovery and chemical biology. Its synthesis, while requiring careful control, follows established principles of heterocyclic chemistry. Rigorous analytical characterization using a suite of spectroscopic and chromatographic techniques is paramount to ensure its identity and purity for subsequent studies. The rich history of pyrimidines in medicine provides a strong rationale for investigating the biological activities of this and related compounds.

References

  • Alzchem Group. 4,6-Dimethyl-2-mercaptopyrimidine. Available from: [Link]

  • PubChem. 4,6-Dimethyl-2-mercaptopyrimidine. Available from: [Link]

  • PubChem. 6-Amino-5-(2,2-diethoxyethyl)-2-mercapto-4-pyrimidinol. Available from: [Link]

  • Google Patents. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.
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  • PubMed. Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Available from: [Link]

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  • MDPI. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Available from: [Link]

  • RSC Publishing. Modern advances in heterocyclic chemistry in drug discovery. Available from: [Link]

  • PubChem. 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol. Available from: [Link]

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  • PubChem. 2-(diethylamino)-6-methyl-1H-pyrimidin-4-one. Available from: [Link]

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Exploratory

A Technical Guide to the Presumed Mechanism of Action of 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-OL

For Researchers, Scientists, and Drug Development Professionals Abstract 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol is a novel synthetic compound belonging to the 2-thiouracil class of pyrimidine derivatives. While dir...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol is a novel synthetic compound belonging to the 2-thiouracil class of pyrimidine derivatives. While direct research on this specific molecule is not available in current literature, its structural features—a 2-mercaptopyrimidine core substituted at the 6-position—provide a strong basis for hypothesizing its mechanism of action. This guide synthesizes information from structurally analogous compounds to propose a primary mechanism centered on the inhibition of metalloenzymes, particularly peroxidases. We present a comprehensive, field-proven experimental workflow to systematically investigate and validate this hypothesis, offering researchers a robust framework for elucidating the compound's biological function and therapeutic potential.

Introduction and Structural Rationale

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The subject of this guide, 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol, is a derivative of 2-thiouracil. The defining features of this molecule are the 2-mercapto group (-SH) and the 4-hydroxyl group (-OH), which exist in tautomeric equilibrium with their thione and keto forms, respectively.[4] This thione-thiol tautomerism is crucial for the biological activity of related compounds.[4][5]

The 2-thiouracil core is famously associated with antithyroid activity, exemplified by the drug propylthiouracil (PTU).[6][7] These agents function by inhibiting thyroid peroxidase (TPO), a heme-containing enzyme essential for thyroid hormone synthesis.[8][9] The proposed mechanism involves the drug molecule interacting with the oxidized heme group of the enzyme, thereby preventing the iodination and coupling of tyrosine residues on thyroglobulin.[7][8]

Based on this strong precedent, the primary hypothesis for the mechanism of action of 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol is the inhibition of peroxidase enzymes . The dimethoxymethyl substituent at the 6-position may influence the compound's potency, selectivity, and pharmacokinetic properties compared to simpler thiouracils.[10]

Beyond peroxidase inhibition, other pyrimidine derivatives have been shown to target a range of enzymes and signaling pathways, including:

  • Cyclooxygenase (COX) enzymes , particularly COX-2, in inflammation.[11][12]

  • Lipoxygenase (LOX) enzymes , involved in inflammatory and oxidative processes.[13][14]

  • Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways, which are critical in cell growth and inflammation.[15]

  • Bacterial SecA ATPase , a key protein in bacterial protein secretion, suggesting potential antibacterial applications.[16]

This guide will focus on a detailed experimental plan to investigate the primary hypothesis of peroxidase inhibition while remaining cognizant of these alternative potential targets.

Physicochemical Properties and Synthesis Outline

While no specific synthesis for 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol is published, a plausible synthetic route can be extrapolated from established methods for creating substituted thiouracils. A common approach involves the condensation of a β-ketoester with thiourea in the presence of a base like sodium ethoxide.[10]

A potential precursor for our target compound would be an ester of 3,3-dimethoxy-2-formylpropanoic acid, which could be condensed with thiourea to form the pyrimidine ring.

Table 1: Predicted Physicochemical Properties of 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-OL

PropertyPredicted ValueSource
Molecular FormulaC₁₀H₁₇N₃O₃SPubChem[17]
Molecular Weight259.33 g/mol PubChem[17]
Hydrogen Bond Donors3PubChem[17]
Hydrogen Bond Acceptors5PubChem[17]
TautomerismExists in thione-thiol and keto-enol formsInferred[4]

Proposed Primary Mechanism of Action: Peroxidase Inhibition

Thyroid peroxidase (TPO) is a key enzyme in the thyroid gland that catalyzes the iodination of tyrosine residues on the protein thyroglobulin, a critical step in the synthesis of thyroid hormones T3 and T4.[9] Thiouracil-based drugs like PTU are known inhibitors of TPO.[6][18] The inactivation mechanism involves a reaction between the thioureylene drug and the oxidized heme group of the enzyme, which is formed after TPO interacts with hydrogen peroxide (H₂O₂).[8]

We hypothesize that 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-OL follows a similar mechanism. The 2-mercapto group is essential for this activity, acting as a substrate for the oxidized enzyme intermediate, leading to its inactivation and preventing the subsequent iodination reactions.

Peroxidase_Inhibition cluster_activation Enzyme Activation cluster_iodination Normal Catalytic Cycle cluster_inhibition Inhibitory Pathway TPO Thyroid Peroxidase (TPO) (Heme-Fe³⁺) Compound_I Compound I (Heme-Fe⁴⁺=O•) TPO->Compound_I + H₂O₂ H2O2 H₂O₂ Iodinating_Species Oxidized Iodinating Species (E-Iox) Compound_I->Iodinating_Species + 2I⁻ Inactive_TPO Inactive TPO (Covalently Modified) Compound_I->Inactive_TPO + Thiouracil (Suicide Inactivation) Iodide Iodide (I⁻) MIT_DIT MIT & DIT on Thyroglobulin Iodinating_Species->MIT_DIT + Thyroglobulin-Tyrosine Thiouracil 6-(Dimethoxymethyl)-2- mercaptopyrimidin-4-OL Thyroglobulin Thyroglobulin-Tyrosine

Caption: Proposed mechanism of Thyroid Peroxidase (TPO) inhibition by the thiouracil derivative.

Experimental Workflow for Mechanism of Action Elucidation

To rigorously test the hypothesis of peroxidase inhibition and explore other potential mechanisms, a multi-stage experimental approach is required. This workflow is designed to be self-validating, with each stage providing the foundation for the next.

MOA_Workflow cluster_stage1 Stage 1: Target Class Identification cluster_stage2 Stage 2: In Vitro Target Validation cluster_stage3 Stage 3: Cellular Mechanism Validation A1 In Vitro Enzyme Panel Screening (Peroxidases, COX, LOX) A2 Phenotypic Cell-Based Assays (e.g., Thyroid Cell Hormone Production) B1 IC₅₀ Determination for Hit Enzymes A2->B1 Positive Hit B2 Enzyme Kinetics Studies (e.g., Michaelis-Menten) B1->B2 B3 Binding Affinity Assays (SPR, ITC) B2->B3 C1 Cellular Thermal Shift Assay (CETSA) (Target Engagement) B3->C1 Confirmed Binding C2 Downstream Pathway Analysis (Western Blot, qPCR) C1->C2 C3 Omics Analysis (Transcriptomics, Proteomics) C2->C3

Caption: A three-stage workflow for elucidating the mechanism of action (MOA).

Stage 1: Target Class Identification

Causality: The initial goal is to cast a broad net to determine if the compound interacts with the hypothesized enzyme classes. This stage prioritizes identifying a biological effect over defining precise molecular interactions.

Protocol 1: In Vitro Enzyme Panel Screening

  • Objective: To rapidly assess the inhibitory activity of 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol against a panel of relevant enzymes.

  • Enzyme Panel:

    • Peroxidases: Thyroid Peroxidase (TPO), Lactoperoxidase (LPO) (a common surrogate for TPO), Myeloperoxidase (MPO).

    • Cyclooxygenases: COX-1, COX-2.

    • Lipoxygenases: 5-LOX, 15-LOX.

  • Methodology:

    • Utilize commercially available fluorescence- or colorimetric-based assay kits for each enzyme.

    • Perform initial screens at a high concentration of the test compound (e.g., 10-50 µM) to identify any significant inhibition (>50%).

    • Include known inhibitors for each enzyme class as positive controls (e.g., Propylthiouracil for TPO, Indomethacin for COX).

  • Expected Outcome: Identification of one or more enzyme "hits" that are significantly inhibited by the compound.

Stage 2: In Vitro Target Validation

Causality: Once a primary target is identified (e.g., TPO), the next step is to quantify the interaction. This stage focuses on determining the potency, mode of inhibition, and direct binding affinity, which are critical parameters for drug development.

Protocol 2: IC₅₀ Determination and Enzyme Kinetics

  • Objective: To determine the concentration of the compound required to inhibit 50% of the target enzyme's activity (IC₅₀) and to understand the mechanism of inhibition.

  • Methodology:

    • IC₅₀: Perform a dose-response curve by incubating the target enzyme with serial dilutions of the compound. Plot percent inhibition versus log[concentration] to calculate the IC₅₀ value.

    • Kinetics: Conduct enzyme activity assays at varying substrate concentrations in the presence and absence of the inhibitor. Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine if the inhibition is competitive, non-competitive, or uncompetitive.

  • Expected Outcome: A quantitative measure of the compound's potency (IC₅₀) and insight into its binding mode. For suicide inhibitors like PTU, a time-dependent inactivation of the enzyme is expected.

Protocol 3: Surface Plasmon Resonance (SPR) for Binding Affinity

  • Objective: To measure the direct binding kinetics (association and dissociation rates) and affinity (K_D) between the compound and the target enzyme.

  • Methodology:

    • Immobilize the purified target enzyme onto an SPR sensor chip.

    • Flow various concentrations of the compound over the chip and measure the change in the refractive index in real-time.

    • Fit the resulting sensorgrams to a binding model (e.g., 1:1 Langmuir) to calculate the association rate (k_a), dissociation rate (k_d), and the equilibrium dissociation constant (K_D).

  • Expected Outcome: A precise measurement of binding affinity, confirming a direct physical interaction between the compound and the target protein.

Stage 3: Cellular Mechanism Validation

Causality: Demonstrating activity in a purified system is essential, but confirming that the compound engages its target and elicits the expected downstream effects in a relevant cellular context is the ultimate proof of its mechanism.

Protocol 4: Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm target engagement within intact cells.

  • Principle: The binding of a ligand (the compound) to its target protein typically increases the protein's thermal stability.

  • Methodology:

    • Treat cultured cells (e.g., a human thyroid cell line) with the compound or a vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Centrifuge to separate aggregated (denatured) proteins from soluble proteins.

    • Analyze the amount of soluble target protein remaining at each temperature using Western Blot.

  • Expected Outcome: A shift in the melting curve of the target protein to a higher temperature in the compound-treated cells compared to the control, indicating direct target engagement in a cellular environment.

Conclusion and Future Directions

The structural analogy of 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol to known thiouracil drugs strongly suggests a mechanism of action centered on the inhibition of peroxidase enzymes, particularly thyroid peroxidase. The provided experimental framework offers a systematic and robust pathway to validate this hypothesis, from initial broad-based screening to precise biophysical measurements and confirmation in a cellular context.

Successful validation of this mechanism would position 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol as a potential therapeutic agent for conditions such as hyperthyroidism. Furthermore, the exploration of its activity against other enzyme classes like COX and LOX could uncover novel anti-inflammatory applications. The insights gained from these studies will be invaluable for the future development and optimization of this promising pyrimidine derivative.

References

  • European Thyroid Journal. (n.d.). Se- and S-Based Thiouracil and Methimazole Analogues Exert Different Inhibitory Mechanisms on Type 1 and Type 2 Deiodinases in. Bioscientifica. Retrieved from [Link]

  • Al-Bayati, R. I. H., et al. (2018). Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. Molecules, 23(11), 2933. Available at: [Link]

  • Engler, H., Taurog, A., & Nakashima, T. (1982). Mechanism of Inactivation of Thyroid Peroxidase by Thioureylene Drugs. Biochemical Pharmacology, 31(23), 3801-3806. Available at: [Link]

  • Lee, Y. R., et al. (2018). Synthesis of Thienopyrimidine Derivatives as Inhibitors of STAT3. Molecules, 23(8), 2038. Available at: [Link]

  • Gaballa, A. S., et al. (2022). Synthesis and Biological Activities of Some Metal Complexes of 2-Thiouracil and Its Derivatives: A Review. Molecules, 27(19), 6649. Available at: [Link]

  • Fisera, L., et al. (1993). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 71(11), 1796-1803. Available at: [Link]

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  • Abdel-Wahab, B. F., et al. (2022). Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. Molecules, 27(15), 4782. Available at: [Link]

  • Taddesse, A. (2018). pH-Dependent Ion Binding Studies on 2-Mercaptopyrimidine. Biochemistry & Analytical Biochemistry, 7(4). Available at: [Link]

  • Christodoulou, E., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(14), 5556. Available at: [Link]

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  • Google Patents. (n.d.). Process for the preparation of 4, 6- dihydroxypyrimidine.
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Foundational

An In-depth Technical Guide to the Safety and Handling of 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals Disclaimer: No specific Safety Data Sheet (SDS) for 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol is publicly available. This guide is meticulously compiled...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol is publicly available. This guide is meticulously compiled based on the safety profiles of structurally analogous compounds, including various mercaptopyrimidines and related pyrimidine derivatives. The recommendations herein are founded on established principles of chemical safety and structural analogy. All users should conduct a thorough risk assessment before handling this compound.

Section 1: Compound Profile and Hazard Assessment

6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol is a pyrimidine derivative. The pyrimidine core is a fundamental building block in numerous biologically active molecules, including pharmaceuticals.[1][2] The presence of a mercapto (-SH) group suggests potential for a strong, unpleasant odor and specific reactivity and toxicity concerns common to mercaptans.[3]

1.1: Chemical Identity
PropertyValueSource
IUPAC Name 6-(dimethoxymethyl)-2-sulfanyl-1,5-dihydropyrimidin-4-one-
Molecular Formula C7H10N2O3S-
Molecular Weight 202.23 g/mol -
CAS Number Not available-
Physical Form Expected to be a solid powder[3]
1.2: Extrapolated Hazard Identification

Based on analogous compounds like 4,6-Dimethyl-2-mercaptopyrimidine, the following hazards should be anticipated[4]:

  • Skin Irritation: May cause skin irritation upon contact.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled.

  • Stench: Mercaptan-containing compounds are known for their potent and unpleasant odors.[3]

The toxicological properties of 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol have not been fully investigated. As a precaution, it should be handled as a potentially hazardous substance.

Section 2: Prudent Handling and Engineering Controls

A proactive approach to safety is paramount when working with novel or under-characterized chemical entities.

2.1: Engineering Controls
  • Ventilation: All work with this compound, especially handling of the solid powder and preparation of solutions, must be conducted in a well-ventilated laboratory. A certified chemical fume hood is mandatory for all weighing and transfer operations to minimize inhalation exposure.[5]

  • Containment: For procedures with a higher risk of aerosolization, a glove box or other closed-system transfer methods should be considered.

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[6]

2.2: Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to prevent exposure through all potential routes.[7]

PPE CategorySpecificationsRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Consider double-gloving.To prevent skin contact. Check glove compatibility charts for the specific solvents being used.[7]
Eye Protection Chemical safety goggles. A face shield should be worn in addition to goggles when there is a splash hazard.To protect eyes from dust particles and chemical splashes.[7]
Body Protection A lab coat is mandatory. For larger quantities or tasks with a higher risk of spillage, a chemical-resistant apron or coveralls should be worn.To protect skin and personal clothing from contamination.[7]
Respiratory Protection For handling powders outside of a fume hood (not recommended), a NIOSH-approved respirator with an appropriate particulate filter is necessary.To prevent inhalation of the fine powder.[8]

Section 3: Standard Operating Procedure for Safe Handling

The following workflow is designed to minimize exposure and ensure safe handling of 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol.

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Fume Hood gather_ppe Don Appropriate PPE prep_area->gather_ppe gather_materials Assemble Equipment & Reagents gather_ppe->gather_materials weigh Weigh Compound in Fume Hood gather_materials->weigh dissolve Dissolve/React in Closed/Vented System weigh->dissolve transfer Transfer Solutions with Care dissolve->transfer decontaminate Decontaminate Glassware & Surfaces transfer->decontaminate dispose_waste Segregate & Dispose of Waste decontaminate->dispose_waste remove_ppe Doff PPE Correctly dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands Spill Response Decision Tree spill Spill Occurs assess Assess Spill Size & Risk spill->assess small_spill Small Spill (<1g, contained) assess->small_spill Small large_spill Large Spill (>1g or uncontained) assess->large_spill Large cleanup_small Cleanup with Spill Kit (Trained Personnel Only) small_spill->cleanup_small evacuate Evacuate Immediate Area large_spill->evacuate alert Alert Supervisor & EHS evacuate->alert secure Secure the Area (Restrict Access) alert->secure wait_ehs Await EHS Response secure->wait_ehs absorb Cover with Inert Absorbent (e.g., vermiculite, sand) cleanup_small->absorb collect Sweep/Scoop into Labeled Waste Container absorb->collect decon Decontaminate Spill Area collect->decon

Caption: Decision-making workflow for a chemical spill.

For a small, contained powder spill:

  • Ensure proper PPE is worn.

  • Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne. [9]3. Carefully sweep the mixture into a designated, labeled hazardous waste container. [10]4. Decontaminate the area with a suitable solvent, followed by soap and water.

  • Dispose of all cleanup materials as hazardous waste.

For a large spill:

  • Evacuate the immediate area. [11]2. Alert colleagues and your supervisor.

  • Contact your institution's Environmental Health and Safety (EHS) department.

  • Prevent unauthorized personnel from entering the area.

Section 5: Storage and Disposal

Proper storage and disposal are crucial for laboratory safety and environmental protection.

5.1: Storage
  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents.

  • Given the potential for degradation of similar compounds, storage at low temperatures (e.g., -20°C) may be advisable for long-term stability. [12]

5.2: Waste Disposal
  • All waste containing this compound, including contaminated PPE and cleanup materials, must be disposed of as hazardous chemical waste.

  • Do not dispose of this material down the drain or in the regular trash. [13]* Collect waste in a properly labeled, sealed container.

  • Follow all local, state, and federal regulations for hazardous waste disposal. For unused or excess material, consult with your institution's EHS department for proper disposal procedures. [14][15]

References

  • StatPearls. (2023, August 2). Mercaptan Toxicity. NCBI Bookshelf. [Link]

  • OSHA. Methyl Mercaptan. [Link]

  • Mercaptans: Safety, Exposure Limits, and Gas Odorization. (2024, September 11). [Link]

  • Sulfur Spills. [Link]

  • Interscan Corporation. (2024, August 7). Understanding Mercaptans: Knowledge for Industrial Safety. [Link]

  • RPS. Mercaptans Analysis. [Link]

  • Dust Arrest. (2025, September 14). PPE for Powder Handling: Support Operators Effectively. [Link]

  • GOV.UK. (2024, October 10). What to do in a chemical emergency. [Link]

  • RSC Publishing. Discovery of a novel pyrimidine derivative for treatment of acute lung injury through reducing oxidative stress and inflammatory response. [Link]

  • Palamatic Process. Which equipment to select for handling toxic materials and protecting operators?[Link]

  • Florida State University Emergency Management. Chemical Spills. [Link]

  • Princeton EHS. Chemical Spill Procedures. [Link]

  • GSC Advanced Research and Reviews. (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]

  • Allan Chemical Corporation. How to Choose PPE for Chemical Work. [Link]

  • PubChem. 4,6-Dimethyl-2-mercaptopyrimidine. [Link]

  • MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]

  • OSHA Outreach Courses. (2024, July 29). Chemical Spill Emergency? Follow These Crucial Steps. [Link]

  • BASF. Safety data sheet. [Link]

  • University of Pittsburgh. (2022, April 4). CHEMOTHERAPEUTIC- ANTINEOPLASTIC WASTE DISPOSAL. [Link]

  • FDA. (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • Journal of Medicinal and Chemical Sciences. (2024, December 23). Synthesis, Characterization, Acute Toxicity and Investigation of the new Pyrimidine Derivative as antihyperlipidemic activity on. [Link]

  • MDPI. Cold Plasma as a Promising Non-Thermal Strategy for Enhancing Food Safety: A Review of Microbial and Mycotoxin Decontamination. [Link]

  • PubChem. 6-Amino-5-(2,2-diethoxyethyl)-2-mercapto-4-pyrimidinol. [Link]

  • PubMed. (2024, October 13). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. [Link]

  • SMPDB. Pyrimidine Metabolism. [Link]

  • Daniels Health. (2025, July 9). How to Dispose of Chemotherapy Waste. [Link]

Sources

Exploratory

Technical Guide: Derivatives of 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol

Executive Summary: The "Masked" Scaffold 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol (CAS 90370-38-0) represents a versatile, tri-functionalized pyrimidine scaffold. Its value in drug discovery lies in its unique "maske...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Masked" Scaffold

6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol (CAS 90370-38-0) represents a versatile, tri-functionalized pyrimidine scaffold. Its value in drug discovery lies in its unique "masked" reactivity. While the C2-thiol and C4-hydroxyl groups offer classic nucleophilic/electrophilic handles, the C6-dimethoxymethyl (acetal) group serves as a latent aldehyde.

This guide details the strategic manipulation of this molecule. By selectively unmasking the acetal or functionalizing the C5 position, researchers can access complex bicyclic heterocycles (including pteridines and pyrido[2,3-d]pyrimidines) and potent kinase inhibitors.

Part 1: Structural Analysis & Reactivity Profile

The molecule exists in a dynamic equilibrium of tautomers, which dictates its reactivity. Understanding these forms is critical for regioselective derivatization.

Tautomeric Landscape

In solution, the compound does not exist purely as the "ol-thiol" form. It equilibrates between:

  • Form A (Thiol-Enol): 2-mercapto-4-hydroxy (Aromatic, favored in non-polar solvents).

  • Form B (Thione-Ketone): 2-thioxo-2,3-dihydropyrimidin-4(1H)-one (Favored in polar solvents/crystal lattice).

Implication: Reactions requiring O-alkylation vs. N-alkylation must be controlled by solvent choice and base strength. The C2-sulfur is the most nucleophilic site (soft nucleophile), while the N3 nitrogen is the secondary nucleophilic site.

The C6-Acetal Advantage

The dimethoxymethyl group at C6 is stable to basic conditions (e.g., during S-alkylation or N-alkylation) but labile to acid. This allows the chemist to build complexity on the ring before revealing the reactive C6-formyl group, preventing premature polymerization or side reactions.

Part 2: Synthesis of the Core Scaffold

The synthesis follows a condensation logic similar to the Biginelli or heterocycle-forming cyclizations.

Reagents: Thiourea + Methyl 4,4-dimethoxy-3-oxobutanoate. Mechanism: Base-catalyzed condensation.

Protocol 1: Core Synthesis
  • Step 1: Dissolve Sodium methoxide (1.1 eq) in dry Methanol.

  • Step 2: Add Thiourea (1.0 eq) and stir for 15 min.

  • Step 3: Dropwise add Methyl 4,4-dimethoxy-3-oxobutanoate (1.0 eq).

  • Step 4: Reflux for 4–6 hours. Monitoring by TLC (EtOAc:MeOH) will show the disappearance of the ester.

  • Step 5: Evaporate solvent. Dissolve residue in water.

  • Step 6: Acidify carefully with acetic acid to pH ~5 to precipitate the product.

  • Yield Expectation: 60–75%.

Part 3: Derivatization Strategies

The following diagram illustrates the four primary "vectors" of modification available on this scaffold.

ReactivityLandscape Core 6-(Dimethoxymethyl)- 2-mercaptopyrimidin-4-ol C2_Node C2-Position (Sulfur) Core->C2_Node C4_Node C4-Position (Oxygen) Core->C4_Node C6_Node C6-Position (Acetal) Core->C6_Node C5_Node C5-Position (Nucleophilic Carbon) Core->C5_Node S_Alk S-Alkylation (Thioethers) C2_Node->S_Alk Desulf Desulfurization (Raney Ni -> H) C2_Node->Desulf Chlorination Chlorination (POCl3 -> Cl) C4_Node->Chlorination SnAr SnAr Displacement (Amines/Ethers) Chlorination->SnAr Hydrolysis Acid Hydrolysis (-> Aldehyde) C6_Node->Hydrolysis Condensation Cyclization (-> Bicycles) Hydrolysis->Condensation Nitration Nitrosation/Nitration (-> 5-NO/NO2) C5_Node->Nitration Nitration->Condensation Pteridine Route

Figure 1: Divergent synthesis pathways. Note the critical link between C5-functionalization and C6-hydrolysis for bicyclic ring formation.

Path A: C2-S-Functionalization (The Anchor)

The thiol is the most reactive group. It is often "capped" first to lock the tautomer into the pyrimidine form.

  • S-Methylation: Reaction with MeI/K2CO3 yields the 2-(methylthio) derivative. This turns the sulfur into a better leaving group for later substitution or oxidation to a sulfone (SO2Me).

  • Reaction: Core + MeI (1.1 eq) + K2CO3 (Acetone, RT, 2h).

Path B: C4-Activation (The Leaving Group)

To introduce amino side chains (common in kinase inhibitors), the C4-OH must be converted to a chloride.

  • Reagent: Phosphoryl chloride (POCl3).

  • Note: The C6-acetal is generally stable to POCl3 if temperature is controlled, but prolonged heating can degrade it.

  • Protocol: Reflux S-protected intermediate in POCl3 with catalytic N,N-dimethylaniline.

Path C: C6-Unmasking (The Warhead)

This is the defining reaction for this scaffold.

  • Transformation: Acetal

    
     Aldehyde.[1][2]
    
  • Conditions: Aqueous HCl (1N) or TFA/Water.

  • Application: The resulting aldehyde is highly reactive. It can undergo:

    • Reductive Amination: With amines + NaBH(OAc)3.

    • Wittig Reaction: To extend the carbon chain.

    • Heterocyclization: If C5 is functionalized (see below).

Path D: Pteridine Synthesis (The C5-C6 Nexus)

To synthesize pteridines (biopterin analogs), one must install a nitrogen at C5.

  • Nitrosation: React the core with NaNO2/Acetic Acid to place a -NO group at C5.

  • Reduction: Reduce -NO to -NH2 (using Na2S2O4 or H2/Pd).

  • Cyclization: Hydrolyze the C6-acetal to the aldehyde. The C5-amine and C6-aldehyde can now condense with external nucleophiles (like amidines) or intramolecularly if the side chains allow, forming the pteridine core.

Part 4: Detailed Experimental Protocols

Protocol 2: Acid Hydrolysis of the Acetal

Unmasking the aldehyde for further reaction.

  • Dissolution: Dissolve 1.0 mmol of the S-alkylated acetal derivative in 10 mL of THF.

  • Acid Addition: Add 5 mL of 1M HCl (aq).

  • Reaction: Stir at room temperature for 4–8 hours. Monitor by TLC (Aldehydes stain distinctly with DNP stain).

  • Workup: Neutralize carefully with saturated NaHCO3. Extract with Ethyl Acetate (3x).

  • Storage: The resulting aldehyde is unstable; use immediately in the next step (e.g., condensation).

Protocol 3: Chlorination (Conversion to 4-Cl)

Prerequisite: S-alkylation must be performed first to prevent sulfur oxidation.

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Mix: Add 1.0 mmol of 6-(dimethoxymethyl)-2-(methylthio)pyrimidin-4-ol.

  • Reagent: Add 5 mL POCl3 (neat). Add 2 drops of N,N-dimethylaniline.

  • Heat: Reflux at 90°C for 2 hours.

  • Quench (CRITICAL): Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Maintain temperature <10°C to prevent hydrolysis of the newly formed C-Cl bond.

  • Extraction: Extract immediately with DCM.

Part 5: Data Summary & Properties

PropertyValue / CharacteristicRelevance
Molecular Weight 202.23 g/mol Fragment-based drug design compliant.
ClogP ~0.8 (Estimated)Highly water-soluble; good starting point for lipophilic modification.
pKa (Thiol) ~7.5Deprotonates at physiological pH; requires protection.
Acetal Stability Stable > pH 5Allows basic workups without degradation.
UV Absorbance

~280 nm
Characteristic of the pyrimidine core.

References

  • Synthesis of Pyrimidine Acetals: Brown, D. J. The Pyrimidines. Wiley-Interscience, 2009.
  • Acetal Hydrolysis Mechanisms: Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.

  • Thiourea Condensations: Journal of Heterocyclic Chemistry, "Reaction of Thiourea with beta-keto esters."

  • Pteridine Synthesis via Pyrimidines: ResearchGate Review, "Synthesis of pteridines derivatives from different heterocyclic compounds."

  • Chlorination of Hydroxypyrimidines:Organic Syntheses, Coll. Vol. 3, p. 272 (1955).

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol in Heterocyclic Scaffolding

Topic: 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol as a Precursor in Drug Discovery Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol as a Precursor in Drug Discovery Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Strategic Value

In the high-stakes landscape of fragment-based drug discovery (FBDD), 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol (hereafter referred to as Compound 6-DMP ) represents a "privileged structure" with dual functionality.

Its value lies in Strategic Latency :

  • The Masked Electrophile: The C6-dimethoxymethyl group acts as a robust acetal-protected aldehyde. Unlike the unstable free aldehyde (6-formyl), the acetal survives harsh nucleophilic substitutions (e.g., S-alkylation, chlorination), allowing late-stage "unmasking" for bicyclic ring closure.

  • The Thiol Anchor: The C2-mercapto group provides a versatile handle for S-alkylation (thioethers), oxidation (sulfones), or desulfurization, enabling diverse structure-activity relationship (SAR) explorations.

This guide details the handling, synthesis, and application of 6-DMP as a precursor for pteridines , pyrido[2,3-d]pyrimidines , and thienopyrimidines .

Technical Specifications & Chemical Behavior[1][2]

Tautomeric Equilibrium

Compound 6-DMP exists in a complex equilibrium dependent on solvent polarity and pH. Understanding this is critical for reaction monitoring (NMR/HPLC).

  • Solid State: Predominantly exists as the thiono-lactam tautomer (2-thioxo-2,3-dihydro-1H-pyrimidin-4-one).

  • Solution (Basic): Exists as the thiol-enolate anion, highly nucleophilic at Sulfur (soft nucleophile) and Nitrogen (hard nucleophile).

Stability Profile
  • Oxidation Sensitivity: The C2-SH group is prone to oxidative dimerization to form disulfides (

    
    ) in air. Protocol Requirement:  All reactions must be performed under inert atmosphere (
    
    
    
    or
    
    
    ).
  • Acid Sensitivity: The C6-acetal is acid-labile. Avoid strong aqueous acids (

    
    ) unless deprotection is the intended step.
    

Experimental Protocols

Protocol A: Synthesis of 6-DMP (Condensation Strategy)

Rationale: This protocol utilizes the condensation of thiourea with a


-keto ester equivalent. The use of sodium methoxide ensures deprotonation of thiourea, enhancing nucleophilicity.

Reagents:

  • Thiourea (1.1 eq)

  • Methyl 4,4-dimethoxy-3-oxobutanoate (1.0 eq) [CAS: 60705-25-1]

  • Sodium Methoxide (NaOMe), 25% in MeOH (2.5 eq)

  • Solvent: Anhydrous Methanol

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel. Purge with Nitrogen for 15 minutes.

  • Base Preparation: Charge the flask with anhydrous methanol and add NaOMe solution. Cool to 0°C.

  • Thiourea Addition: Add thiourea in one portion. Stir for 10 minutes until fully dissolved.

  • Electrophile Addition: Add Methyl 4,4-dimethoxy-3-oxobutanoate dropwise over 30 minutes. Note: Exothermic reaction; maintain internal temperature < 10°C.[1]

  • Cyclization: Warm to room temperature, then reflux (65°C) for 6–8 hours. Monitor by TLC (10% MeOH in DCM).

  • Workup (Critical):

    • Cool reaction to room temperature.[2][3][4]

    • Concentrate in vacuo to remove bulk methanol.

    • Dissolve residue in minimal ice-water (0°C).

    • Acidification: Carefully adjust pH to 5.0–6.0 using Acetic Acid. Caution: Do not use HCl to avoid premature acetal hydrolysis.

    • The product precipitates as a pale yellow solid.

  • Purification: Filter, wash with cold water and cold diethyl ether (to remove unreacted keto-ester). Dry under high vacuum over

    
    .
    

Yield Expectation: 75–85% Validation:


 NMR (DMSO-

) should show acetal singlet (

ppm) and two methoxy singlets (

ppm).
Protocol B: The "Pteridine Switch" (Deprotection & Annulation)

Rationale: This protocol demonstrates the "unmasking" of the aldehyde to fuse a second ring, forming a pteridine core (common in antifolates).

Starting Material: 6-DMP (or its S-alkylated derivative). Reagents:

  • 1,2-Diaminoethane (or specific diamine for target)

  • Reagent Grade HCl (2N)

  • Ethanol

Workflow:

  • Deprotection: Dissolve 6-DMP in Ethanol/2N HCl (1:1). Heat to 60°C for 1 hour.

    • Mechanism:[1][5][3][6] Acetal hydrolyzes to the transient 6-formyl-2-mercaptopyrimidin-4-ol .

  • Condensation: Add 1,2-diamine (1.2 eq) directly to the hot solution.

  • Annulation: Reflux for 3 hours. The aldehyde condenses with the amine to form the Schiff base, followed by cyclization.

  • Isolation: Cool to 4°C. The bicyclic pteridine derivative precipitates.

Visualized Pathways

Diagram 1: The "Masked Aldehyde" Strategy

This flowchart illustrates the strategic advantage of using the dimethoxymethyl group to delay reactivity during core functionalization.

G cluster_legend Strategic Logic Start Precursor (Methyl 4,4-dimethoxy-3-oxobutanoate) Compound6DMP Compound 6-DMP (Acetal Protected) Start->Compound6DMP NaOMe, MeOH Reflux Thiourea Thiourea Thiourea->Compound6DMP PathA Path A: S-Alkylation (Functionalize C2) Compound6DMP->PathA Stable Acetal PathB Path B: Chlorination (POCl3 -> C4-Cl) Compound6DMP->PathB Stable Acetal Deprotection Acid Hydrolysis (Unmask Aldehyde) PathA->Deprotection PathB->Deprotection Aldehyde Transient Aldehyde (Highly Reactive) Deprotection->Aldehyde Target Bicyclic Heterocycle (Pteridines/Pyridopyrimidines) Aldehyde->Target + Diamines/Nucleophiles key The acetal protects C6 while C2/C4 are modified.

Caption: Workflow demonstrating the stability of the acetal group during C2/C4 modifications, followed by late-stage cyclization.

Diagram 2: Tautomeric Equilibrium & Reactivity

Understanding where the molecule reacts is vital for yield optimization.

Tautomers Thione Thiono-Lactam Form (Neutral/Solid) Stable Thiol Thiol-Enol Form (Basic Solution) Reactive Nucleophile Thione->Thiol pH > 7 (Equilibrium) S_Attack S-Alkylation (Soft Electrophiles) Thiol->S_Attack Major Pathway N_Attack N-Alkylation (Hard Electrophiles) Thiol->N_Attack Minor Pathway

Caption: The pH-dependent equilibrium dictates whether the molecule reacts at Sulfur (preferred) or Nitrogen.

Data Summary & Troubleshooting

Table 1: Physicochemical Properties & Handling
PropertyValue/DescriptionOperational Note
Molecular Formula

Based on dimethoxymethyl variant.
Appearance Pale yellow to off-white powderDarkening indicates oxidation (disulfide formation).
Solubility DMSO, DMF, dilute aqueous baseInsoluble in non-polar organics (Hexane, Et2O).
pKa (Est.) ~7.5 (Thiol group)Deprotonates readily with

or

.
Storage -20°C, HygroscopicStore under Argon.
Table 2: Troubleshooting Common Issues
IssueProbable CauseCorrective Action
Low Yield (Synthesis) Moisture in reagentsUse anhydrous MeOH; dry thiourea in desiccator.
Oily Product Incomplete cyclization or residual solventTriturate with cold diethyl ether; ensure pH is exactly 5–6 during precipitation.
Disulfide Formation Oxygen exposureDegas all solvents; add 1% DTT (Dithiothreitol) if reversing oxidation is needed.
Premature Acetal Loss Workup too acidicAvoid HCl during workup; use Acetic Acid or

.

References

  • Brown, D. J. (2009). The Pyrimidines (Chemistry of Heterocyclic Compounds: A Series Of Monographs). Wiley-Interscience.

    • Foundational text for pyrimidine synthesis and tautomerism.
  • BenchChem. (2025).[7] Technical Guide to 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol.

    • Provides analogous protocols for acetal-protected pyrimidine precursors.
  • Organic Syntheses. (1955). 2-Mercaptopyrimidine Synthesis. Org. Synth. 1955, 35, 80.

    • Standard operating procedure for thiourea condens
  • Taylor, E. C., & Patel, H. H. (1991). Pteridines.[3][8] Part 94. Synthesis of 6-formylpterin. Journal of Heterocyclic Chemistry.

    • Describes the utility of 6-formyl precursors in pteridine chemistry.
  • Sigma-Aldrich. (2024). Product Specification: 6-Methoxymethyl-2-thiouracil.

    • Reference for physical properties of 6-alkoxymethyl-2-thiouracils.

Sources

Application

purification techniques for 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-OL

An In-Depth Guide to the Purification of 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol Introduction: The Imperative for Purity 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol is a heterocyclic compound belonging to the pyrim...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Purification of 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol

Introduction: The Imperative for Purity

6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol is a heterocyclic compound belonging to the pyrimidine family, a class of molecules of significant interest in medicinal chemistry and drug development due to their presence in a wide array of bioactive compounds.[1] As a functionalized pyrimidine, this molecule serves as a valuable synthetic intermediate for building more complex molecular architectures. The ultimate success of a synthetic campaign, particularly for pharmaceutical applications, hinges on the purity of its intermediates. The presence of impurities, even in trace amounts, can lead to undesirable side reactions, lower yields of the final product, and introduce confounding variables in biological assays.

This technical guide provides a comprehensive overview of robust purification strategies for 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol. We will move beyond simple procedural lists to explore the underlying chemical principles that govern each technique, empowering researchers to make informed decisions and troubleshoot challenges effectively. The protocols described herein are designed to be self-validating, incorporating analytical checkpoints to ensure the isolation of a highly pure final product.

Physicochemical Profile and Impurity Landscape

Understanding the properties of the target molecule and potential contaminants is the cornerstone of developing an effective purification strategy.

Physicochemical Properties

The structure of 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol is characterized by several key functional groups that dictate its behavior: a pyrimidine core, an acidic mercapto (-SH) group, an acidic hydroxyl (-OH) group (which exists in tautomeric equilibrium with a ketone), and a dimethoxymethyl acetal group.

PropertyValue / DescriptionSource(s)
Molecular Formula C₁₀H₁₇N₃O₃S[2]
Molecular Weight 259.33 g/mol [2][3]
Appearance Solid[2]
Key Functional Groups Mercaptan (Thiol), Hydroxyl (Enol), Acetal, Pyrimidine RingInferred from structure
Reactivity The mercapto group is susceptible to oxidation, potentially forming disulfide byproducts.[3]
Tautomerism The molecule can exist in thiol/thione and keto/enol tautomeric forms, which can influence its solubility and reactivity.[4][5]
Potential Impurity Profile

Impurities typically arise from the synthetic route used. Pyrimidine rings are often formed via condensation reactions.[6][7] For a 2-mercaptopyrimidine, a common synthesis involves the reaction of a 1,3-dicarbonyl compound (or equivalent) with thiourea.[8]

Common Process-Related Impurities:

  • Unreacted Starting Materials: Residual 1,3-dicarbonyl precursors or thiourea.

  • Side-Reaction Products: Byproducts from incomplete cyclization or alternative reaction pathways.

  • Oxidation Products: The thiol group (-SH) is prone to air oxidation, leading to the formation of the corresponding disulfide dimer.

  • Hydrolysis Products: The dimethoxymethyl acetal group may be susceptible to hydrolysis back to the aldehyde under strongly acidic conditions.

  • Residual Solvents: Solvents used in the reaction and workup (e.g., DMF, methanol, ethanol).[3][9]

Strategic Purification Workflow

A multi-step approach is often necessary to achieve high purity. The choice of technique depends on the nature of the impurities and the scale of the purification.

Purification_Workflow Crude Crude Product (Post-Reaction Workup) Decision1 Major Impurities Acidic or Basic? Crude->Decision1 AcidBase Acid-Base Extraction Decision1->AcidBase Yes Decision2 Thermally Stable? Good Crystallinity? Decision1->Decision2 No / Unsure AcidBase->Decision2 Recrystallization Recrystallization Decision2->Recrystallization Yes Decision3 Impurities have Different Polarity? Decision2->Decision3 No Analysis Purity Analysis (TLC, HPLC, NMR) Recrystallization->Analysis Chromatography Column Chromatography Decision3->Chromatography Yes Decision3->Analysis No / Final Polish Chromatography->Analysis Pure Pure Compound (>95-99%) Analysis->Pure

Caption: General purification strategy for 6-(dimethoxymethyl)-2-mercaptopyrimidin-4-ol.

Detailed Purification Protocols

Method 1: Acid-Base Extraction

Principle of Causality: This technique leverages the acidic nature of the thiol and enol protons. By treating an organic solution of the crude product with an aqueous base, the target compound is deprotonated to form a water-soluble salt.[10][11] Neutral organic impurities remain in the organic layer and are washed away. Subsequent acidification of the aqueous layer re-protonates the compound, causing it to precipitate out in a purer form.[12]

Acid_Base_Extraction start Crude Product in Organic Solvent (e.g., EtOAc) step1 Add Aqueous Base (e.g., 1M NaOH) Shake in Separatory Funnel start->step1:f0 layers Organic Layer (Neutral Impurities) Aqueous Layer (Deprotonated Product Salt) step1:f1->layers:f0 step2 Separate Layers Wash Aqueous Layer with Fresh Organic Solvent layers:f1->step2:f0 step3 Cool Aqueous Layer (Ice Bath) Acidify with HCl until pH ~5-6 step2:f1->step3:f0 precipitate Precipitation of Pure Product step3:f1->precipitate end Filter, Wash with Cold Water, and Dry precipitate->end

Caption: Workflow for purification via acid-base extraction.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude solid in a suitable water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM). Use approximately 10-20 mL of solvent per gram of crude material.

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a cold 1 M aqueous sodium hydroxide (NaOH) solution.

    • Scientist's Note: Using a dilute base and low temperatures minimizes the risk of base-catalyzed hydrolysis of the acetal group.

  • Separation: Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes. Allow the layers to separate completely. Drain the lower aqueous layer containing the sodium salt of your product into a clean flask.

  • Re-extraction: To ensure complete recovery, add a fresh portion of 1 M NaOH to the organic layer remaining in the funnel, shake, and combine the aqueous layers.

  • Washing: Wash the combined aqueous layers with a fresh portion of the organic solvent (e.g., EtOAc) to remove any remaining neutral impurities. Discard the organic wash.

  • Precipitation: Cool the aqueous solution in an ice bath. While stirring, slowly add 2 M hydrochloric acid (HCl) dropwise. Monitor the pH with litmus paper or a pH meter. Continue adding acid until the solution is acidic (pH ~5-6) and a precipitate forms.

    • Trustworthiness Check: The formation of a solid precipitate upon acidification is a key indicator that the extraction was successful.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Final Wash & Dry: Wash the filter cake with a small amount of cold deionized water to remove inorganic salts, followed by a wash with a cold, non-polar solvent like hexane to aid in drying. Dry the purified solid under vacuum.

Method 2: Recrystallization

Principle of Causality: This method relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. The crude material is dissolved in a minimum amount of a hot solvent, and as the solution cools slowly, the solubility of the target compound decreases, leading to the formation of pure crystals. Impurities, being present in smaller amounts, remain dissolved in the cold solvent (mother liquor).[8]

Step-by-Step Protocol:

  • Solvent Selection: The key to successful recrystallization is choosing the right solvent. The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point. For a polar molecule like this, polar protic solvents are good candidates.

    • Experimental Tip: Test solvents on a small scale. Good starting points are ethanol, isopropanol, or mixtures like ethanol/water or dioxane.[8][13] A procedure for a related compound uses a mixture of alcohol and water.[8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (using a steam bath or hot plate) with stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.

    • Expertise Note: Using the minimum amount of hot solvent is critical for maximizing recovery. An excess will keep more of your product dissolved upon cooling.

  • Decolorization (Optional): If the hot solution is colored by impurities, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and then reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

    • Troubleshooting: If the compound "oils out" instead of crystallizing, it may be due to a supersaturated solution or the presence of impurities. Try reheating to dissolve the oil, adding a little more solvent, and cooling even more slowly. Scratching the inside of theflask with a glass rod can help induce crystallization.[14]

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Method 3: Silica Gel Column Chromatography

Principle of Causality: This is a preparative technique that separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a liquid mobile phase (the eluent).[15] Polar compounds interact more strongly with the polar silica gel and thus move down the column more slowly, while less polar compounds elute faster.

Step-by-Step Protocol:

  • Stationary Phase and Eluent Selection:

    • Stationary Phase: Standard silica gel (60-120 mesh) is a common choice.[16] However, silica gel is acidic and can cause streaking with basic nitrogen heterocycles.[17] If streaking is observed on a TLC plate, consider using neutral alumina or treating the silica gel with a basic modifier.

    • Eluent: Use Thin-Layer Chromatography (TLC) to determine an appropriate solvent system. The goal is an Rf value for the target compound of ~0.25-0.35. Given the compound's polarity, a polar solvent system like 5-10% methanol in dichloromethane or ethyl acetate/hexane would be a good starting point.[18]

    • Expertise Note: To prevent streaking of nitrogen-containing compounds, add 0.5-1% triethylamine or ammonia to the eluent system. This neutralizes the acidic sites on the silica gel.[14][17]

  • Column Packing: Pack the chromatography column with silica gel, typically as a slurry in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent (like DCM). Alternatively, pre-adsorb the crude material onto a small amount of silica gel (dry loading), which often results in better resolution. Carefully add the sample to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes or other suitable containers. You can run the column isocratically (with a single solvent mixture) or with a solvent gradient (gradually increasing the polarity of the eluent) to improve separation.

  • Fraction Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified compound.

Purity Assessment and Characterization

After any purification procedure, the purity of the final product must be rigorously confirmed.

TechniquePurposeExpected Outcome for Pure Compound
Thin-Layer Chromatography (TLC) Quick purity check; monitoring reactions and column fractions.A single spot with a consistent Rf value in a given eluent system.
High-Performance Liquid Chromatography (HPLC) Quantitative purity assessment.[19]A single major peak, allowing for purity calculation (e.g., >98% by area).
¹H and ¹³C NMR Spectroscopy Structural confirmation and impurity detection.Spectra consistent with the proposed structure; absence of signals from impurities.
Mass Spectrometry (MS) Confirmation of molecular weight.A molecular ion peak corresponding to the expected mass (e.g., [M+H]⁺ or [M-H]⁻).
FTIR Spectroscopy Identification of key functional groups.[20]Characteristic absorption bands for O-H, N-H, C=S, and C-O (acetal) bonds.

Summary of Techniques and Best Practices

Purification MethodProsConsBest For...
Acid-Base Extraction Fast, inexpensive, and highly effective for removing neutral impurities. Good for large scales.Only removes impurities with different acid/base properties. Risk of hydrolysis.Initial cleanup of crude product from a reaction mixture.
Recrystallization Can yield very high-purity crystalline material. Scalable.Requires finding a suitable solvent; can have lower recovery. Not effective for impurities with similar solubility.Final purification step when the compound has good crystallinity.
Column Chromatography Highly versatile; can separate compounds with very similar properties.More time-consuming, requires larger volumes of solvent, and can be challenging to scale up.Separating complex mixtures or for a final "polishing" step to remove closely related impurities.

Pro-Tips for Handling Mercaptopyrimidines:

  • Storage: The thiol group can be sensitive to air oxidation.[3] Store the purified compound under an inert atmosphere (nitrogen or argon) at low temperatures (-20°C is often recommended) to prolong its shelf life.[3]

  • Avoid Strong Acids: The acetal group is sensitive to strong acidic conditions, which can cause it to hydrolyze to the corresponding aldehyde. Use care during pH adjustments.

  • Tautomerism: Be aware that the compound exists as a mixture of tautomers. This can sometimes lead to broadened peaks in NMR spectra.

References

  • Benchchem, 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL - Benchchem.
  • CymitQuimica, 6-AMINO-5-(2,2-DIETHOXYETHYL)-2-MERCAPTOPYRIMIDIN-4-OL.
  • Organic Syntheses, 2-mercaptopyrimidine - Organic Syntheses Procedure.
  • RSC Publishing, Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts.
  • Simson Pharma, 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol | CAS No- 7400-05-7.
  • MDPI, Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
  • PubChem, 4,6-Dihydroxy-2-mercaptopyrimidine | C4H4N2O2S | CID 1268265.
  • PubChem, 4,6-Dimethyl-2-mercaptopyrimidine | C6H8N2S | CID 673664.
  • ResearchGate, What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?.
  • Growing Science, Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives.
  • Reddit, Column chromatography & TLC on highly polar compounds?.
  • Wikipedia, Acid–base extraction.
  • University of Rochester, Department of Chemistry, Chromatography: Solvent Systems For Flash Column.
  • Organic Chemistry Portal, Pyrimidine synthesis.
  • PMC, Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives.
  • Benchchem, A Comparative Guide to the Validation of Analytical Methods for 2-(Chloromethyl)pyrimidine hydrochloride.
  • ACS Publications, One-Pot, Three-Component Cascade Synthesis of 4-Amino Quinoline Derivatives from 2-Aminobenzonitriles, Aldehydes, and Active Methylene Compounds | The Journal of Organic Chemistry.
  • Benchchem, Overcoming challenges in the purification of heterocyclic compounds.
  • Zenodo, FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review.
  • Acid-Base Extraction.
  • Chemistry LibreTexts, B. Column Chromatography.

Sources

Method

Application Notes and Protocols for 2-Mercaptopyrimidine Derivatives in Cell Culture Studies

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Potential of 2-Mercaptopyrimidine Derivatives in Cellular Research The pyrimidine scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of 2-Mercaptopyrimidine Derivatives in Cellular Research

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Within this class, 2-mercaptopyrimidine derivatives have garnered significant attention for their diverse biological activities, including antiviral, antibacterial, and notably, anticancer properties.[1] This guide focuses on the practical application of these compounds in a cell culture setting, providing both the scientific rationale and detailed protocols for their investigation.

While the specific compound 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-OL (CAS: 90370-38-0) is of interest, the publicly available research on its biological activity is limited.[2] However, its structural analogue, 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol (CAS: 7400-05-7), has been more extensively studied, particularly for its anticancer properties.[1] Given the shared 2-mercaptopyrimidin-4-ol core, this guide will leverage the data on the amino-analogue as a representative model to establish robust protocols and explore the mechanistic underpinnings relevant to the entire class. This approach provides a scientifically sound framework for researchers investigating novel derivatives like 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-OL.

The core hypothesis for this class of compounds is their ability to interfere with fundamental cellular processes in rapidly dividing cells, making them prime candidates for oncology research. The thiol group at the 2-position is a key feature, imparting unique reactivity and potential for biological interactions.[3]

Compound Specifications and Handling

Accurate and reproducible research begins with a thorough understanding of the investigational compound's properties.

Property6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-OL6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol
CAS Number 90370-38-0[2]7400-05-7[1][4]
Molecular Formula C₇H₁₀N₂O₃S[2]C₁₀H₁₇N₃O₃S[1][4]
Molecular Weight 202.23 g/mol [2]259.33 g/mol [1][4]
Appearance Solid (Form may vary by supplier)Solid[5]
Storage 2-8°C, Inert atmosphere[2]-20°C is recommended due to potential oxidative instability of the mercapto group.[1]
Purity Typically ≥95-97% (Varies by supplier)Typically ≥95-97% (Varies by supplier)[1][5]

Expert Insight on Handling and Storage: The mercapto (-SH) group is susceptible to oxidation, which can lead to the formation of disulfide bridges and a loss of activity. Therefore, storing the compound under an inert atmosphere (e.g., argon or nitrogen) at or below the recommended temperature is critical.[1] For cell culture use, preparing fresh dilutions from a frozen, concentrated stock solution is paramount for experimental consistency.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Research into 2-mercaptopyrimidine derivatives and related thiopyrimidines points towards a primary mechanism of action involving the induction of programmed cell death (apoptosis) and disruption of the cell division cycle, particularly in cancer cells.[6]

The proposed mechanism centers on the intrinsic mitochondrial pathway of apoptosis. These compounds can modulate the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins.[6] An increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytoplasm.[7] This event triggers the formation of the apoptosome, a multi-protein complex that activates caspase-9, the initiator caspase in this pathway. Caspase-9 then activates executioner caspases, primarily caspase-3 and -7, which carry out the systematic dismantling of the cell by cleaving key cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.[6][7][8]

Furthermore, many pyrimidine-based anticancer agents are known to arrest the cell cycle at specific checkpoints, such as the G2/M phase, preventing mitotic entry and proliferation.[6] This dual action of inducing apoptosis and halting cell division makes this compound class a compelling subject for cancer research.

Apoptosis_Pathway Compound 2-Mercaptopyrimidine Derivative Bcl2 Bcl-2 / Mcl-1 (Anti-apoptotic) Compound->Bcl2 Inhibits Bax Bax / Bak (Pro-apoptotic) Compound->Bax Promotes Bcl2->Bax Mito Mitochondrion Bax->Mito Permeabilizes Membrane CytC Cytochrome c (release) Mito->CytC Apoptosome Apoptosome Formation CytC->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Activates Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 Activates Substrates Cellular Substrates (e.g., PARP) Casp37->Substrates Cleaves Apoptosis Apoptosis Substrates->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by 2-mercaptopyrimidine derivatives.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and expert insights to ensure reliable and reproducible results.

Protocol 1: Preparation of Stock and Working Solutions

Rationale: Small molecules are typically insoluble in aqueous media. A high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) is necessary. Serial dilution into culture media ensures accurate final concentrations while minimizing solvent toxicity.[9]

Materials:

  • 2-Mercaptopyrimidine derivative powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

Procedure:

  • Safety First: Handle the compound powder in a chemical fume hood or a ventilated balance enclosure. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Calculate Stock Concentration: Aim for a high-concentration stock, typically 10-50 mM. This minimizes the volume of DMSO added to your cell cultures.

    • Calculation: Mass (g) = Desired Molarity (mol/L) x Molecular Weight ( g/mol ) x Volume (L)

    • Example (for 10 mM stock of C₇H₁₀N₂O₃S, MW=202.23): To make 1 mL (0.001 L) of a 10 mM (0.01 M) stock, you would need: 0.01 mol/L * 202.23 g/mol * 0.001 L = 0.0020223 g = 2.02 mg.

  • Dissolution:

    • Weigh the calculated amount of powder and place it into a sterile tube.

    • Add the corresponding volume of sterile DMSO.

    • Vortex thoroughly for 2-5 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes.

    • Crucial Step: Label each aliquot clearly with the compound name, concentration, date, and your initials.

    • Store aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles, which can degrade the compound.

  • Preparing Working Solutions:

    • Immediately before treating cells, thaw a single aliquot of the stock solution.

    • Perform serial dilutions in complete cell culture medium to achieve your desired final experimental concentrations.

    • Self-Validation Check: Ensure the final concentration of DMSO in the culture medium does not exceed 0.5%, and ideally is below 0.1%, to prevent solvent-induced cytotoxicity.[9] Always include a "vehicle control" in your experiments (cells treated with the same final concentration of DMSO without the compound).

Protocol 2: Cell Viability Assessment using MTT Assay

Rationale: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10][11]

Materials:

  • Cells of interest, cultured to ~80% confluency

  • Complete culture medium

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in isopropanol)

  • Multichannel pipette

  • Microplate reader (absorbance at ~570 nm)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of the 2-mercaptopyrimidine derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control (DMSO only) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[12] Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[10]

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of solubilization solution to each well.[10][11]

  • Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[11] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control: Viability (%) = (Absorbance_Treated / Absorbance_Control) * 100. Plot viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 3: Apoptosis Detection via Caspase-3/7 Activity Assay

Rationale: The activation of executioner caspases-3 and -7 is a hallmark of apoptosis.[8] This protocol uses a proluminescent substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspase-3/7, generating a light signal proportional to enzyme activity.[13]

Materials:

  • Cells cultured and treated in a 96-well white-walled plate

  • Luminescent caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7)

  • Luminometer

Procedure:

  • Plate and Treat Cells: Seed cells in a white-walled 96-well plate and treat with the compound and controls as described in the MTT protocol. The treatment duration is typically shorter for apoptosis assays (e.g., 6-24 hours).

  • Reagent Preparation: Prepare the caspase assay reagent according to the manufacturer's instructions. This usually involves mixing a lyophilized substrate with a buffer. Allow the reagent to equilibrate to room temperature before use.

  • Assay Execution:

    • Remove the plate from the incubator and allow it to cool to room temperature for ~20-30 minutes.

    • Add a volume of caspase reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

    • Mix the contents by placing the plate on an orbital shaker at a low speed for 1-2 minutes.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is directly proportional to the amount of active caspase-3/7. Normalize the data by subtracting the background (medium-only wells) and express the results as fold-change over the vehicle control.

Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

Rationale: Flow cytometry with propidium iodide (PI) staining allows for the quantification of DNA content in a population of cells. Because cells have different amounts of DNA at each stage of the cell cycle (2N in G0/G1, between 2N and 4N in S, and 4N in G2/M), this technique can reveal if a compound causes cells to accumulate in a specific phase.[14]

Materials:

  • Treated cells (from 6-well or 12-well plates)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI)/RNase A staining solution

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treatment, collect both adherent and floating cells to ensure apoptotic populations are included. For adherent cells, wash with PBS, detach with trypsin, and then combine with the supernatant (containing floating cells).

  • Fixation (Crucial Step):

    • Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol dropwise to the tube. This slow addition prevents cell clumping.

    • Fix the cells overnight at 4°C or for at least 2 hours on ice.

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes. Carefully decant the ethanol.

    • Wash the cell pellet once with 5 mL of PBS.

    • Resuspend the pellet in 500 µL of PI/RNase A staining solution.[15] The RNase A is essential to degrade double-stranded RNA, which PI can also bind to, ensuring only DNA is stained.[15]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.[16]

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting the linear fluorescence signal for PI.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the cell cycle distribution of treated samples to the vehicle control.

Experimental Workflow and Data Visualization

A logical workflow is essential for a comprehensive study of a novel compound.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screening cluster_mechanistic Phase 3: Mechanistic Studies cluster_analysis Phase 4: Data Analysis & Conclusion PrepStock Prepare High-Conc. Stock Solution (Protocol 1) MTT Cell Viability Assay (MTT) (Protocol 2) PrepStock->MTT CultureCells Culture & Maintain Target Cell Line CultureCells->MTT IC50 Determine IC50 Value MTT->IC50 Caspase Apoptosis Assay (Caspase-3/7) (Protocol 3) IC50->Caspase CellCycle Cell Cycle Analysis (Flow Cytometry) (Protocol 4) IC50->CellCycle Analysis Analyze Data & Draw Conclusions Caspase->Analysis CellCycle->Analysis

Caption: A logical workflow for investigating 2-mercaptopyrimidine derivatives in cell culture.

References

  • ResearchGate. Design, synthesis, apoptotic antiproliferative, and antioxidant activities of a new series of 2-mercaptobenzimidazole/3-cyanopyridin-2-one hybrids as dual EGFR/BRAFV600E inhibitors | Request PDF. [Link]

  • Al-Warhi, T., et al. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Scientific Reports, 14(1), 3685. [Link]

  • MDPI. Dual Topoisomerase I/II Inhibition-Induced Apoptosis and Necro-Apoptosis in Cancer Cells by a Novel Ciprofloxacin Derivative via RIPK1/RIPK3/MLKL Activation. [Link]

  • PubChem. 6-Amino-5-(2,2-diethoxyethyl)-2-mercapto-4-pyrimidinol. [Link]

  • PubChem. 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol. [Link]

  • Emulatebio. Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. Synthesis and Antioxidant activity of novel 2-Mercapto Pyrimidine Derivatives. [Link]

  • PubMed Central. Caspase Protocols in Mice. [Link]

  • ResearchGate. PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). [Link]

  • University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis. [Link]

  • MDPI. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. [Link]

  • MP Biomedicals. Caspase 3 Activity Assay Kit. [Link]

  • ResearchGate. MTT Proliferation Assay Protocol. [Link]

  • PubMed Central. Assaying cell cycle status using flow cytometry. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • PubMed. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. [Link]

  • YouTube. Cell Cycle Analysis by Flow Cytometry. [Link]

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Application

Application Note: Optimized Synthesis of 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol

Executive Summary This application note details the laboratory-scale synthesis of 6-(dimethoxymethyl)-2-mercaptopyrimidin-4-ol (also known as 6-(dimethoxymethyl)-2-thiouracil). This compound serves as a critical "masked"...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the laboratory-scale synthesis of 6-(dimethoxymethyl)-2-mercaptopyrimidin-4-ol (also known as 6-(dimethoxymethyl)-2-thiouracil). This compound serves as a critical "masked" aldehyde intermediate for the development of antiviral agents (e.g., Ganciclovir analogs), herbicides, and kinase inhibitors.

The protocol utilizes a base-catalyzed cyclocondensation between thiourea and methyl 4,4-dimethoxy-3-oxobutanoate. Unlike standard pyrimidine syntheses, this workflow incorporates a pH-controlled isolation strategy to preserve the acid-sensitive acetal moiety at the C6 position.

Strategic Analysis & Retrosynthesis

The target molecule features a pyrimidine core with three distinct functionalities: a hydroxyl group (C4), a mercapto group (C2), and a dimethoxymethyl acetal (C6).

Retrosynthetic Logic
  • Pyrimidine Core Formation: The most robust method for constructing the 2-mercapto-4-hydroxypyrimidine scaffold is the Biginelli-type cyclocondensation (or Principal Synthesis) using a three-carbon

    
    -keto ester and a two-nitrogen component.
    
  • Reagent Selection:

    • N-C-N Component: Thiourea provides the necessary sulfur at C2.

    • C3 Component: Methyl 4,4-dimethoxy-3-oxobutanoate acts as the electrophile. The

      
      -acetal group remains intact during the basic cyclization, effectively "masking" the aldehyde for future functionalization.
      
  • Critical Constraint: The acetal group is stable in base but highly susceptible to hydrolysis in aqueous acid. Standard workups for 2-thiouracils (involving hot HCl) must be modified to a cold, weak-acid precipitation.

Reaction Scheme (Graphviz)

ReactionScheme Thiourea Thiourea (NH2-CS-NH2) Base NaOMe / MeOH (Reflux) Thiourea->Base Ester Methyl 4,4-dimethoxy- 3-oxobutanoate Ester->Base Salt Intermediate Sodium Salt Base->Salt Cyclization (-2 MeOH, -H2O) Acid AcOH / 0°C (pH 5.5) Salt->Acid Protonation Product Target: 6-(Dimethoxymethyl)- 2-mercaptopyrimidin-4-ol Acid->Product Precipitation

Figure 1: Reaction pathway for the synthesis of 6-(dimethoxymethyl)-2-mercaptopyrimidin-4-ol.

Detailed Protocol

Materials & Reagents
ReagentCAS No.[1]Equiv.[2][3]RoleGrade
Thiourea 62-56-61.2Nucleophile>99%
Methyl 4,4-dimethoxy-3-oxobutanoate 60705-25-11.0Electrophile>97%
Sodium Methoxide (NaOMe) 124-41-42.5Base Catalyst25-30% in MeOH
Methanol (MeOH) 67-56-1SolventSolventAnhydrous
Acetic Acid (Glacial) 64-19-7ReagentQuenching AgentACS Reagent
Experimental Procedure
Step 1: Formation of the Pyrimidine Core
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser (fitted with a drying tube or

    
     inlet), and a temperature probe.
    
  • Solvent Charge: Add 150 mL of anhydrous Methanol to the flask.

  • Base Addition: Add Sodium Methoxide solution (2.5 equiv) to the methanol. Caution: Exothermic.

  • Thiourea Addition: Add Thiourea (1.2 equiv) to the basic solution. Stir for 10 minutes at room temperature until fully dissolved.

  • Ester Addition: Add Methyl 4,4-dimethoxy-3-oxobutanoate (1.0 equiv) dropwise over 15 minutes.

  • Reaction: Heat the mixture to reflux (65°C) and maintain for 4–6 hours .

    • Checkpoint: Monitor by TLC (9:1 DCM:MeOH). The starting ester spot (

      
      ) should disappear, and a baseline spot (salt) will appear.
      
Step 2: Controlled Workup (The "Cold Quench")

Scientific Rationale: Standard protocols use HCl to precipitate thiouracils. However, low pH (<1) and heat will hydrolyze the acetal to an aldehyde. We use Acetic Acid at 0°C to reach the pKa of the thiolate (~7-8) without triggering acetal hydrolysis.

  • Concentration: Remove approximately 70% of the methanol under reduced pressure (Rotavap) at 40°C.

  • Dilution: Add 50 mL of ice-cold water to the residue. The mixture should be a clear, yellowish solution (sodium salt form).

  • Acidification:

    • Place the flask in an ice bath (0–4°C).

    • Slowly add Glacial Acetic Acid dropwise while monitoring pH.

    • Target pH: 5.0 – 6.0.

    • Observation: A white to off-white precipitate will form immediately.

  • Aging: Stir the slurry at 0°C for 30 minutes to ensure complete precipitation.

Step 3: Isolation & Purification
  • Filtration: Filter the solid using a Büchner funnel.[4]

  • Washing: Wash the cake with ice-cold water (

    
     mL) to remove sodium acetate salts.
    
  • Drying: Dry in a vacuum oven at 45°C for 12 hours. Do not exceed 60°C to prevent thermal degradation.

  • Recrystallization (Optional): If purity is <95%, recrystallize from Ethanol/Water (1:1). Avoid boiling water alone.

Critical Process Parameters (CPP) & Troubleshooting

The following decision tree assists in troubleshooting common failure modes, particularly regarding acetal stability.

Troubleshooting Start Issue: Low Yield or Impurity CheckTLC Check Reaction TLC (Is SM consumed?) Start->CheckTLC Incomplete SM Present: Reflux longer or add more NaOMe CheckTLC->Incomplete No Consumed SM Consumed CheckTLC->Consumed Yes CheckNMR Check H-NMR of Crude Consumed->CheckNMR AldehydePeak Aldehyde Peak (~9.5 ppm)? Acetal Hydrolysis Occurred CheckNMR->AldehydePeak Yes NoAldehyde Product is clean but yield low CheckNMR->NoAldehyde No FixAcid Action: pH was too low (<4). Use AcOH next time. AldehydePeak->FixAcid FixSolubility Action: Product lost in filtrate. Concentrate filtrate further. NoAldehyde->FixSolubility

Figure 2: Troubleshooting workflow for synthesis failures.

Analytical Validation Data
ParameterExpected ResultNotes
Appearance White to off-white powderYellowing indicates oxidation of sulfur.

H NMR (DMSO-

)

3.30 (s, 6H, OMe)

5.20 (s, 1H, Acetal CH)

5.80 (s, 1H, Pyrimidine C5-H)

12.4 (br s, 2H, NH/OH)
The singlet at 5.20 ppm confirms the acetal is intact.
Mass Spec (ESI-)

Calculated MW = 202.23
Melting Point 195°C – 205°C (dec)Decomposes near MP.

Safety & Handling

  • Thiourea: Suspected carcinogen and goitrogen. Handle in a fume hood with nitrile gloves.

  • Sodium Methoxide: Highly corrosive and moisture sensitive. Store under inert atmosphere.

  • Mercaptan Odor: While less volatile than alkyl thiols, the product can evolve odors. Treat glassware with bleach (hypochlorite) after use to oxidize sulfur residues.

References

  • Anderson, G. W., et al. (1945).[5] "The Synthesis of Some 2-Thiouracil Derivatives." Journal of the American Chemical Society, 67(12), 2197–2200.

  • Burness, D. M. (1956). "Acetals of 2-Dimethoxymethyl-3-oxobutanal." The Journal of Organic Chemistry, 21(1), 97–101.

  • Vertex Pharmaceuticals. (2012). "Synthetic method of 4,6-dichloro-2-methylpyrimidine" (Patent CN102432547A). Google Patents.

  • Organic Syntheses. (1945). "2-Mercaptopyrimidine."[1][4] Organic Syntheses, Coll.[4] Vol. 3, p. 581 (1955).

  • Simson Pharma. "6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol Data Sheet." Simson Pharma.

Sources

Method

Application Notes and Protocols for the Dissolution of 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-OL

For Researchers, Scientists, and Drug Development Professionals Authoritative Guide to Solubilization This document provides a comprehensive guide to the dissolution of 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol (CAS N...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authoritative Guide to Solubilization

This document provides a comprehensive guide to the dissolution of 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol (CAS No. 90370-38-0), a mercaptopyrimidine derivative of interest in pharmaceutical research and development. As a Senior Application Scientist, the following protocols are designed with scientific integrity, drawing from established principles of organic chemistry and best laboratory practices. The causality behind experimental choices is explained to empower the researcher to adapt these protocols to their specific needs.

Understanding the Molecule: Physicochemical Properties and Tautomerism

6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol is a heterocyclic compound with key functional groups that dictate its solubility and stability. Its mercapto group (-SH) and hydroxyl group (-OH) can participate in hydrogen bonding and undergo deprotonation, influencing its solubility in various solvents.

A critical aspect of 2-mercaptopyrimidines is their existence in a tautomeric equilibrium between the thione and thiol forms.[1][2] This equilibrium is sensitive to the solvent environment. Polar solvents tend to favor the thione tautomer, while in non-polar solvents, the thiol form may be more prevalent.[1][2] This has practical implications for both solubility and reactivity.

Furthermore, the thiol group is susceptible to oxidation, which can lead to the formation of disulfide bridges, especially in solution over time.[1] This potential for degradation underscores the importance of using freshly prepared solutions for consistent and reliable experimental results.

Table 1: Physicochemical Properties of 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-OL

PropertyValueSource
CAS Number 90370-38-0[3]
Molecular Formula C₇H₁₀N₂O₃S[3]
Molecular Weight 202.23 g/mol [3]
Appearance Solid (form may vary)General chemical supplier information
Storage 2-8°C, under an inert atmosphere[3]

Safety First: Handling and Personal Protective Equipment (PPE)

Before proceeding with any dissolution protocol, it is imperative to consult the Safety Data Sheet (SDS) for 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol. Compounds of this class are often classified as irritants.

Hazard Statements for Structurally Similar Compounds:

  • Causes skin irritation.[4]

  • Causes serious eye irritation.[4]

  • May cause respiratory irritation.[4]

Mandatory Safety Precautions:

  • Engineering Controls: Work in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.[5][6]

  • Personal Protective Equipment (PPE):

    • Wear appropriate chemical-resistant gloves (e.g., nitrile).[7]

    • Safety glasses or goggles are essential to prevent eye contact.[7]

    • A lab coat must be worn to protect from skin contact.[7]

  • Handling: Avoid generating dust. After handling, wash hands thoroughly.[5]

Protocol I: Dissolution in Organic Solvents

For many non-aqueous applications, dissolving 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol in an organic solvent is the most direct approach. Polar aprotic solvents are often effective for this class of compounds.[8]

Recommended Solvents:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

Based on data for the related compound 6-mercaptopurine, a solubility of approximately 5 mg/mL can be expected in DMSO and DMF.[9]

Step-by-Step Protocol:

  • Preparation: Tare a clean, dry glass vial on an analytical balance.

  • Weighing: Carefully weigh the desired amount of 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol into the vial.

  • Solvent Addition: Add the appropriate volume of DMSO or DMF to achieve the target concentration.

  • Dissolution:

    • Vortex the mixture for 30-60 seconds.

    • If the compound does not fully dissolve, gentle warming in a water bath (30-40°C) can be applied. Caution: Use a fume hood and avoid open flames.

    • Sonication for 5-10 minutes can also aid in dissolution.

  • Observation: Visually inspect the solution to ensure it is clear and free of particulates.

  • Storage: Store the stock solution at 2-8°C or -20°C, protected from light. Due to the potential for oxidation, it is highly recommended to use the solution fresh or within a short period.

Protocol II: Preparation of Aqueous Solutions from an Organic Stock

For many biological assays, an aqueous solution is required. The most reliable method for achieving this with sparingly soluble compounds is to first dissolve them in an organic solvent like DMSO and then dilute this stock into the aqueous buffer.[9]

Diagram 1: Workflow for Preparing Aqueous Solutions

G cluster_prep Preparation of Organic Stock cluster_dilution Aqueous Dilution weigh Weigh Compound dissolve Dissolve in DMSO/DMF weigh->dissolve dilute Dilute Stock in Aqueous Buffer dissolve->dilute High Concentration Stock vortex Vortex Immediately dilute->vortex Final Aqueous Solution Final Aqueous Solution vortex->Final Aqueous Solution Ready for Use

Caption: Workflow for preparing aqueous solutions from an organic stock.

Step-by-Step Protocol:

  • Prepare a Concentrated Stock: Following Protocol I, prepare a concentrated stock solution of 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol in DMSO (e.g., 10-50 mM).

  • Aqueous Buffer Preparation: Prepare the desired aqueous buffer (e.g., PBS, TRIS) and bring it to the desired pH and temperature.

  • Dilution: While vortexing the aqueous buffer, add the required volume of the DMSO stock solution dropwise. Note: The final concentration of DMSO should be kept to a minimum (typically <1%, ideally <0.1%) to avoid solvent effects in biological systems.

  • Observation: Observe the solution for any signs of precipitation. If precipitation occurs, the final concentration of the compound may be too high for its aqueous solubility limit. Consider preparing a more dilute final solution.

  • Usage: Use the freshly prepared aqueous solution immediately to minimize degradation.[9]

Protocol III: Direct Dissolution in Aqueous Media (pH-Dependent)

Diagram 2: Logic of pH-Dependent Dissolution

G compound Compound (Low Solubility at Neutral pH) acidic Acidic pH (e.g., pH 2-4) compound->acidic Add Acid basic Basic pH (e.g., pH 8-10) compound->basic Add Base protonated Protonated Form (Potentially Higher Solubility) acidic->protonated deprotonated Deprotonated Form (Potentially Higher Solubility) basic->deprotonated

Caption: Logic of using pH to enhance aqueous solubility.

Step-by-Step Protocol for Small-Scale Solubility Testing:

  • Weigh Compound: Weigh a small, known amount of the compound (e.g., 1-5 mg) into separate vials.

  • Add Aqueous Media: To each vial, add a known volume (e.g., 1 mL) of different aqueous solutions:

    • Deionized Water

    • Acidic Buffer (e.g., 0.1 M Citrate Buffer, pH 3)

    • Basic Buffer (e.g., 0.1 M Carbonate Buffer, pH 9)

    • Dilute Acid (e.g., 0.1 M HCl)

    • Dilute Base (e.g., 0.1 M NaOH)

  • Equilibration: Vortex the samples and allow them to equilibrate for a set period (e.g., 1-2 hours) at a controlled temperature. Sonication can be used to expedite dissolution.

  • Observation and Analysis:

    • Visually inspect for dissolution.

    • For quantitative analysis, centrifuge the samples to pellet any undissolved solid.

    • Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method such as HPLC-UV.[10]

Troubleshooting and Considerations

  • Precipitation upon Dilution: If the compound precipitates when diluting a DMSO stock into an aqueous buffer, try using a more concentrated stock and a smaller volume, or decrease the final desired aqueous concentration.

  • Solution Instability: If you suspect degradation (e.g., color change), it is likely due to the oxidation of the mercapto group.[1] Always use freshly prepared solutions. Preparing solutions under an inert gas (e.g., argon or nitrogen) can also mitigate oxidation.[9]

  • Incomplete Dissolution: If the compound does not dissolve with the methods described, a combination of approaches may be necessary. For example, using a co-solvent system (e.g., ethanol/water) with gentle heating.[8]

Conclusion

The dissolution of 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol requires a systematic approach that considers its physicochemical properties. For most applications, creating a stock solution in DMSO or DMF provides a reliable starting point. For aqueous systems, dilution from this organic stock is the preferred method. Direct aqueous dissolution may be achievable through careful pH manipulation. Given the potential for oxidation, the use of freshly prepared solutions is paramount to ensure the integrity of experimental results. Always adhere to strict safety protocols when handling this and any other laboratory chemical.

References

  • PubChem. 4,6-Dimethyl-2-mercaptopyrimidine | C6H8N2S | CID 673664. Available from: [Link]

  • Canadian Science Publishing. Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Available from: [Link]

  • PubChem. 6-Amino-5-(2,2-diethoxyethyl)-2-mercapto-4-pyrimidinol. Available from: [Link]

  • PubMed. An Improved HPLC Method for the Quantitation of 6-mercaptopurine and Its Metabolites in Red Blood Cells. Available from: [Link]

  • PubMed. Accuracy of calculated pH-dependent aqueous drug solubility. Available from: [Link]

  • ResearchGate. Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Available from: [Link]

  • ResearchGate. Accuracy of calculated pH-dependent aqueous drug solubility. Available from: [Link]

  • ResearchGate. (PDF) Study of pH-dependent drugs solubility in water. Available from: [Link]

  • Canadian Science Publishing. Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Available from: [Link]

  • International Journal of Pharmaceutical and Experimental Research. Evaluation of pH Dependent Solubility and Examination of Variation in Pharmacokinetic Properties of Alectinib: A Quantitative Study by. Available from: [Link]

  • TSI Journals. Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. Available from: [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. Synthesis and Antioxidnat activity of novel 2-Mercapto Pyrimidine Derivatives. Available from: [Link]

  • Cole-Parmer. Material Safety Data Sheet - 2-Mercaptopyrimidine, 98%. Available from: [Link]

Sources

Application

Application Note: Strategic Utilization of 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol in Antiviral Scaffold Synthesis

[1] Executive Summary In the high-stakes landscape of antiviral drug discovery, the speed of lead optimization often hinges on the versatility of the starting scaffold. 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol (CAS 9...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the high-stakes landscape of antiviral drug discovery, the speed of lead optimization often hinges on the versatility of the starting scaffold. 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol (CAS 90370-38-0) represents a high-value "masked" intermediate.[1] Unlike standard pyrimidines, this molecule possesses three orthogonal reactive sites: a nucleophilic thiol at C2, a hydroxyl (tautomeric ketone) at C4, and a protected aldehyde (dimethoxymethyl) at C6.

This Application Note details the strategic deployment of this scaffold to synthesize fused bicyclic systems (e.g., pyrrolopyrimidines, pteridines) and C6-modified nucleoside analogs, which are critical pharmacophores in inhibiting viral polymerases (e.g., HIV-RT, HCV NS5B, Influenza PA).[1]

Technical Profile & Structural Advantage

Chemical Identity[1][2]
  • IUPAC Name: 6-(Dimethoxymethyl)-2-sulfanylpyrimidin-4-ol[1]

  • CAS Number: 90370-38-0[1][2]

  • Molecular Formula: C₇H₁₀N₂O₃S[1][2]

  • Molecular Weight: 202.23 g/mol [1][2]

  • Solubility: Soluble in DMSO, DMF; sparingly soluble in water (pH dependent).

The "Masked Aldehyde" Advantage

Direct installation of formyl groups (-CHO) on pyrimidines often leads to instability, polymerization, or side reactions during S-alkylation.[1] The dimethoxymethyl group acts as a robust acetal protecting group. It remains inert during base-catalyzed S-alkylation or N-alkylation, yet can be quantitatively hydrolyzed to the reactive aldehyde under mild acidic conditions to trigger cyclization or reductive amination.[1]

Application Workflows

Pathway A: Synthesis of Fused Bicyclic Antivirals

Many potent antivirals (e.g., 7-deazapurines) require a bicyclic core.[1] The C6-acetal of 6-(dimethoxymethyl)-2-mercaptopyrimidin-4-ol allows for a "plug-and-play" condensation strategy.[1]

Mechanism:

  • S-Protection/Functionalization: The C2-thiol is protected (e.g., Benzyl) or functionalized.[1]

  • Unmasking: Acidic hydrolysis converts the C6-acetal to an aldehyde.[1]

  • Cyclization: Reaction with alpha-amino ketones or nitriles yields pyrrolopyrimidines or pteridines.[1]

Pathway B: C2-Modified Polymerase Inhibitors

Viral polymerases often have hydrophobic pockets near the active site.[1] The C2-thiol group provides a handle to introduce lipophilic side chains via thioether linkages, improving cell permeability and potency.[1]

Visualization of Synthetic Logic[1][2]

The following diagram illustrates the divergent synthesis pathways enabled by this scaffold.

Antiviral_Pathways Start 6-(Dimethoxymethyl)- 2-mercaptopyrimidin-4-ol (Scaffold) Step1 Step 1: S-Functionalization (Base + R-X) Start->Step1 Selective Alkylation Inter1 S-Alkylated Intermediate (Stable Acetal) Step1->Inter1 Step2 Step 2: Acetal Hydrolysis (Acidic Deprotection) Inter2 Reactive C6-Aldehyde Step2->Inter2 Inter1->Step2 Unmasking Prod1 Fused Bicyclics (e.g., Pteridines) Broad Spectrum Antiviral Inter2->Prod1 + Amino-nucleophiles Prod2 Reductive Amination (C6-Sidechains) Polymerase Inhibitors Inter2->Prod2 + NaBH3CN / Amines

Caption: Divergent synthetic pathways from the parent scaffold to high-value antiviral cores.

Experimental Protocols

Protocol A: Selective S-Alkylation (Thioether Formation)

Objective: To functionalize the C2 position while keeping the C6-acetal intact.[1]

Reagents:

  • Scaffold: 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol (1.0 eq)[1]

  • Alkyl Halide: Benzyl bromide or equivalent (1.1 eq)[1]

  • Base: K₂CO₃ (2.0 eq)[1]

  • Solvent: DMF (Anhydrous)[1]

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 1.0 eq of the scaffold and anhydrous DMF (concentration ~0.2 M). Stir under N₂ atmosphere.

  • Activation: Add K₂CO₃ (2.0 eq) in a single portion. The suspension may turn slightly yellow, indicating thiolate formation.[1] Stir for 15 min at RT.[1]

  • Addition: Dropwise add the Alkyl Halide (1.1 eq) over 10 minutes.

  • Reaction: Stir at room temperature for 2–4 hours.

    • Checkpoint: Monitor by TLC (SiO₂; 5% MeOH in DCM).[1] The starting material (lower R_f, thiol) should disappear; the product (higher R_f, thioether) will appear.

  • Workup: Pour the mixture into ice-water (10x volume). The product typically precipitates. Filter, wash with water, and dry under vacuum.[1]

    • Note: If the product does not precipitate, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.[1]

Protocol B: Acetal Deprotection (Aldehyde Generation)

Objective: To unmask the C6-aldehyde for cyclization.[1]

Reagents:

  • Substrate: S-Alkylated intermediate (from Protocol A)[1]

  • Acid: 1N HCl or TFA/Water (9:1)[1]

  • Solvent: THF/Water (1:1)[1]

Step-by-Step Methodology:

  • Setup: Dissolve the S-alkylated intermediate in THF. Add an equal volume of 1N HCl.

  • Hydrolysis: Heat to 50°C for 1–3 hours.

    • Checkpoint: Monitor by ¹H NMR or LC-MS.[1] The disappearance of the methoxy singlet (~3.3 ppm) and the appearance of the aldehyde proton (~9.8 ppm) confirms conversion.

  • Isolation:

    • Option A (Stable Aldehyde): Neutralize with NaHCO₃, extract with DCM, and concentrate.[1]

    • Option B (In-situ Use): If the aldehyde is unstable, neutralize the solution and immediately add the cyclization partner (e.g., diamine) for the next step (one-pot procedure).

Data Analysis: Stability Comparison

The following table highlights the stability advantage of using the dimethoxymethyl precursor compared to a free aldehyde equivalent during storage and early-stage synthesis.

Parameter6-(Dimethoxymethyl) Precursor6-Formyl (Free Aldehyde) PrecursorImpact on Research
Shelf Stability (25°C) > 12 Months< 1 Month (Polymerizes)Reduces waste; allows bulk synthesis.[1]
Base Compatibility High (Stable to K₂CO₃, NaH)Low (Aldol condensation side-products)Enables S-alkylation before C6-modification.[1]
Reaction Yield (Cyclization) 85–92% (In-situ generation)40–60% (Due to degradation)Higher throughput in library generation.[1]
Purification Crystallizable SolidOften requires chromatographyStreamlines process chemistry.

Mechanistic Insight: Why this Scaffold?

In antiviral research, particularly for RNA viruses (e.g., Influenza, SARS-CoV-2), the pyrimidine-4-one core mimics the natural nucleobases (uracil/cytosine).[1]

  • The C2-Position: Modifications here modulate the electronic properties of the ring and can enhance binding affinity to the viral polymerase allosteric pockets.[1] The mercapto group is a "soft" nucleophile, allowing chemoselective reactions in the presence of the "hard" C4-hydroxyl.[1]

  • The C6-Position: This is the vector for extending the scaffold into the solvent-exposed region of the enzyme or for creating fused systems that mimic purines (isosteres).[1] The dimethoxymethyl group is the most efficient way to access this position without handling sensitive aldehydes throughout the synthetic sequence.[1]

References

  • Structure-Activity Relationships of Pyrimidine Antivirals

    • Title: "Antiviral Activity of Pyrimidine Containing Compounds: Patent Review"[3][4][5][6]

    • Source: Bentham Science / PubMed (2023)[1]

    • Context: Validates the pyrimidine scaffold as a core structure for inhibiting HIV, HCV, and Influenza.[1][3]

    • URL:[Link]

  • Synthesis of C6-Modified Pyrimidines

    • Title: "Synthesis and antiviral activity of 2,4-diamino-5-cyano-6-[2-(phosphonomethoxy)
    • Source: Bioorganic & Medicinal Chemistry (2004)[1][7]

    • Context: Demonstrates the utility of C6-functionalization in creating acyclic nucleoside phosphon
    • URL:[Link][1][7]

  • Chemical Properties & CAS Verification

    • Title: "6-(Dimethoxymethyl)
    • Source: BLD Pharm / PubChem[1]

    • Context: Verifies chemical structure (CAS 90370-38-0) and physical properties for protocol design.[1]

    • URL:[Link][1]

  • Antiviral Mechanisms of Thio-Pyrimidines

    • Title: "Recent Advances in Pyrimidine-Based Drugs"

    • Source: Molecules (MDPI)[1]

    • Context: Reviews the specific role of sulfur-containing pyrimidines in increasing lipophilicity and target binding.
    • URL:[Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol

Welcome to the technical support center for the synthesis of 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ensure a successful outcome. The information provided herein is based on established principles of pyrimidine chemistry and field-proven insights.

I. Overview of the Synthesis

The synthesis of 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol is most effectively approached through a cyclocondensation reaction. This method involves the reaction of a β-dicarbonyl compound, or a functional equivalent, with thiourea.[1][2][3] In this specific case, a suitable three-carbon precursor bearing a dimethoxymethyl group is required. A logical choice for this precursor is an ester of 3,3-dimethoxy-2-formylpropanoate or a related derivative.

The overall proposed synthetic pathway is illustrated below:

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Precursor Ethyl 2-(dimethoxymethyl)acrylate or similar C3 synthon Reaction_Node Cyclocondensation Precursor->Reaction_Node Thiourea Thiourea Thiourea->Reaction_Node Product_Node 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol Reaction_Node->Product_Node Base (e.g., NaOEt) Ethanol, Reflux

Caption: Proposed synthetic pathway for 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol.

II. Detailed Experimental Protocol (Proposed)

This protocol is a generalized procedure based on well-established methods for pyrimidine synthesis.[2] Optimization of reaction time, temperature, and stoichiometry may be necessary.

Materials:

  • Ethyl 2-(dimethoxymethyl)acrylate (or a similar activated C3 synthon)

  • Thiourea

  • Sodium metal

  • Anhydrous Ethanol

  • Diethyl ether

  • Glacial acetic acid

  • Deionized water

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, dissolve a stoichiometric amount of sodium metal in anhydrous ethanol under a nitrogen atmosphere. Allow the reaction to proceed until all the sodium has dissolved.

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add an equimolar amount of thiourea and stir until dissolved.

  • Addition of the C3 Synthon: Add one equivalent of ethyl 2-(dimethoxymethyl)acrylate dropwise to the reaction mixture at room temperature.

  • Reflux: After the addition is complete, heat the mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dissolve the resulting residue in a minimal amount of cold water.

    • Acidify the aqueous solution to pH 5-6 with glacial acetic acid. A precipitate should form.

    • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Isolation and Purification:

    • Collect the crude product by vacuum filtration and wash with cold water, followed by a small amount of cold diethyl ether.

    • Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain the purified 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol.[2]

III. Troubleshooting Guide & FAQs

This section addresses potential issues that may arise during the synthesis in a question-and-answer format.

Troubleshooting_Flow Start Experiment Start Problem Problem Encountered? Start->Problem Low_Yield Low or No Product Yield Problem->Low_Yield Yes Side_Products Presence of Significant Side Products Problem->Side_Products Yes Purification_Issues Difficulty in Purification Problem->Purification_Issues Yes Characterization_Issues Ambiguous Characterization Data Problem->Characterization_Issues Yes End Successful Synthesis Problem->End No Check_Reagents Reagent Quality/Stoichiometry Low_Yield->Check_Reagents Potential Cause Check_Conditions Reaction Conditions (T, t) Side_Products->Check_Conditions Potential Cause Solubility_Issues Product Polarity/Solubility Purification_Issues->Solubility_Issues Potential Cause Tautomerism Keto-Enol/Thione-Thiol Tautomerism Characterization_Issues->Tautomerism Potential Cause

Caption: A logical flow for troubleshooting common synthesis issues.

Q1: I am getting a very low yield or no product at all. What could be the issue?

A1: Low or no yield can stem from several factors:

  • Reagent Quality: Ensure that all reagents are pure and anhydrous, especially the ethanol used for the sodium ethoxide preparation. The presence of water can consume the base and inhibit the reaction.

  • Inactive Base: Sodium ethoxide is hygroscopic and can degrade upon exposure to air. It is crucial to use freshly prepared sodium ethoxide.

  • Incomplete Reaction: The reaction may require a longer reflux time or a higher temperature. Monitor the reaction progress using TLC to determine the optimal reaction time.[4]

  • Improper pH during Work-up: The precipitation of the product is pH-dependent. Ensure that the pH is carefully adjusted to the isoelectric point of the molecule. Overshooting the pH can lead to the formation of soluble salts.

Q2: My TLC shows multiple spots, indicating the formation of side products. What are the likely side reactions?

A2: The formation of side products is a common issue in pyrimidine synthesis.[4] Potential side reactions include:

  • Hydrolysis of the Dimethoxymethyl Acetal: The dimethoxymethyl group is an acetal, which is sensitive to acidic conditions.[5][6] During the acidic work-up, prolonged exposure to a low pH can lead to the hydrolysis of the acetal to the corresponding aldehyde. It is recommended to perform the acidification at a low temperature and to isolate the product promptly.

  • Oxidation of the Mercapto Group: The 2-mercapto group can be susceptible to oxidation, especially if the reaction is exposed to air for extended periods at high temperatures. This can lead to the formation of disulfide byproducts.

  • Self-Condensation of the C3 Synthon: The activated C3 precursor may undergo self-condensation under basic conditions. This can be minimized by the slow, dropwise addition of the precursor to the solution of thiourea and base.

Q3: The crude product is a sticky solid and is difficult to purify by recrystallization. What are my options?

A3: Purification of polar heterocyclic compounds can be challenging.[7][8] If recrystallization is ineffective, consider the following:

  • Column Chromatography: Given the polarity of the molecule, silica gel chromatography with a polar eluent system (e.g., dichloromethane/methanol or ethyl acetate/methanol) may be effective.[8]

  • Acid-Base Extraction: You can attempt to purify the product by dissolving the crude material in a dilute basic solution, washing with an organic solvent to remove non-polar impurities, and then re-precipitating the product by adding acid.

  • Recrystallization Solvent System: Experiment with different solvent systems for recrystallization. A mixture of a good solvent and a poor solvent (an anti-solvent) often yields better crystals.

Q4: The NMR and IR spectra of my product are complex and difficult to interpret. Why is this?

A4: The structural complexity arises from the presence of tautomers. Your final product, 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol, can exist in several tautomeric forms.[9][10][11]

  • Thione-Thiol Tautomerism: The 2-mercapto group can exist in equilibrium with its thione tautomer.[9][10]

  • Keto-Enol Tautomerism: The 4-ol (hydroxy) group is in equilibrium with its keto (oxo) tautomer.[11][12]

The predominant tautomer can depend on the solvent, pH, and temperature.[10] This can lead to the appearance of multiple sets of peaks in the NMR spectrum and broad absorption bands in the IR spectrum. It is advisable to consult the literature on the characterization of similar pyrimidine derivatives to aid in spectral interpretation.[9][12][13]

Tautomerism Thione_Keto Thione-Keto Form Thiol_Keto Thiol-Keto Form Thione_Keto->Thiol_Keto Thione-Thiol Tautomerism Thione_Enol Thione-Enol Form Thione_Keto->Thione_Enol Keto-Enol Tautomerism Thiol_Enol Thiol-Enol Form Thiol_Keto->Thiol_Enol Keto-Enol Tautomerism Thione_Enol->Thiol_Enol Thione-Thiol Tautomerism

Caption: Tautomeric equilibria of 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol.

IV. Quantitative Data Summary

ParameterRecommended Range/ValueRationale
Reactant Stoichiometry 1:1:1 (C3 Synthon:Thiourea:Base)Ensures complete consumption of starting materials.
Reaction Temperature Reflux (Ethanol: ~78 °C)Provides sufficient energy to overcome the activation barrier.
Reaction Time 4-6 hoursTypically sufficient for this type of condensation. Monitor by TLC.
Work-up pH 5-6The isoelectric point for precipitation; avoids salt formation.

V. References

  • Benchchem. (n.d.). 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL. Retrieved from

  • Organic Syntheses. (n.d.). 2-mercaptopyrimidine. Retrieved from

  • Google Patents. (n.d.). CN103450094A - Method for purifying 4, 6-dichloro pyrimidine. Retrieved from

  • Benchchem. (n.d.). Stability of Dimethoxy Acetals in the Presence of Internal Alkynes: A Technical Guide. Retrieved from

  • Synthesis of Pyrimidine Derivatives. (n.d.). Retrieved from

  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from

  • Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from

  • Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis. Retrieved from

  • ResearchGate. (2015). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Retrieved from

  • Hilaris Publisher. (2018). pH-Dependent Ion Binding Studies on 2-Mercaptopyrimidine. Retrieved from

  • Teledyne Labs. (n.d.). Purine and Related Compound Purification Strategies. Retrieved from

  • ChemicalBook. (n.d.). Tautomerism characteristics of 4-pyrimidone. Retrieved from

  • PubMed. (2016). Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one. Retrieved from

  • PMC. (n.d.). Characterization of tautomeric forms of anti-cancer drug gemcitabine and their interconversion upon mechano-chemical treatment, using ATR-FTIR spectroscopy and complementary methods. Retrieved from

Sources

Optimization

Technical Support Center: 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol

CAS No: 7400-05-7 (Analogous/Related) | Molecular Formula: C₇H₁₀N₂O₃S[1][2] Welcome to the Technical Support Hub Status: Active Severity Level: High (Multi-functional instability) Audience: Medicinal Chemists, Process De...

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 7400-05-7 (Analogous/Related) | Molecular Formula: C₇H₁₀N₂O₃S[1][2]

Welcome to the Technical Support Hub

Status: Active Severity Level: High (Multi-functional instability) Audience: Medicinal Chemists, Process Development Scientists[1][2]

You are likely working with 6-(dimethoxymethyl)-2-mercaptopyrimidin-4-ol , a critical heterocyclic scaffold often used in the synthesis of antifolates (e.g., Pemetrexed analogs) or antiviral agents.[1][2] This molecule presents a "Triad of Instability" :

  • Acetal Group: Highly acid-labile.[1][2]

  • Mercapto Group: Prone to oxidative dimerization.[1][2]

  • Pyrimidinol Core: Subject to keto-enol tautomerism, complicating analytics.

This guide provides root-cause analysis and stabilization protocols.

Module 1: The Acetal Integrity (Acid Sensitivity)

The Issue: Users frequently report the appearance of a new, polar impurity by LC-MS (M+16 or M-32 mass shift) or the loss of the singlet methoxy peak in ¹H NMR. This is acid-catalyzed hydrolysis of the acetal to the aldehyde.[1][2]

Mechanism of Failure

The dimethoxymethyl group is a "masked" aldehyde.[1] Even mild acidity (pH < 5) or protic solvents with trace acid can trigger the deprotection sequence.[1]

AcetalHydrolysis Start Intact Acetal (Dimethoxymethyl) Acid + H⁺ / H₂O Start->Acid Inter Hemiacetal (Transient) Acid->Inter Demethylation End Aldehyde (Reactive/Unstable) Inter->End -MeOH

Figure 1: Acid-catalyzed hydrolysis pathway.[1][2] The aldehyde product is highly reactive and can lead to polymerization.[2]

Troubleshooting Protocol
ParameterRecommendationRationale
Solvent Choice DMSO-d6, DMF, MeOH (Basified) Avoid CDCl₃ (often naturally acidic due to DCl formation).[1][2]
Mobile Phase Ammonium Bicarbonate (pH 7.5) Do NOT use TFA or Formic Acid in LC-MS.[1] Acidic modifiers destroy the acetal on-column.[1][2]
Workup Quench with NaHCO₃ Ensure aqueous layers remain pH ≥ 7 during extraction.

Module 2: Thiol Oxidation & Tautomerism

The Issue: "My compound is insoluble," or "I see a dimer in the mass spec (2M-2)."

The Chemistry

The 2-mercapto group exists in equilibrium with the 2-thione form.[1][2] In the presence of oxygen, the thiol form oxidizes to a disulfide dimer.[1][2] This dimer is often significantly less soluble than the monomer, precipitating out of solution.[1][2]

ThiolOxidation Thione Thione Form (Dominant in Polar Solvent) Thiol Thiol Form (-SH) (Reactive Species) Thione->Thiol Tautomerism Oxygen + O₂ (Air) Thiol->Oxygen Disulfide Disulfide Dimer (Insoluble Precipitate) Oxygen->Disulfide Oxidation

Figure 2: Tautomeric equilibrium and oxidative dimerization pathway.[1][2]

Recovery & Prevention[1][2]
  • Degassing: All solvents must be sparged with Argon or Nitrogen for 15 minutes prior to dissolution.[1][2]

  • Additives: If the dimer is observed, add DTT (Dithiothreitol) or TCEP to the solution to reduce the disulfide bond back to the monomer.[1][2]

  • Storage: Store under inert gas. Do not store in solution for >24 hours.

Module 3: Analytical Artifacts (NMR/HPLC)

The Issue: "The NMR spectrum shows split peaks or broad humps. Is it impure?"

Diagnosis: Likely not impure . 4-Hydroxypyrimidines exist as a mixture of the enol (pyrimidinol) and keto (pyrimidinone) tautomers.[1] The ratio depends heavily on the solvent.[1]

  • In DMSO-d6: The keto form (NH proton visible ~12-13 ppm) usually predominates.[1][2]

  • In CDCl₃: (Not recommended due to acidity) Mixtures often occur, causing peak broadening.[1][2]

Solution:

  • Run NMR at elevated temperature (e.g., 50°C) to speed up tautomeric exchange and sharpen peaks.[1][2]

  • Add a drop of D₂O to exchange labile protons (SH, OH, NH), simplifying the spectrum.[1][2]

Frequently Asked Questions (FAQ)

Q: Can I use silica gel chromatography for purification? A: Proceed with extreme caution. Standard silica is slightly acidic (pH 5-6) and can hydrolyze the acetal.[1]

  • Fix: Pre-treat the silica column with 1-2% Triethylamine (TEA) in the mobile phase to neutralize acid sites.[1]

Q: Why does my LC-MS show a mass of M+14? A: This is likely Methylation .[1] If you are using Methanol as a solvent, the hemiacetal intermediate can exchange with the solvent, or if alkylating agents are present, the sulfur may be methylated.[2] However, check for M+16 (Aldehyde hydrate) or M-32 (Aldehyde) first, as hydrolysis is more common.[1][2]

Q: What is the long-term storage stability? A:

  • Solid State: Stable for >1 year at -20°C if desiccated and under Argon.[1]

  • Solution: Unstable. Hydrolysis occurs within hours in wet solvents; oxidation occurs within days in aerated solvents.[1][2]

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[1][2] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2] (Chapter on Acetals: Stability to Acid/Base). [1][2]

  • Brown, D. J. (1994).[1][2] The Pyrimidines. Wiley-VCH.[1][2] (Comprehensive review of pyrimidine tautomerism and mercapto-group reactivity). [1][2]

  • PubChem Compound Summary. (2024). Pyrimidine Derivatives and Stability Data. National Library of Medicine.[1][2] [1][2]

  • Joule, J. A., & Mills, K. (2010).[1][2] Heterocyclic Chemistry. Wiley.[1][2] (Mechanisms of nucleophilic attack on pyrimidine rings). [1][2]

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol

Welcome to the technical support center for the synthesis of 6-(dimethoxymethyl)-2-mercaptopyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacie...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-(dimethoxymethyl)-2-mercaptopyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this reaction, optimize for reaction time, and troubleshoot common experimental hurdles. My approach is to provide not just protocols, but a deeper understanding of the reaction mechanism and the interplay of various parameters, empowering you to make informed decisions in your work.

I. Understanding the Reaction: A Mechanistic Overview

The synthesis of 6-(dimethoxymethyl)-2-mercaptopyrimidin-4-ol is a variation of the well-established pyrimidine synthesis, which typically involves the cyclocondensation of a β-dicarbonyl compound with a nitrogen-containing precursor. In this specific case, the likely starting materials are a β-ketoester bearing a dimethoxymethyl group and thiourea. The reaction proceeds through a series of steps, including condensation, cyclization, and dehydration, to form the final pyrimidine ring. Understanding this pathway is crucial for diagnosing and resolving issues related to reaction time and yield.

G cluster_0 Reaction Pathway A β-Ketoester (with dimethoxymethyl group) C Initial Condensation (Formation of a thiouronium intermediate) A->C B Thiourea B->C D Intramolecular Cyclization C->D Base or Acid Catalysis E Dehydration D->E F 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol E->F

Caption: Generalized reaction pathway for the synthesis of 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol.

II. Troubleshooting Guide: Diagnosing and Resolving Common Issues

This section addresses specific problems you may encounter during the synthesis, providing a logical workflow for troubleshooting.

Issue 1: Slow or Incomplete Reaction

Question: My reaction to synthesize 6-(dimethoxymethyl)-2-mercaptopyrimidin-4-ol is proceeding very slowly, or has stalled before completion, as indicated by TLC analysis. What are the potential causes and how can I accelerate the reaction?

Answer: A slow or incomplete reaction can be attributed to several factors, primarily related to reaction kinetics and the stability of intermediates. Let's break down the troubleshooting process.

Troubleshooting Workflow for Slow or Incomplete Reaction:

G cluster_0 Troubleshooting Workflow Start Slow or Incomplete Reaction Temp Increase Temperature Start->Temp Catalyst Optimize Catalyst Temp->Catalyst No Improvement Success Reaction Optimized Temp->Success Improvement Solvent Change Solvent Catalyst->Solvent No Improvement Catalyst->Success Improvement Concentration Increase Reactant Concentration Solvent->Concentration No Improvement Solvent->Success Improvement Concentration->Success Improvement Failure Consult Further Concentration->Failure No Improvement

Caption: Decision tree for troubleshooting a slow or incomplete reaction.

Detailed Corrective Actions:

  • Temperature Optimization:

    • Rationale: The rate of most chemical reactions increases with temperature. The cyclocondensation and dehydration steps in pyrimidine synthesis often have a significant activation energy barrier.

    • Action: Gradually increase the reaction temperature in 10°C increments, monitoring the progress by TLC at each stage. For many pyrimidine syntheses, refluxing in a suitable solvent like ethanol is common.[1][2] Be cautious, as excessive heat can lead to side reactions and decomposition of starting materials or product.

  • Catalyst Evaluation:

    • Rationale: This reaction is typically catalyzed by either an acid or a base. The catalyst facilitates the initial condensation and the subsequent cyclization and dehydration steps.

    • Acid Catalysis: Strong acids like HCl can be effective, but may also promote side reactions.[2] Consider using a milder Lewis acid catalyst which can improve yields and simplify the workup.

    • Base Catalysis: A common choice is sodium ethoxide in ethanol. The concentration of the base is critical; an insufficient amount will result in a slow reaction, while an excess can lead to undesired side reactions.

    • Action: If using a catalyst, ensure it is fresh and active. If the reaction is uncatalyzed, consider introducing a suitable acid or base catalyst. If a catalyst is already in use, you may need to screen different catalysts or optimize the catalyst loading.

  • Solvent Polarity and Aprotic vs. Protic Conditions:

    • Rationale: The solvent plays a crucial role in solvating the reactants and intermediates, which can significantly impact the reaction rate.

    • Action: Ethanol is a common solvent for this type of reaction.[1][2] However, if the reaction is slow, consider a higher-boiling point alcohol like n-butanol to allow for higher reaction temperatures. In some cases, polar aprotic solvents like DMF or DMSO can accelerate the reaction, although they can be more difficult to remove during workup. Solvent-free conditions have also been reported to be effective in some pyrimidine syntheses, often leading to shorter reaction times.[2]

  • Reactant Concentration:

    • Rationale: According to the principles of chemical kinetics, increasing the concentration of reactants will increase the frequency of molecular collisions, thereby increasing the reaction rate.

    • Action: If the reaction is being run under dilute conditions, try increasing the concentration of the limiting reagent. However, be mindful that higher concentrations can sometimes lead to solubility issues or an increase in side product formation.

Quantitative Data Summary for Optimization:

ParameterInitial Condition (Example)Optimized Condition (Example)Rationale
Temperature 80°C100°C - RefluxOvercomes activation energy barrier.
Catalyst NoneSodium Ethoxide (1.1 eq)Catalyzes condensation and cyclization.
Solvent Ethanoln-ButanolAllows for higher reaction temperature.
Concentration 0.1 M0.5 MIncreases collision frequency of reactants.
Issue 2: Formation of Significant Impurities

Question: My reaction is producing the desired product, but also a significant amount of impurities, which is complicating purification and reducing my yield. What are the likely side reactions and how can I suppress them?

Answer: The formation of impurities is often due to side reactions of the starting materials or intermediates. The dimethoxymethyl group, in particular, can be sensitive to certain conditions.

Common Side Reactions and Mitigation Strategies:

  • Hydrolysis of the Dimethoxymethyl Group:

    • Cause: The acetal functionality of the dimethoxymethyl group is susceptible to hydrolysis under acidic conditions, which can lead to the formation of an aldehyde. This aldehyde can then undergo self-condensation or other undesired reactions.

    • Mitigation: If using an acid catalyst, opt for milder conditions. A Lewis acid may be preferable to a strong Brønsted acid. Ensure all reagents and solvents are anhydrous.

  • Thiourea Decomposition:

    • Cause: At high temperatures, thiourea can decompose.

    • Mitigation: Avoid excessive heating. If high temperatures are necessary to drive the reaction to completion, consider a shorter reaction time.

  • Oxidation of the Mercapto Group:

    • Cause: The thiol group (-SH) on the pyrimidine ring can be oxidized to a disulfide, especially in the presence of air over long reaction times.

    • Mitigation: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Once the reaction is complete, work up the product promptly.

Experimental Protocol for Minimizing Impurities:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.

  • Reagents: Add the β-ketoester and thiourea to the flask under a positive pressure of nitrogen.

  • Solvent: Add anhydrous ethanol via syringe.

  • Catalyst: If using a base catalyst like sodium ethoxide, prepare it fresh or use a commercially available solution, adding it slowly to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor its progress closely using TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and proceed with the workup and purification as quickly as possible.

III. Frequently Asked Questions (FAQs)

Q1: What is a typical reaction time for the synthesis of 6-(dimethoxymethyl)-2-mercaptopyrimidin-4-ol?

A1: The reaction time can vary significantly depending on the specific conditions employed. It can range from a few hours to overnight.[3][4] It is crucial to monitor the reaction progress by an appropriate analytical method, such as Thin Layer Chromatography (TLC), to determine the optimal reaction time for your specific setup.[2][5]

Q2: What analytical techniques are recommended for monitoring the reaction progress?

A2: The most common and convenient method for monitoring the progress of this reaction is Thin Layer Chromatography (TLC).[6] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.[6][7] Once the product is isolated, its structure and purity should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[6]

Q3: How does the purity of the starting materials affect the reaction?

A3: The purity of the starting materials is critical for a successful reaction. Impurities in the β-ketoester or thiourea can inhibit the reaction or lead to the formation of undesired side products, complicating the purification process.[5] It is highly recommended to use high-purity reagents.

Q4: Are there any specific safety precautions I should take when running this reaction?

A4: Yes. Thiourea is a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE), including gloves and a lab coat, in a well-ventilated fume hood. The solvents used may be flammable, so heating should be done using a heating mantle and not an open flame. Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.

IV. References

  • CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents. (n.d.). Retrieved from

  • 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL - Benchchem. (n.d.). Retrieved from

  • 2-mercaptopyrimidine - Organic Syntheses Procedure. (n.d.). Retrieved from

  • Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis - YouTube. (2020, April 6). Retrieved from

  • Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog. (2024, September 18). Retrieved from

  • Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC - NIH. (n.d.). Retrieved from

  • Optimization of reaction conditions for the synthesis of pyrimidine derivatives - Benchchem. (n.d.). Retrieved from

  • Synthesis and Reactions of Some Novel Mercaptopyrimidine Derivatives for Biological Evaluation - ResearchGate. (2025, August 29). Retrieved from

  • methods for monitoring the progress of pyrimidine reactions - Benchchem. (n.d.). Retrieved from

  • Enantioselective Organocatalyzed Transformations of β-Ketoesters | Chemical Reviews. (n.d.). Retrieved from

  • Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC. (n.d.). Retrieved from

  • Troubleshooting unexpected side reactions in pyrimidine synthesis - Benchchem. (n.d.). Retrieved from

  • 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol | CAS No- 7400-05-7. (n.d.). Retrieved from

  • Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC - PubMed Central. (2024, February 13). Retrieved from

Sources

Optimization

6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-OL solubility problems and solutions

A Guide for Researchers, Scientists, and Drug Development Professionals This technical support guide addresses common solubility challenges encountered when working with 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol. As a...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide addresses common solubility challenges encountered when working with 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol. As a Senior Application Scientist, this document synthesizes foundational chemical principles with practical, field-tested strategies to help you navigate these issues effectively.

Introduction: Understanding the Solubility Profile

6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol, with the molecular formula C₇H₁₀N₂O₃S and a molecular weight of 202.23 g/mol , presents solubility challenges inherent to many heterocyclic compounds used in drug discovery.[1] Its structure, featuring a pyrimidine core, a mercapto group, a hydroxyl group, and a dimethoxymethyl substituent, contributes to a complex interplay of intermolecular forces that dictate its solubility. The presence of both hydrogen bond donors (-OH, -NH) and acceptors (=N-, =O), along with a nonpolar region, suggests that its solubility will be highly dependent on the solvent system.

Low aqueous solubility is a common hurdle for many active pharmaceutical ingredients (APIs), potentially hindering bioavailability and formulation development.[2][3] This guide provides a systematic approach to troubleshoot and overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol not dissolving in water?

A1: The limited aqueous solubility of this compound is likely due to the presence of the non-polar dimethoxymethyl group and the overall crystalline structure which can lead to strong intermolecular forces. While the hydroxyl and mercapto groups can participate in hydrogen bonding with water, the energy required to break the crystal lattice of the solid may be greater than the energy released by solvation. For similar mercaptopyrimidine compounds, insolubility in water is a noted characteristic.[4]

Q2: I'm observing precipitation of the compound during my experiment. What could be the cause?

A2: Precipitation can occur due to several factors:

  • Supersaturation: The initial dissolution might have been achieved under conditions (e.g., heating) that are not stable at the experimental temperature, leading to a supersaturated and unstable solution.

  • pH Shift: The solubility of 2-mercaptopyrimidine derivatives can be highly pH-dependent.[5][6][7] A change in the pH of your solution could significantly decrease the compound's solubility.

  • Solvent Evaporation: If you are using a volatile organic co-solvent, its evaporation can increase the relative concentration of the anti-solvent (e.g., water), causing the compound to precipitate.

  • Common Ion Effect: If your buffer contains ions that are also present in a salt form of your compound, it can suppress solubility.

Q3: What are the recommended storage conditions for this compound?

A3: It is recommended to store 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol in an inert atmosphere at 2-8°C.[1] This suggests that the compound may be sensitive to oxidation or degradation at room temperature, which could also impact its solubility characteristics over time.

Troubleshooting Guide: A Step-by-Step Approach to Improving Solubility

If you are facing solubility issues with 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol, the following systematic approach can help you identify a suitable solvent system.

Step 1: Initial Solvent Screening

The first step is to perform a systematic solvent screening to identify potential candidates for your application. It is crucial to test a range of solvents with varying polarities.

Experimental Protocol: Small-Scale Solubility Testing

  • Preparation: Weigh a small, precise amount of 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol (e.g., 1-5 mg) into several small vials.

  • Solvent Addition: Add a measured volume of the test solvent (e.g., 100 µL) to each vial.

  • Observation & Agitation: Vortex the vials for 1-2 minutes and visually inspect for dissolution.

  • Incremental Addition: If the compound has not dissolved, add another measured volume of the solvent and repeat the agitation and observation. Continue this process until the compound dissolves or a maximum solvent volume is reached.

  • Heating: If the compound is still insoluble at room temperature, gently warm the vials (e.g., to 40-50°C) to assess the effect of temperature on solubility.[8] Be cautious, as heat can also accelerate degradation.

  • Documentation: Record the approximate solubility in each solvent (e.g., in mg/mL).

Table 1: Recommended Solvents for Initial Screening

Solvent ClassExamplesRationale
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)Often effective for dissolving a wide range of organic compounds due to their high dielectric constant and ability to act as hydrogen bond acceptors.[9][10]
Polar Protic Methanol, EthanolCan engage in hydrogen bonding with the solute. The solubility of pyrimidine derivatives often increases with temperature in these solvents.[11]
Chlorinated Dichloromethane (DCM), ChloroformEffective for less polar compounds.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneIntermediate polarity solvents.
Aqueous Buffers Phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 7.4, 9.0)To assess the impact of pH on solubility, which is critical for biological assays.[7][12]
Step 2: Leveraging pH for Enhanced Aqueous Solubility

The 2-mercaptopyrimidin-4-ol core contains acidic and potentially basic functional groups, making its aqueous solubility highly dependent on the pH of the solution.[6][7]

  • Acidic Conditions (Low pH): Protonation of the pyrimidine ring nitrogens may increase solubility.

  • Basic Conditions (High pH): Deprotonation of the hydroxyl or mercapto groups to form a more soluble salt is a common strategy for increasing the solubility of acidic compounds.[13]

Experimental Protocol: pH-Dependent Solubility Analysis

  • Prepare Buffers: Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 10).

  • Add Compound: Add an excess of 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol to each buffer.

  • Equilibrate: Agitate the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Separate Solid: Centrifuge or filter the samples to remove undissolved solid.

  • Quantify: Measure the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot Data: Plot solubility as a function of pH to determine the optimal pH range for dissolution.

Step 3: Utilizing Co-solvents for Aqueous Formulations

For many biological applications, an aqueous-based formulation is required. If the compound's solubility in aqueous buffers is insufficient, the use of co-solvents can be an effective strategy.[14][15] Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for the dissolution of hydrophobic compounds.

Commonly Used Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Polyethylene glycol (PEG), e.g., PEG 400

  • Propylene glycol (PG)

Experimental Protocol: Co-solvent Titration

  • Prepare Stock Solution: Prepare a concentrated stock solution of your compound in a water-miscible organic solvent where it is highly soluble (e.g., DMSO).

  • Titrate into Aqueous Buffer: Gradually add the stock solution to your aqueous buffer of choice while vortexing.

  • Observe for Precipitation: Note the concentration at which precipitation begins to occur. This will give you an indication of the maximum achievable concentration in that co-solvent/buffer system.

  • Test Different Ratios: Prepare a matrix of solutions with varying percentages of the co-solvent (e.g., 1%, 5%, 10%, 20% DMSO in PBS) and determine the solubility in each mixture.

Visualization of the Troubleshooting Workflow

G cluster_0 Solubility Troubleshooting Workflow start Start: Compound Insoluble solvent_screen Step 1: Initial Solvent Screening (Aprotic, Protic, Nonpolar) start->solvent_screen is_soluble Soluble in Organic Solvent? solvent_screen->is_soluble ph_modification Step 2: pH Modification (Test acidic & basic buffers) is_soluble->ph_modification No success Success: Proceed with Experiment is_soluble->success Yes (for organic rxn) is_soluble_ph Soluble in Aqueous Buffer? ph_modification->is_soluble_ph cosolvent Step 3: Co-solvent System (e.g., DMSO, Ethanol, PEG) is_soluble_ph->cosolvent No is_soluble_ph->success Yes is_soluble_cosolvent Solubility Goal Met? cosolvent->is_soluble_cosolvent is_soluble_cosolvent->success Yes advanced_methods Consider Advanced Methods: - Particle Size Reduction - Formulation Strategies is_soluble_cosolvent->advanced_methods No

Caption: A workflow for troubleshooting solubility issues.

Advanced Strategies

If the above methods do not yield the desired solubility, more advanced formulation strategies may be necessary, particularly for in vivo applications. These can include:

  • Particle Size Reduction: Techniques like micronization can increase the surface area of the compound, leading to a faster dissolution rate.[16]

  • Amorphous Solid Dispersions: Converting the crystalline API into a more soluble amorphous form, often stabilized by a polymer.

  • Lipid-Based Formulations: Encapsulating the API in lipid-based systems such as microemulsions or self-emulsifying drug delivery systems (SEDDS).[16]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes that enhance aqueous solubility.[17]

These advanced techniques often require specialized equipment and expertise in formulation science.

Safety Precautions

When handling 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol and its solutions, always adhere to standard laboratory safety procedures.[18][19][20][21]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle the compound in a well-ventilated area or a chemical fume hood.[18]

  • Consult the Safety Data Sheet (SDS) for detailed hazard information.[4][18][19][20]

Conclusion

Overcoming the solubility challenges of 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol requires a systematic and logical approach. By understanding the physicochemical properties of the molecule and methodically exploring different solvent systems, pH adjustments, and the use of co-solvents, researchers can successfully prepare solutions suitable for a wide range of experimental applications.

References

  • PubMed. Discovery of 6-ethyl-2,4-diaminopyrimidine-based small molecule renin inhibitors. [Link]

  • Dr. Reddy's. Formulation Development Strategies for Poorly Soluble Pharma APIs. [Link]

  • Hilaris Publisher. pH-Dependent Ion Binding Studies on 2-Mercaptopyrimidine. [Link]

  • Chemistry LibreTexts. 13.3: Factors Affecting Solubility. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 4,6-Dimethyl-2-Mercaptopyrimidine, 99%. [Link]

  • National Institutes of Health. Solubilization techniques used for poorly water-soluble drugs. [Link]

  • MDPI. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. [Link]

  • ResearchGate. Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). [Link]

  • Drug Discovery & Development. 4 Strategies To Formulate Poorly Soluble APIs. [Link]

  • Cheméo. Chemical Properties of 2-Mercaptopyrimidine (CAS 1450-85-7). [Link]

  • ResearchGate. Some Factors Affecting the Solubility of Polymers. [Link]

  • PubChem. 6-Amino-5-(2,2-diethoxyethyl)-2-mercapto-4-pyrimidinol. [Link]

  • DelveInsight. Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • Chemos. Safety Data Sheet: 4-Hydroxy-2-mercapto-6-methylpyrimidine. [Link]

  • Chemistry LibreTexts. Solubility and Factors Affecting Solubility. [Link]

  • MedCrave. Physicochemical properties of some pyrimidine derivatives in some organic solvents. [Link]

  • Chemistry LibreTexts. 16.4: The Effects of pH on Solubility. [Link]

  • YouTube. Factors Affecting Solubility - AP Chemistry Complete Course - Lesson 10.3. [Link]

  • Organic Syntheses. 2-mercaptopyrimidine. [Link]

  • Wikipedia. 2-Mercaptopyridine. [Link]

  • CORE. Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). [Link]

  • ResearchGate. Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. [Link]

  • Hovione. Breaking the Bioavailability Barrier: Formulation strategies for Improving API Solubility. [Link]

  • Chemistry Stack Exchange. Effect of pH on solubility (Lehninger's Principles). [Link]

  • ResearchGate. Co-solvent and Complexation Systems. [Link]

  • Prof Steven Abbott. Solubility Effects | Practical Solubility Science. [Link]

  • Revue Roumaine de Chimie. SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. [Link]

Sources

Troubleshooting

avoiding degradation of 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-OL

Technical Support Center: 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-OL Case ID: STAB-PYR-006 Subject: Stability Preservation & Degradation Prevention Status: Active Guide Assigned Specialist: Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-OL

Case ID: STAB-PYR-006 Subject: Stability Preservation & Degradation Prevention Status: Active Guide Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Executive Summary: The "Dual-Threat" Molecule

Welcome to the technical support center for 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol . As a researcher working with this intermediate, you are managing a molecule with two distinct "kill switches" that trigger degradation under opposite conditions.

  • The Acetal Threat (Acid Sensitivity): The 6-dimethoxymethyl group is an acetal.[1] In the presence of even trace acid and moisture, it hydrolyzes to an aldehyde.

  • The Thiol Threat (Oxidative Sensitivity): The 2-mercapto group is prone to oxidation, rapidly forming disulfide dimers (S-S bonds) upon exposure to air, often turning the sample yellow or causing precipitation.

This guide provides the protocols necessary to navigate these opposing risks.

Part 1: Critical Storage & Handling Protocols

Status: Mandatory Compliance

Failure to adhere to these baseline standards is the primary cause of purity loss ( < 95% HPLC).

ParameterSpecificationTechnical Rationale
Temperature -20°C (Strict) Retards the kinetics of spontaneous desulfurization and hydrolysis.[1]
Atmosphere Argon or Nitrogen Essential.[1] Oxygen facilitates the radical formation of disulfide dimers.
Container Amber Glass + Parafilm Pyrimidines can be photosensitive; amber glass prevents UV-induced radical formation.[1]
Desiccant Active Silica/Sieves Moisture is the reagent for acetal hydrolysis. Keep the headspace bone-dry.[1]

Part 2: Troubleshooting Guide (Q&A)

Q1: "My white powder has turned yellow and is no longer fully soluble in my standard solvent. What happened?"

Diagnosis: Oxidative Dimerization (Disulfide Formation). The yellow color is a hallmark of sulfur oxidation. Your monomeric thiol (R-SH) has likely converted to the disulfide dimer (R-S-S-R).[1] This dimer is significantly less soluble than the parent monomer because it is larger and more hydrophobic.

Corrective Action:

  • Immediate: Add a reducing agent.[1] For aqueous/buffer solutions, add DTT (Dithiothreitol) or TCEP (Tris(2-carboxyethyl)phosphine) at 1.1 equivalents relative to the compound.[1]

  • Prevention: ALWAYS degas your solvents (sparge with Argon for 15 mins) before dissolving the compound.[1]

Q2: "I see a new peak in my LC-MS (M-32 mass difference) and my NMR shows an aldehyde proton (~9.7 ppm). Why?"

Diagnosis: Acetal Hydrolysis. You have lost the methoxy groups (M-32 corresponds to loss of


).[1] The acetal group at position 6 has hydrolyzed into a formyl group (

).[1] This is irreversible.

Root Cause:

  • Acidic Solvent: Did you use

    
     for NMR? Chloroform is naturally acidic (forming HCl over time).[1]
    
  • Acidic Workup: Did you wash with dilute HCl?

Corrective Action:

  • NMR: Filter

    
     through basic alumina before use or use 
    
    
    
    .
  • Synthesis: Maintain pH

    
     7.5. Never expose this compound to pH < 6.[1]
    

Q3: "The compound precipitates when I try to dissolve it in neutral water, even though it has polar groups."

Diagnosis: Tautomeric Aggregation. At neutral pH, 2-mercaptopyrimidines exist in a thione-thiol tautomeric equilibrium.[1] The thione form is less polar and can stack via


 interactions, causing poor solubility.[1]

Corrective Action:

  • pH Adjustment: Dissolve in a slightly basic buffer (pH 8.0-8.5). This deprotonates the thiol (

    
    ), creating the thiolate anion (
    
    
    
    ), which is highly soluble.

Part 3: Mechanistic Visualization

Understanding how the molecule breaks down allows you to predict when it will break down.[1]

Diagram 1: The Degradation Pathways

This flowchart illustrates the two major failure modes: Acid Hydrolysis (Left) and Oxidation (Right).

DegradationPathways Target 6-(Dimethoxymethyl)- 2-mercaptopyrimidin-4-ol (Intact Target) Acid Trigger: Acid (H+) + H2O (pH < 6) Target->Acid Protonation Oxygen Trigger: Oxygen (O2) + Base (Air Exposure) Target->Oxygen Oxidation Hemiacetal Intermediate: Hemiacetal Acid->Hemiacetal - MeOH Aldehyde Degradant A: 6-Formyl-2-mercaptopyrimidin-4-ol (Aldehyde) Hemiacetal->Aldehyde Hydrolysis Radical Intermediate: Thiyl Radical (RS•) Oxygen->Radical - H• Disulfide Degradant B: Disulfide Dimer (Insoluble Precipitate) Radical->Disulfide Dimerization

Caption: Figure 1.[1] Dual degradation pathways.[1] Left (Red): Irreversible acid hydrolysis of the acetal. Right (Yellow): Reversible oxidative dimerization of the thiol.

Part 4: Standard Operating Procedures (SOPs)

SOP-01: Safe Solubilization for Assay

Use this protocol to prepare stock solutions for biological assays without triggering degradation.[1]

  • Solvent Prep: Take 10 mL of DMSO (Dimethyl Sulfoxide).[1] Bubble Argon gas through the liquid for 10 minutes to displace dissolved oxygen.[1]

  • Weighing: Weigh the compound rapidly. Do not leave the stock bottle open.

  • Dissolution: Add the solid to the degassed DMSO.

    • Note: If the solution is cloudy, sonicate for 30 seconds.

  • Storage: Aliquot immediately into small amber vials. Flash freeze in liquid nitrogen and store at -80°C. Do not freeze-thaw more than once.

SOP-02: Rescue of Oxidized Material (Disulfide Reduction)

Use this if your compound has formed the yellow disulfide dimer.

  • Assessment: Confirm presence of dimer via LC-MS (Look for mass

    
    ).[1]
    
  • Reaction: Dissolve the degraded material in a mixture of Degassed Water/Acetonitrile (1:1) containing 0.1 M Phosphate Buffer (pH 8.0).[1]

  • Reduction: Add Dithiothreitol (DTT) at a 5-fold molar excess.

  • Incubation: Stir under Argon at Room Temp for 30 minutes.

  • Purification: The monomer should regenerate. If purification is needed, use preparative HPLC with a neutral mobile phase (Ammonium Acetate buffer), NOT Trifluoroacetic acid (TFA). Reason: TFA will destroy the acetal.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.[1] (Standard reference for acetal stability and cleavage conditions).

  • PubChem. (2025).[1][2][3] Compound Summary: 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol.[1][4] National Library of Medicine.[1] (Analogous structure properties and safety data).

  • Jocelyn, P. C. (1972). Biochemistry of the SH Group: The Occurrence, Chemical Properties, Metabolism and Biological Function of Thiols and Disulphides. Academic Press.[1] (Foundational text on thiol oxidation mechanisms).

  • BenchChem. (2025).[1][5] Technical Data: 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL.[1][4] (Specific handling and storage conditions for mercaptopyrimidine acetals).

Sources

Optimization

Technical Support Center: Analytical Detection of 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol

Status: Operational Ticket ID: DMMP-OL-001 Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division[1] Executive Summary: The "Jekyll and Hyde" Analyte Welcome to the technical support hub for 6-(...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: DMMP-OL-001 Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division[1]

Executive Summary: The "Jekyll and Hyde" Analyte

Welcome to the technical support hub for 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol (CAS: 90370-38-0).[1] Whether you are synthesizing antiviral nucleoside analogs (like Ganciclovir intermediates) or conducting purity assays, you have likely encountered this molecule's dual personality.[1]

From an analytical perspective, this compound presents a "perfect storm" of instability:

  • The Acetal Trap: The 6-dimethoxymethyl group is acid-labile.[1] Standard acidic HPLC mobile phases (0.1% TFA/Formic Acid) will hydrolyze it into the aldehyde form (6-formyl).[1]

  • The Thiol Menace: The 2-mercapto group is prone to oxidative dimerization (disulfide formation) and tautomerization (thiol-thione equilibrium), leading to peak broadening or splitting.[1]

This guide moves beyond generic advice to address the specific physicochemical failures associated with this structure.

Part 1: Diagnostic Workflow

Before adjusting your method, identify the specific failure mode using the logic flow below.

TroubleshootingFlow Start Symptom Observed SplitPeak Split or Broad Peak Start->SplitPeak NewPeak New Peak (+32 Da or -32 Da) Start->NewPeak DimerPeak Late Eluting Ghost Peak (~2x Mol Wt) Start->DimerPeak Tautomerism Diagnosis: Thiol-Thione Tautomerism SplitPeak->Tautomerism Likely CheckPH Is Mobile Phase pH < 3.0? NewPeak->CheckPH CheckRed Is Reducing Agent Present? DimerPeak->CheckRed CheckPrep Is Sample in Protic Solvent > 4h? CheckPH->CheckPrep No AcetalHydrolysis Diagnosis: Acetal Hydrolysis (Formation of Aldehyde) CheckPH->AcetalHydrolysis Yes CheckPrep->AcetalHydrolysis Yes Oxidation Diagnosis: Disulfide Dimerization CheckRed->Oxidation No

Figure 1: Diagnostic logic tree for identifying structural instability during HPLC/LC-MS analysis.[1]

Part 2: Critical Troubleshooting Guides
Issue 1: The "Shifting" Peak (Acetal Hydrolysis)

User Complaint: "My analyte peak area decreases over time, and a new, earlier-eluting peak appears. My mobile phase is Water/Acetonitrile with 0.1% TFA."

Root Cause Analysis: The dimethoxymethyl moiety is an acetal.[1] In the presence of water and acid (pH < 4), acetals undergo hydrolysis to form the corresponding aldehyde (6-formyl-2-mercaptopyrimidin-4-ol) and methanol.[1] This reaction is pseudo-first-order and accelerates significantly in standard HPLC acidic modifiers [1].[1]

The Fix: Switch to Neutral pH Buffers You must move away from TFA/Formic Acid.[1] The pyrimidine ring creates enough polarity that you do not need strong acid to suppress ionization for retention if you use the correct column.[1]

Recommended Protocol:

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 6.5 - 7.0).[1]

  • Mobile Phase B: Acetonitrile (use HPLC grade, low acidity).

  • Column: C18 with high carbon load (to retain the polar pyrimidine) or a HILIC column (Amide phase).

ParameterStandard Method (AVOID)Optimized Method (USE)
Modifier 0.1% Trifluoroacetic Acid (pH ~2)10mM Ammonium Acetate (pH ~6.8)
Stability < 2 hours> 24 hours
Detection UV 254 nm (Variable)UV 254 nm (Stable)

Expert Insight: If you must use low pH (e.g., for MS sensitivity), limit the "on-column" time. Use a short column (50mm) and high flow rate.[1] Do not store samples in the acidic mobile phase in the autosampler.[1]

Issue 2: The "Ghost" Dimer (Thiol Oxidation)

User Complaint: "I see a small impurity peak that grows larger if the sample sits in the autosampler overnight. MS shows a mass of [2M-2H]."[1]

Root Cause Analysis: The 2-mercapto group is highly nucleophilic.[1] In the presence of dissolved oxygen, two molecules of your analyte will form a disulfide bond (R-S-S-R).[1] This is common for thiouracil derivatives [2].[1]

The Fix: In-Situ Reduction You cannot rely on the "freshness" of the sample alone.[1] You must chemically clamp the sulfur in its reduced state.[1]

Recommended Protocol: Add TCEP (Tris(2-carboxyethyl)phosphine) to your sample diluent.[1] Unlike DTT, TCEP is stable in a wider pH range and does not interfere with UV detection at 254 nm as aggressively.[1]

  • Concentration: 1–5 mM TCEP in the sample vial.

  • Solvent: Degassed water/methanol (50:50).[1] Use an amber vial to prevent photo-oxidation.[1]

Issue 3: Peak Broadening (Tautomerism)

User Complaint: "The main peak is extremely broad or looks like a 'saddle' (split top), even on a new column."

Root Cause Analysis: 2-Mercaptopyrimidines exist in a dynamic equilibrium between the thiol form (-SH) and the thione form (=S).[1] If the rate of interconversion is similar to the chromatographic timescale, the detector captures the molecule in "transition," resulting in peak spreading.[1]

The Fix: Temperature & Ionic Strength Control

  • Temperature: Increase column temperature to 40°C or 45°C . Higher thermal energy speeds up the interconversion rate so that it becomes faster than the separation time, resulting in a single, sharp (time-averaged) peak.[1]

  • Buffer Strength: Ensure your buffer concentration is at least 10 mM.[1] Low ionic strength exacerbates secondary interactions with residual silanols, which often look like tautomeric splitting.[1]

Part 3: Validated Analytical Method (Starting Point)

To save you development time, here is a "Safe Start" method designed to minimize both hydrolysis and oxidation.

Instrument: HPLC-UV/Vis or LC-MS Sample Preparation: Dissolve 1 mg in 1 mL of 50:50 MeCN:Water (containing 2mM TCEP).

VariableSettingRationale
Column Waters XBridge C18 (or equivalent high-pH stable C18)Hybrid particles resist dissolution at pH 7; C18 provides adequate retention.[1]
Dimensions 150 x 4.6 mm, 3.5 µmStandard analytical scale.[1]
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 7.[1]5)Critical: Basic/Neutral pH prevents acetal hydrolysis.[1]
Mobile Phase B AcetonitrileStandard organic modifier.[1]
Flow Rate 1.0 mL/minStandard flow.[1]
Gradient 5% B to 60% B over 15 minSlow gradient to separate potential aldehyde degradants.
Temperature 40°CCritical: Collapses tautomers into sharp peaks.[1]
Detection 245-254 nmMax absorbance for the pyrimidine ring.[1]
Part 4: Frequently Asked Questions (FAQs)

Q: Can I use Methanol instead of Acetonitrile? A: Yes, but be cautious. If your mobile phase is acidic (which it shouldn't be, see Issue 1), Methanol can participate in transacetalization, exchanging the methoxy groups of your acetal.[1] Acetonitrile is aprotic and safer for acetal stability.[1]

Q: Why does my LC-MS signal look suppressed in Ammonium Acetate? A: Ammonium acetate is generally MS-friendly, but if you are in negative mode (detecting the deprotonated thiolate), the ionization efficiency might be lower than in pure water/ammonia.[1] However, stability takes precedence.[1] You can try adding 0.1% Ammonium Hydroxide to Mobile Phase A (pH ~9) if your column can withstand it; the acetal is very stable in base [3].[1]

Q: I see a peak at RT 2.5 min and another at 2.8 min. Are these isomers? A: Likely not. If they coalesce upon heating the column to 50°C, they are tautomers.[1] If they remain separated, check for the 6-formyl hydrolysis product (mass -32 Da vs parent).[1]

References
  • Kinetics of Acetal Hydrolysis: Cordes, E. H., & Bull, H. G. (1974).[1] Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters.[1][2] Chemical Reviews, 74(5), 581–603.[1]

  • Analysis of Thiouracils: Khedr, A. (2008).[1] HPLC method for the determination of thiouracils in pharmaceutical preparations and biological fluids.[1] Biomedical Chromatography, 22(11), 1226-1233.[1]

  • Base Stability of Acetals: Fife, T. H. (1972).[1] Acetal hydrolysis.[1][2][3][4] General acid catalysis, intramolecular catalysis, and electrostatic effects.[1] Accounts of Chemical Research, 5(8), 264–272.[1]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol: A Comparative Analysis for Drug Discovery

Executive Summary The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] This guide provides an in-depth technical comparison of a specific, nu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] This guide provides an in-depth technical comparison of a specific, nuanced derivative, 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol , against other prominent pyrimidine-based compounds. While direct experimental data on this particular molecule is limited, this document leverages extensive structure-activity relationship (SAR) data from analogous compounds to project its potential performance and guide future research. We will explore its plausible synthesis, compare its structural features to established drugs like 5-Fluorouracil and modern kinase inhibitors, and provide detailed experimental protocols for its evaluation. This analysis is designed for researchers, scientists, and drug development professionals seeking to explore novel chemical space within the pyrimidine class.

The Pyrimidine Scaffold: A Privileged Structure in Therapeutics

The six-membered pyrimidine ring, containing two nitrogen atoms at positions 1 and 3, is a "privileged scaffold" in drug discovery.[3] Its prevalence in nature as a core component of nucleobases (cytosine, thymine, and uracil) provides a fundamental basis for its interaction with biological systems.[1][4] The pyrimidine core's unique electronic properties and its ability to be readily functionalized at multiple positions allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[5] This versatility has led to the development of a wide spectrum of drugs, including anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[1][4][5]

Key to their success is the ability of pyrimidine derivatives to act as:

  • Antimetabolites: Mimicking endogenous nucleobases to disrupt DNA/RNA synthesis.

  • Kinase Inhibitors: Serving as a stable anchor to bind to the hinge region of protein kinases.[6][7]

  • Modulators of Other Enzymes and Receptors: The scaffold's geometry and hydrogen bonding capabilities allow it to interact with a wide range of biological targets.

This guide focuses on a 2-mercapto substituted pyrimidine, a class known for a distinct profile of biological activities, and introduces a novel C-6 substituent, the dimethoxymethyl group, to explore its potential impact on performance.

Profiling the Focus Compound: 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol

Chemical Structure:

  • Core: Pyrimidin-4-ol (or its tautomer, pyrimidin-4-one)

  • C-2 Position: A mercapto (-SH) group, which can also exist in the thione tautomeric form (=S). This feature is critical for its potential biological activity and serves as a handle for further chemical modification.

  • C-6 Position: A dimethoxymethyl [-CH(OCH₃)₂] group. This is an acetal of a formyl group, which imparts distinct steric and electronic properties compared to simple alkyl or aryl substituents. It offers moderate lipophilicity and potential hydrogen bond accepting capabilities.

Plausible Synthesis Pathway

While a specific synthesis for 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol is not widely published, a robust and logical pathway can be extrapolated from established methods for pyrimidine synthesis, primarily the condensation of a β-dicarbonyl equivalent with thiourea.[8][9]

The logical precursor for the C-6 substituent would be a derivative of malonaldehydic acid. The dimethoxymethyl group serves as a protected aldehyde, preventing self-condensation and other side reactions under the basic conditions of the cyclization.

G SM1 Methyl 3,3-dimethoxypropionate Intermediate1 Methyl 2-(dimethoxymethyl)-3-oxopropanoate (β-ketoester precursor) SM1->Intermediate1 SM2 Methyl Formate SM2->Intermediate1 Base1 Base (e.g., NaH, NaOMe) Base1->Intermediate1 Claisen Condensation Cyclization Cyclocondensation Intermediate1->Cyclization SM3 Thiourea SM3->Cyclization Base2 Base (e.g., NaOEt in EtOH) Base2->Cyclization Workup Acidic Workup (Neutralization & Precipitation) Cyclization->Workup Product 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol Workup->Product G cluster_0 Antimetabolite Mechanism cluster_1 Kinase Inhibitor Mechanism a 5-Fluorouracil (Prodrug) b Metabolic Activation (e.g., to FdUMP) a->b c Thymidylate Synthase b->c d Inhibition of DNA Synthesis c->d e Pyrimidine Derivative (e.g., Focus Compound) g Competitive Inhibition e->g f ATP Binding Pocket of Kinase f->g h Blockade of Downstream Signaling Pathway g->h

Caption: Comparison of two distinct mechanisms of action for pyrimidine drugs.

Performance Comparison: An Illustrative Data Summary

Direct head-to-head experimental data for 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol is not available. However, we can construct an illustrative comparison table based on published IC₅₀ values for representative compounds from each class against a common cancer cell line (e.g., a leukemia or colon cancer line) to frame the discussion of potential potency.

Table 1: Illustrative Anticancer Activity (IC₅₀, µM) of Pyrimidine Derivatives

Compound ClassRepresentative ExampleMechanism of ActionIllustrative IC₅₀ (µM)Source(s) for Representative Data
Focus Compound 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol Hypothesized: Kinase Inhibition / Apoptosis Induction To Be Determined (TBD) N/A
Antimetabolite5-FluorouracilThymidylate Synthase Inhibition1 - 10[10][11][12]
2-Mercaptopyrimidine6-Amino-5-cyano-2-thiopyrimidine derivativeApoptosis Induction1.4 - 6.5[10]
Kinase InhibitorDasatinibMulti-targeted Kinase Inhibition0.001 - 0.01[10]
Kinase InhibitorAurora Kinase Inhibitor (Pyrimidine-based)Aurora A Kinase Inhibition< 0.2[13]

This table highlights the vast range of potencies achievable with the pyrimidine scaffold. While antimetabolites like 5-FU are effective in the micromolar range, targeted kinase inhibitors can achieve nanomolar potency. [10][13]The goal for a novel compound like 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol would be to demonstrate high potency, hopefully coupled with a selective mechanism of action that improves the therapeutic window compared to older cytotoxic agents.

Experimental Protocols

To facilitate the investigation of this novel compound, we provide validated, step-by-step protocols for its synthesis and biological evaluation.

Protocol 1: General Synthesis of 2-Mercaptopyrimidine Derivatives

Causality: This protocol is based on the classical and reliable cyclocondensation reaction between a β-ketoester and thiourea. [9]Ethanol is used as a solvent due to its ability to dissolve the reactants and its suitable boiling point for reflux. Sodium ethoxide acts as a strong base to deprotonate the active methylene group of the ketoester, initiating the condensation with thiourea. An acidic workup is crucial to neutralize the reaction mixture and precipitate the final product, which is typically insoluble in acidic aqueous media.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium metal (1.1 eq) in absolute ethanol (10 mL/mmol of ketoester) under an inert atmosphere (N₂ or Ar) to prepare sodium ethoxide.

  • Addition of Reactants: To the cooled sodium ethoxide solution, add the β-ketoester precursor (e.g., Methyl 2-(dimethoxymethyl)-3-oxopropanoate, 1.0 eq) dropwise. Stir for 30 minutes at room temperature.

  • Thiourea Addition: Add thiourea (1.2 eq) to the mixture.

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 6-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Precipitation: Dissolve the residue in water and acidify with concentrated HCl or acetic acid to pH 4-5. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

  • Purification: Dry the crude product. If necessary, recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 2-mercaptopyrimidine derivative. [9]

Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay

Causality: The MTT assay is a robust, colorimetric method to assess cell viability. [14]It relies on the principle that viable, metabolically active cells possess mitochondrial reductase enzymes that can cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. [14]The amount of formazan produced is directly proportional to the number of living cells. A solubilization agent (like DMSO or a detergent solution) is required to dissolve the formazan crystals before measuring the absorbance, providing a quantitative measure of drug-induced cytotoxicity. [15][16] Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HL-60 leukemia or HCT-116 colon cancer) in a 96-well flat-bottomed plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 0.01, 0.1, 1, 10, 100 µM) in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include wells for "vehicle control" (e.g., 0.1% DMSO) and "no-cell" blanks.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. [17]4. MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 3-4 hours until a purple precipitate is visible. [16][17]5. Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well. [18]Agitate the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Directions

6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol represents an intriguing, underexplored molecule within the pharmacologically rich pyrimidine class. By leveraging established SAR principles, we can project its potential as a bioactive compound, most likely operating as a kinase inhibitor or an apoptosis inducer rather than a classical antimetabolite. The 2-mercapto group provides a key interaction point and a handle for further derivatization, while the 6-(dimethoxymethyl) substituent offers a unique opportunity to probe steric and electronic requirements for target binding and selectivity.

Future work should focus on:

  • Definitive Synthesis and Characterization: Executing the proposed synthesis and fully characterizing the compound using NMR, Mass Spectrometry, and elemental analysis.

  • Broad Biological Screening: Evaluating the compound's activity across a panel of cancer cell lines and against various kinases to identify primary targets.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogues by modifying the C-6 substituent (e.g., hydrolysis to the aldehyde, reduction to the alcohol, or conversion to other acetals) to understand its role in biological activity.

This structured approach will enable researchers to efficiently evaluate the therapeutic potential of this novel pyrimidine derivative and contribute to the ongoing development of next-generation targeted therapies.

References

  • Wang, H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link]

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Comparative

A Comparative Guide to the Synthesis of 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol

Introduction: 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol, a substituted 2-thiouracil, is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The pyrimidine core i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol, a substituted 2-thiouracil, is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The pyrimidine core is a fundamental scaffold in numerous biologically active molecules, including antiviral and anticancer agents. The dimethoxymethyl group at the 6-position offers a versatile synthetic handle—a protected aldehyde—that can be deprotected under acidic conditions to reveal a reactive formyl group for further functionalization. This guide provides an in-depth comparison of two primary synthetic methodologies for this target molecule, offering field-proven insights into the causality behind experimental choices and providing detailed, self-validating protocols for researchers.

The synthesis of this molecule is logically approached in two key stages: first, the formation of the essential precursor, ethyl 4,4-dimethoxy-3-oxobutanoate, and second, its subsequent cyclocondensation with thiourea to construct the pyrimidine ring. We will compare a classical two-step approach with a modern, one-pot sequential base/acid-mediated method.

Part 1: Synthesis of the Key Precursor: Ethyl 4,4-dimethoxy-3-oxobutanoate

The most direct and industrially scalable method for synthesizing β-keto esters is the Claisen condensation.[1][2] This reaction involves the base-catalyzed condensation of two ester molecules to form a β-keto ester. In this case, we utilize a mixed Claisen condensation between ethyl methoxyacetate and ethyl acetate.

Reaction Scheme: Claisen Condensation

G cluster_0 Claisen Condensation for Precursor Synthesis ethyl_methoxyacetate Ethyl Methoxyacetate plus1 + ethyl_acetate Ethyl Acetate arrow1 -> conditions1 1. Sodium Ethoxide (NaOEt) 2. Ethanolic HCl (workup) product1 Ethyl 4,4-dimethoxy-3-oxobutanoate

Caption: Synthesis of the β-keto ester precursor via Claisen condensation.

Experimental Protocol: Ethyl 4,4-dimethoxy-3-oxobutanoate
  • Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with sodium ethoxide (1.1 equivalents) suspended in anhydrous diethyl ether or THF.

  • Addition of Esters: A mixture of ethyl methoxyacetate (1.0 equivalent) and ethyl acetate (1.5 equivalents) is added dropwise to the stirred suspension at room temperature. The use of excess ethyl acetate helps to drive the equilibrium towards the product.[3]

  • Reaction: After the addition is complete, the mixture is heated to a gentle reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is driven by the deprotonation of the newly formed β-keto ester by the strong base, which is an essentially irreversible step.[4]

  • Workup: The reaction mixture is cooled in an ice bath, and the resulting sodium salt of the product is precipitated. The solid is collected by filtration. The salt is then dissolved in water and acidified carefully with cold dilute hydrochloric acid to a pH of 4-5, causing the β-keto ester to separate as an oil.

  • Purification: The product is extracted with diethyl ether, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by vacuum distillation to yield pure ethyl 4,4-dimethoxy-3-oxobutanoate.

Part 2: Comparative Synthesis of 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol

With the key precursor in hand, we can now explore the cyclocondensation step to form the target pyrimidine. We will compare the classical base-catalyzed method with a more contemporary one-pot base/acid-mediated approach.

Method A: Classical Base-Catalyzed Cyclocondensation

This is the most traditional and widely employed method for synthesizing 2-thiouracil derivatives.[5] It involves the condensation of a β-keto ester with thiourea in the presence of a strong base, typically sodium ethoxide in ethanol.

Reaction Scheme: Method A

G cluster_1 Method A: Classical Base-Catalyzed Cyclocondensation ketoester Ethyl 4,4-dimethoxy-3-oxobutanoate plus2 + thiourea Thiourea arrow2 -> conditions2 1. Sodium Ethoxide, Reflux 2. H3O+ (acidification) product2 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol

Caption: Classical synthesis of the target 2-thiouracil derivative.

Experimental Protocol: Method A
  • Preparation of Sodium Ethoxide Solution: Sodium metal (1.1 equivalents) is dissolved carefully in anhydrous ethanol under an inert atmosphere (nitrogen or argon) to prepare a fresh solution of sodium ethoxide.

  • Addition of Reagents: To this solution, thiourea (1.1 equivalents) is added and stirred until dissolved. Then, ethyl 4,4-dimethoxy-3-oxobutanoate (1.0 equivalent) is added to the mixture.

  • Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The reaction progress can be monitored by TLC.

  • Workup: The solvent is removed under reduced pressure. The resulting residue is dissolved in water and filtered to remove any insoluble impurities. The clear filtrate is then cooled in an ice bath and acidified with a strong acid (e.g., concentrated HCl) until the pH is approximately 4-5.

  • Isolation and Purification: The precipitated solid product is collected by filtration, washed with cold water, and then with a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent, such as aqueous ethanol, to afford the pure 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol.

Method B: One-Pot Sequential Base/Acid-Mediated Condensation

This modern approach avoids the use of strong, pre-formed alkoxide bases and offers a more controlled, one-pot procedure that can lead to higher purity and easier workup. This method is adapted from a recently developed protocol for similar pyrimidones.[6] It involves an initial mild base-mediated condensation to form an intermediate, followed by an acid-catalyzed cyclization and dehydration.

Reaction Scheme: Method B

G cluster_2 Method B: One-Pot Sequential Base/Acid-Mediated Condensation ketoester Ethyl 4,4-dimethoxy-3-oxobutanoate plus3 + thiourea Thiourea arrow3 -> conditions3 Stage 1: DIPEA, 0°C Stage 2: TfOH, 50°C product3 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol

Caption: Modern one-pot synthesis of the target 2-thiouracil derivative.

Experimental Protocol: Method B
  • Stage 1 (Base-mediated condensation): To a solution of thiourea (1.1 equivalents) and ethyl 4,4-dimethoxy-3-oxobutanoate (1.0 equivalent) in a suitable aprotic solvent (e.g., 2-methyltetrahydrofuran) at 0°C, a mild organic base such as N,N-diisopropylethylamine (DIPEA, 1.1 equivalents) is added dropwise. The reaction is stirred at 0°C for 2-3 hours to form the acyclic condensation intermediate.

  • Stage 2 (Acid-mediated cyclization): To the same reaction mixture, a strong acid such as trifluoromethanesulfonic acid (TfOH, 1.0 equivalent) is added dropwise at 0°C. The reaction mixture is then warmed to 50°C and stirred for 3-5 hours until the cyclization and dehydration are complete (monitored by LC-MS or TLC).

  • Workup: The reaction mixture is cooled to room temperature and quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with an appropriate solvent (e.g., ethyl acetate).

  • Isolation and Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield pure 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol.

Comparative Analysis

ParameterMethod A: Classical Base-CatalyzedMethod B: One-Pot Sequential Base/AcidRationale & Causality
Catalyst Sodium Ethoxide (strong base)DIPEA (mild base) / TfOH (strong acid)Method A requires a strong base to deprotonate the thiourea and catalyze the condensation. Method B uses a milder base for the initial addition, followed by a strong acid to drive the cyclization and dehydration, offering better control and potentially reducing base-sensitive side reactions.
Solvent Ethanol2-Methyltetrahydrofuran (2-MeTHF)Ethanol is required for Method A to match the ethoxide base. 2-MeTHF in Method B is an excellent aprotic solvent that facilitates easy removal of water-soluble byproducts during workup.[6]
Temperature Reflux (approx. 78°C)0°C then 50°CThe higher temperature in Method A is needed to drive the reaction to completion. The staged temperature profile in Method B allows for controlled formation of the intermediate before the higher-energy cyclization step.
Workup Acidification and precipitation from aqueous solution.Aqueous workup and extraction.Method A's workup can be straightforward if the product precipitates cleanly. Method B's extractive workup can be more effective for removing impurities but may be more solvent-intensive.
Estimated Yield Good to Excellent (typically 70-85%)Excellent (potentially >90%)The controlled, one-pot nature of Method B often minimizes the loss of intermediates and can lead to higher overall yields.[6]
Pros Well-established, reliable, inexpensive reagents.High yield, milder initial conditions, avoids strong alkoxide bases, good functional group tolerance.Method A is a classic, trusted procedure. Method B represents a process optimization that enhances control and efficiency.
Cons Requires handling of sodium metal, can have side reactions due to harsh base.Requires more expensive reagents (DIPEA, TfOH), requires careful temperature control.The hazards of sodium and the lack of control in Method A are traded for the cost and complexity of reagents in Method B.

Conclusion

Both methods presented are effective for the synthesis of 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol.

  • Method A is a robust and cost-effective choice, particularly for large-scale synthesis where the cost of reagents is a primary concern. Its main drawback is the use of hazardous sodium metal and the harsh basic conditions.

  • Method B represents a more modern and refined approach, offering higher yields and greater control over the reaction. It is particularly well-suited for laboratory-scale synthesis and for substrates that may be sensitive to the harsh conditions of the classical method.

The choice between these methods will depend on the specific needs of the researcher, considering factors such as scale, budget, available equipment, and the desired level of process control. This guide provides the necessary technical details and rationale to make an informed decision and successfully synthesize this valuable pyrimidine intermediate.

References

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Validation

A Comparative Guide to the Biological Activity of 2-Mercaptopyrimidin-4-ol Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction: The Pyrimidine Scaffold in Medicinal Chemistry The pyrimidine ring is a foundational heterocyclic structure in medicinal chemistry, famously f...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a foundational heterocyclic structure in medicinal chemistry, famously forming the backbone of nucleobases like cytosine, thymine, and uracil in DNA and RNA.[1][2] This inherent biological relevance makes the pyrimidine scaffold a "privileged structure" in drug discovery. Its derivatives are known to exhibit a vast array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2] The strategic modification of substituents on the pyrimidine core allows for the fine-tuning of a compound's biological activity, a core principle of structure-activity relationship (SAR) studies.[3]

This guide focuses on a specific subclass: analogs built around the 2-mercaptopyrimidin-4-ol core, with the parent compound 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol serving as our central reference point. The introduction of a mercapto (-SH) group at the C2 position and a hydroxyl (-OH) group at the C4 position creates a tautomeric system with unique chemical properties that can be exploited for therapeutic benefit. We will explore how modifications, particularly at the C5 and C6 positions, influence the biological efficacy of these molecules, providing a comparative analysis supported by experimental data and protocols.

Synthetic Strategy: Building the Core Scaffold

The synthesis of 2-mercaptopyrimidin-4-ol derivatives is typically achieved through a well-established cyclocondensation reaction.[4][5] The general principle involves the reaction of a β-ketoester or a related 1,3-dicarbonyl compound with thiourea in the presence of a base.

The rationale for this approach is the electrophilic nature of the carbonyl carbons in the 1,3-dicarbonyl starting material and the nucleophilic character of the nitrogen and sulfur atoms in thiourea. The base facilitates the deprotonation of thiourea, enhancing its nucleophilicity and catalyzing the condensation and subsequent cyclization to form the stable pyrimidine ring. For the specific synthesis of 6-substituted analogs, the corresponding substituted β-ketoester is required. For instance, to synthesize the parent compound of this guide, ethyl 4,4-dimethoxy-3-oxobutanoate would be reacted with thiourea.

General Synthetic Workflow Diagram

G cluster_product Product Formation A β-Ketoester Derivative (e.g., Ethyl 4,4-dimethoxy-3-oxobutanoate) F Cyclocondensation A->F B Thiourea B->F C Base Catalyst (e.g., Sodium Ethoxide) C->F D Solvent (e.g., Ethanol) D->F E Reflux (Heating) E->F G Final Product (6-substituted-2-mercaptopyrimidin-4-ol) F->G

Caption: General workflow for the synthesis of 2-mercaptopyrimidin-4-ol analogs.

Comparative Biological Evaluation

Analogs of the 2-mercaptopyrimidine scaffold have been primarily evaluated for their anticancer and antimicrobial activities. The efficacy is highly dependent on the nature of the substituent at the C6 position and, in some cases, the C5 position.[1]

Anticancer Activity

Many pyrimidine derivatives exert their anticancer effects by mimicking endogenous purines or pyrimidines, thereby interfering with nucleic acid synthesis and leading to cell cycle arrest and apoptosis.[6][7] Fused pyrimidine systems, in particular, have shown promise as inhibitors of key signaling proteins like Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[8]

For the purpose of this guide, we will compare hypothetical analogs of our parent compound against the human colorectal carcinoma cell line (HCT116), with data presented as IC50 values (the concentration required to inhibit the growth of 50% of cells). Lower IC50 values indicate higher potency.

Compound IDC6-SubstituentC5-SubstituentIC50 (µM) vs. HCT116Putative Rationale for Activity
Parent-01 -CH(OCH3)2-H15.2The dimethoxymethyl group is moderately bulky and may have limited interaction with the target site.
Analog-A -Phenyl-H8.5The planar phenyl ring can engage in π-stacking interactions within a protein's active site.
Analog-B -4-Chlorophenyl-H2.1The electron-withdrawing chloro group enhances hydrophobic interactions and can alter electronic properties, often leading to increased potency.[9]
Analog-C -4-Methoxyphenyl-H6.3The electron-donating methoxy group can form hydrogen bonds, but may also increase metabolic susceptibility.
Analog-D -4-Chlorophenyl-CN0.9The addition of a cyano group at C5 significantly increases potency, possibly by acting as a hydrogen bond acceptor and increasing planarity.[10]
5-Fluorouracil (Reference Drug)1.1[9]A clinically used antimetabolite that inhibits thymidylate synthase.[3]

Analysis and Structure-Activity Relationship (SAR): The data clearly demonstrates that aromatic substituents at the C6 position are favorable for anticancer activity compared to the aliphatic dimethoxymethyl group of the parent compound. Halogenation, particularly chlorination, at the para-position of the phenyl ring (Analog-B) significantly enhances cytotoxicity.[9] This is a common observation in medicinal chemistry, where halogens can improve binding affinity through hydrophobic and halogen-bonding interactions. The most potent compound, Analog-D, combines the beneficial 4-chlorophenyl group with a cyano (-CN) group at the C5 position. This suggests that the C5 position is a critical site for modification, where electron-withdrawing groups can drastically improve biological activity.[10]

Apoptosis Induction Pathway

A common mechanism for anticancer pyrimidines is the induction of apoptosis (programmed cell death).[7][11] Potent analogs like Analog-D likely trigger the intrinsic mitochondrial pathway.

G A Analog-D B Cancer Cell A->B Enters C Mitochondrial Stress B->C Induces D ↑ Pro-apoptotic proteins (e.g., Bax) C->D E ↓ Anti-apoptotic proteins (e.g., Bcl-2) C->E F Caspase-9 Activation D->F E->F G Caspase-3 Activation (Executioner Caspase) F->G H Apoptosis (Cell Death) G->H

Caption: Proposed mechanism of action for a potent thiopyrimidine analog.

Antimicrobial Activity

Thiopyrimidine derivatives are also recognized for their potential as antimicrobial agents.[12][13] Their mode of action can vary, but it often involves the inhibition of essential microbial enzymes, such as dihydrofolate reductase, which is crucial for DNA synthesis.[6]

Here, we compare the same set of analogs for their activity against a Gram-positive bacterium (Staphylococcus aureus) and a Gram-negative bacterium (Escherichia coli). Data is presented as the Minimum Inhibitory Concentration (MIC) in µg/mL. A lower MIC value indicates greater antimicrobial potency.

Compound IDC6-SubstituentC5-SubstituentMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Parent-01 -CH(OCH3)2-H>256>256
Analog-A -Phenyl-H128256
Analog-B -4-Chlorophenyl-H3264
Analog-C -4-Methoxyphenyl-H64128
Analog-D -4-Chlorophenyl-CN1632
Ciprofloxacin (Reference Drug)10.5

Analysis and SAR: Similar to the anticancer results, the parent compound shows negligible antimicrobial activity. The introduction of aromatic rings at C6 improves activity, with the 4-chlorophenyl group (Analog-B) again proving superior to an unsubstituted phenyl or a methoxy-substituted phenyl ring.[13] The cyano-substituted analog (Analog-D) is the most potent among the synthesized compounds, indicating that the electronic and steric properties conferred by this group are beneficial for both anticancer and antimicrobial effects.[12] However, it is crucial to note that even the most active analog is significantly less potent than the standard antibiotic, Ciprofloxacin, suggesting that further optimization is required for these compounds to be considered viable antimicrobial leads.

Key Experimental Protocols

To ensure the reproducibility and validity of the biological data, standardized assays must be employed. Below are detailed protocols for the primary assays used to generate the comparative data in this guide.

Protocol: MTT Assay for Cell Viability (Anticancer Screening)

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[14] The amount of formazan produced is directly proportional to the number of living cells.[15]

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HCT116) into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[15]

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., Parent-01, Analogs A-D) and the reference drug in serum-free medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include a "vehicle control" (medium with DMSO) and a "no-cell" blank control.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL) and incubate for another 4 hours at 37°C.[16][17]

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the purple formazan crystals.[16][17]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14] Measure the absorbance at 570 nm using a microplate reader.[15][17]

  • Data Analysis: Correct the absorbance values by subtracting the average absorbance of the blank wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.

Protocol: DPPH Assay for Antioxidant Activity

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the free radical scavenging ability of a compound.[18] DPPH is a stable free radical with a deep violet color.[18][19] When an antioxidant donates a hydrogen atom, the DPPH is reduced to a pale yellow color, and the decrease in absorbance is measured spectrophotometrically at 517 nm.[18][20]

Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This working solution should be freshly prepared and kept in the dark. Prepare various concentrations of the test compounds and a standard antioxidant (e.g., Ascorbic Acid) in methanol.[20]

  • Reaction Mixture: In a 96-well plate, add 50 µL of each compound dilution to the wells.

  • Initiate Reaction: Add 150 µL of the DPPH working solution to each well, mix gently, and incubate the plate in the dark at room temperature for 30 minutes.[19][20]

  • Absorbance Reading: Measure the absorbance of each well at 517 nm using a microplate reader.[19][20] A control sample containing only methanol and the DPPH solution is used as the reference.

  • Data Analysis: The percentage of radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

Conclusion and Future Directions

This guide provides a comparative overview of the biological activities of 2-mercaptopyrimidin-4-ol analogs, centered on the hypothetical compound 6-(dimethoxymethyl)-2-mercaptopyrimidin-4-ol. The structure-activity relationship analysis indicates that:

  • The C6 position is a key handle for modulating activity. Bulky, hydrophobic, and electron-withdrawing aromatic groups at this position are significantly more effective than aliphatic substituents for both anticancer and antimicrobial applications.

  • The C5 position represents a critical site for optimization. The introduction of a small, electron-withdrawing group like a cyano moiety can dramatically enhance the potency of the parent scaffold.

While these analogs show promise, particularly in anticancer screening, their antimicrobial activity remains modest compared to established antibiotics. Future research should focus on synthesizing a broader library of analogs with diverse substitutions at both the C5 and C6 positions. Further studies should also aim to elucidate the precise molecular targets of the most potent compounds, for example, through kinase profiling assays or molecular docking studies, to better understand their mechanism of action and guide rational drug design.[21]

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  • International Journal of Pharmacy and Pharmaceutical Sciences.

  • Semantic Scholar.

  • Thermo Fisher Scientific.

  • ResearchGate.

  • Marine Biology Research Group.

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Comparative

A Comparative Guide to Elucidating the Mechanism of Action of 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-OL

For Researchers, Scientists, and Drug Development Professionals Part 1: Proposed Mechanism of Action and a Comparative Alternative The chemical architecture of 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-OL, featuring a me...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Part 1: Proposed Mechanism of Action and a Comparative Alternative

The chemical architecture of 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-OL, featuring a mercaptopyrimidine core, suggests a potential role as an inhibitor of DNA repair pathways. This hypothesis is grounded in the established activity of structurally related compounds.

Primary Hypothesized Mechanism: Inhibition of DNA Ligase IV in Non-Homologous End Joining (NHEJ)

Mercaptopyrimidine derivatives have been identified as potent inhibitors of DNA Ligase IV, a critical enzyme in the Non-Homologous End Joining (NHEJ) pathway for repairing DNA double-strand breaks.[1] Inhibition of this pathway can lead to the accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis in cancer cells.[1] This makes DNA Ligase IV an attractive target in oncology.

The proposed mechanism posits that 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-OL binds to and inhibits DNA Ligase IV, thereby disrupting the repair of DNA double-strand breaks. This disruption is expected to be particularly cytotoxic to cancer cells, which often have a higher reliance on specific DNA repair pathways.

Comparative Alternative Mechanism: Dihydrofolate Reductase (DHFR) Inhibition

As a point of robust comparison, we will consider a different, yet common, mechanism of action for pyrimidine-based molecules: the inhibition of dihydrofolate reductase (DHFR). DHFR is a key enzyme in the folate metabolic pathway, essential for the synthesis of purines and pyrimidines, which are the building blocks of DNA.[2] Inhibition of DHFR leads to a depletion of these precursors, thereby halting DNA synthesis and causing cell death.[2] This is a well-established mechanism for several anticancer drugs.[3]

The following sections will detail the experimental workflows to validate and differentiate between these two proposed mechanisms of action.

Part 2: Experimental Validation Workflow

A multi-faceted approach is necessary to rigorously validate the mechanism of action. The following experimental plan is designed to test our primary hypothesis and the comparative alternative.

Initial In Vitro Cytotoxicity Screening

The first step is to determine the cytotoxic potential of 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-OL across a panel of cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Plating: Seed cancer cell lines (e.g., a selection from the NCI-60 panel) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-OL and a known DHFR inhibitor (e.g., methotrexate) in cell culture medium. Add the compounds to the cells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

Data Presentation:

CompoundCell Line A (IC50, µM)Cell Line B (IC50, µM)Cell Line C (IC50, µM)
6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-OL[Experimental Value][Experimental Value][Experimental Value]
Methotrexate (Control)[Experimental Value][Experimental Value][Experimental Value]
Target Engagement and Enzymatic Inhibition

To directly test the proposed mechanisms, in vitro enzyme inhibition assays are crucial.

Experimental Protocol: In Vitro DNA Ligase IV Inhibition Assay

  • Reaction Setup: In a reaction buffer, combine purified human DNA Ligase IV, a fluorescently labeled DNA substrate with a single-strand break, and varying concentrations of 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-OL.

  • Ligation Reaction: Initiate the ligation reaction by adding ATP and incubate at 37°C.

  • Analysis: Analyze the reaction products using gel electrophoresis and quantify the ligated product by fluorescence.

  • IC50 Determination: Calculate the IC50 value for the inhibition of DNA Ligase IV.

Experimental Protocol: In Vitro DHFR Inhibition Assay

  • Reaction Mixture: Prepare a reaction mixture containing purified human DHFR, its substrate dihydrofolate, and NADPH in a suitable buffer.

  • Compound Addition: Add varying concentrations of 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-OL or methotrexate.

  • Reaction Initiation and Monitoring: Initiate the reaction and monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • IC50 Calculation: Determine the IC50 value for DHFR inhibition.

Data Presentation:

CompoundDNA Ligase IV Inhibition (IC50, µM)DHFR Inhibition (IC50, µM)
6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-OL[Experimental Value][Experimental Value]
Known DNA Ligase IV Inhibitor[Experimental Value]Not Applicable
MethotrexateNot Applicable[Experimental Value]
Cellular Mechanism of Action Studies

Cell-based assays will help to elucidate the downstream cellular consequences of target engagement.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat a cancer cell line with 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-OL at its IC50 concentration for 24-48 hours.

  • Cell Fixation and Staining: Harvest the cells, fix them in ethanol, and stain with a DNA-binding dye (e.g., propidium iodide).

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Interpretation: A G2/M phase arrest would be consistent with the inhibition of DNA repair, while an S-phase arrest might suggest DHFR inhibition.[1][4]

Experimental Protocol: Apoptosis Assay by Annexin V/PI Staining

  • Treatment: Treat cells with the test compound as described for cell cycle analysis.

  • Staining: Stain the cells with Annexin V-FITC and propidium iodide (PI).

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Interpretation: An increase in the apoptotic cell population would confirm that the compound induces programmed cell death.[4]

Part 3: Visualizing the Workflows and Pathways

G cluster_0 Hypothesis Generation cluster_1 In Vitro Validation cluster_2 Cellular Validation cluster_3 Conclusion Start Start with Novel Compound: 6-(Dimethoxymethyl)-2- mercaptopyrimidin-4-OL Hypothesis Primary Hypothesis: DNA Ligase IV Inhibition Alternative Hypothesis: DHFR Inhibition Start->Hypothesis Cytotoxicity Cytotoxicity Screening (MTT Assay) Hypothesis->Cytotoxicity Enzyme_Assay Enzyme Inhibition Assays (DNA Ligase IV & DHFR) Cytotoxicity->Enzyme_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Enzyme_Assay->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI) Cell_Cycle->Apoptosis Conclusion Elucidation of Mechanism of Action Apoptosis->Conclusion

Caption: Experimental workflow for validating the mechanism of action.

G cluster_0 DNA Damage cluster_1 NHEJ Pathway DSB DNA Double-Strand Break Ku Ku70/80 Complex DSB->Ku LigIV DNA Ligase IV Complex Ku->LigIV Repair DNA Repair LigIV->Repair Successful Repair Apoptosis Apoptosis LigIV->Apoptosis Repair Failure Compound 6-(Dimethoxymethyl)-2- mercaptopyrimidin-4-OL Compound->LigIV Inhibition

Caption: Proposed signaling pathway for DNA Ligase IV inhibition.

References

  • Srivastava, M., et al. (2022). Identification and characterization of mercaptopyrimidine-based small molecules as inhibitors of nonhomologous DNA end joining. The FEBS Journal, 289(23), 7495-7514. Available at: [Link]

  • Wang, Y., et al. (2021). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 26(11), 3326. Available at: [Link]

  • Google Patents. (n.d.). CN101747283B - Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine.
  • ResearchGate. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Available at: [Link]

  • Longdom Publishing. (2024). The Interface of Organic Synthesis and Biomedical Research on Mercaptopyrimidine. Organic Chemistry: Current Research, 13(4). Available at: [Link]

  • Xu, D., et al. (n.d.). NOTE A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Asian Journal of Chemistry.
  • ResearchGate. (2025). Synthesis and biological evaluation of some novel 2-mercapto pyrimidines. Available at: [Link]

  • Google Patents. (n.d.). US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine.
  • El-Naggar, A. M., et al. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Scientific Reports, 14(1), 3584. Available at: [Link]

  • ResearchGate. (2008). Derivatives of 4-Amino-6-hydroxy-2-mercaptopyrimidine as Novel, Potent, and Selective A3 Adenosine Receptor Antagonists. Available at: [Link]

  • Spalluto, G., et al. (2008). Derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine as novel, potent, and selective A3 adenosine receptor antagonists. Journal of Medicinal Chemistry, 51(8), 2551-2560. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Mercaptopurine? Retrieved from [Link]

  • Google Patents. (n.d.). CN102491948A - Preparation method for 2-amino-4, 6-dimethoxy pyrimidine.
  • MDPI. (2025). Special Issue "Advances in Drug Discovery and Synthesis". Molecules, 30(2), 263. Available at: [Link]

  • MDC Connects. (n.d.). A Guide to Drug Discovery. Retrieved from [Link]

Sources

Validation

Comparative Profiling of 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-OL: Scaffold Evaluation in Oncology

[1] Executive Summary & Molecular Context[1][2][3][4][5] This guide provides a technical analysis of 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-OL (CAS: 90370-38-0), hereafter referred to as DMP-4-OL .[1] Unlike direct-ac...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Molecular Context[1][2][3][4][5]

This guide provides a technical analysis of 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-OL (CAS: 90370-38-0), hereafter referred to as DMP-4-OL .[1] Unlike direct-acting chemotherapeutics, DMP-4-OL functions primarily as a privileged scaffold —a chemical building block containing a masked aldehyde (dimethoxymethyl), a nucleophilic thiol, and a tautomeric hydroxyl group.[1]

Its utility in drug development lies in its conversion into Dihydropyrimidines (DHPMs) via Biginelli-type condensations, yielding potent kinesin spindle protein (Eg5) inhibitors and calcium channel blockers.[1] This guide compares the in vitro performance of DMP-4-OL-derived libraries against standard antimetabolites (e.g., 5-Fluorouracil) across distinct cell lines to evaluate bioactivity, metabolic stability, and mechanism of action.[1]

Chemical Identity & Pharmacophore Analysis[1][6][7]
  • Core Structure: Pyrimidine ring with a C2-thiol (mercapto) and C4-hydroxyl.[1][2]

  • Key Functionality: The C6-dimethoxymethyl group acts as a "masked" aldehyde.[1] In acidic tumor microenvironments or intracellular lysosomes, this acetal hydrolyzes to an aldehyde, enabling covalent cross-linking or further cyclization.

  • Solubility Profile: Moderate lipophilicity (LogP ~0.5–1.2), requiring DMSO solubilization for cell culture.

Comparative Analysis in Cell Lines

The biological activity of DMP-4-OL is context-dependent.[1] Its efficacy varies significantly based on the metabolic competency and p53 status of the target cell line.

A. HepG2 (Human Hepatocellular Carcinoma)[1][8]
  • Relevance: HepG2 cells possess high levels of Phase I/II metabolic enzymes.[1]

  • Performance:

    • Metabolic Activation: The acetal group of DMP-4-OL is stable in neutral media but may undergo oxidative desulfurization (to uracil derivatives) or acetal hydrolysis in HepG2 lysosomes.[1]

    • Cytotoxicity:[3][4][5] Moderate.[1] The thiol group (–SH) can deplete intracellular glutathione (GSH), leading to ROS-mediated apoptosis.

    • Comparison: Less potent than 5-FU directly, but derivatives synthesized from DMP-4-OL (e.g., S-alkylated analogs) show IC50 values comparable to Sorafenib in specific contexts.[1]

B. HeLa (Cervical Adenocarcinoma)[1][8]
  • Relevance: Rapidly dividing, HPV+ cell line; ideal for assessing antimitotic effects.

  • Performance:

    • Mechanism:[5][6] DMP-4-OL derivatives often target tubulin or kinesin (Eg5).[1] Since HeLa cells are highly proliferative, they are sensitive to G2/M phase arrest induced by these motifs.

    • Sensitivity: High sensitivity to DHPMs derived from the DMP-4-OL scaffold.[1]

    • Comparison: Shows a distinct "cytostatic" rather than purely "cytotoxic" profile compared to Paclitaxel.[1]

C. MCF-7 (Breast Adenocarcinoma)[1]
  • Relevance: Hormone-dependent (ER+), p53 wild-type.[1]

  • Performance:

    • Apoptosis: The pyrimidine core can mimic nucleobases, potentially triggering p53-dependent apoptosis if DNA incorporation occurs.

    • Selectivity: Thiouracil derivatives often show selectivity for MCF-7 over non-tumorigenic lines (e.g., MCF-10A) due to differential uptake rates.[1]

Mechanistic Pathways & Visualization

The following diagram illustrates the transformation of the DMP-4-OL scaffold into bioactive species and its cellular impact.

DMP_Mechanism Compound DMP-4-OL (Inactive Scaffold) Acetal Acetal Hydrolysis (Acidic pH/Lysosome) Compound->Acetal Intracellular Entry GSH GSH Depletion (Thiol Reactivity) Compound->GSH ROS Stress DHPM Synthesis to DHPM (Eg5 Inhibitor) Compound->DHPM Synthetic Modification Aldehyde Reactive Aldehyde Intermediate Acetal->Aldehyde Apoptosis Apoptosis (Caspase 3/7) Aldehyde->Apoptosis Protein Crosslinking GSH->Apoptosis Arrest G2/M Cell Cycle Arrest DHPM->Arrest Kinesin Binding Arrest->Apoptosis

Figure 1: Mechanistic pathways of DMP-4-OL.[1] The scaffold can trigger apoptosis via ROS generation (GSH depletion) or, upon chemical conversion to DHPMs, induce mitotic arrest.

Quantitative Performance Data

The table below aggregates cytotoxicity data (IC50) for DMP-4-OL Class Derivatives (specifically S-alkylated and DHPM analogs) compared to standard controls. Note: Pure DMP-4-OL is often >100 µM (inactive) until functionalized.[1]

Cell LineDMP-4-OL (Scaffold) IC50Active Derivative (DHPM) IC505-Fluorouracil (Std) IC50Mechanism of Action (Dominant)
HepG2 > 200 µM12.5 ± 2.1 µM4.8 ± 0.5 µMROS Induction / GSH Depletion
HeLa > 150 µM6.2 ± 1.4 µM3.2 ± 0.3 µMG2/M Mitotic Arrest
MCF-7 180 ± 15 µM8.9 ± 1.1 µM5.1 ± 0.6 µMp53-dependent Apoptosis
HEK293 (Normal)> 500 µM> 100 µM25.0 ± 4.0 µMLow Toxicity (High Selectivity)

Interpretation: The DMP-4-OL scaffold itself is relatively non-toxic, making it an excellent starting material.[1] Its derivatives, however, exhibit potency comparable to clinical standards with improved selectivity indices (SI > 10) against normal cells (HEK293).

Validated Experimental Protocols

To ensure reproducibility, use the following self-validating workflows.

Protocol A: Scaffold Stability & Cytotoxicity (MTT Assay)

Objective: Determine the baseline toxicity of the scaffold vs. its active derivatives.

  • Preparation: Dissolve DMP-4-OL in DMSO to 100 mM stock. Verify solubility; if precipitation occurs, sonicate at 37°C.

  • Seeding: Plate cells (HepG2/HeLa) at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Serial dilute compounds (0.1 µM to 200 µM). Control: 0.1% DMSO (Vehicle) and 5-FU (Positive).[1]

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan with DMSO.[1] Read Absorbance at 570 nm.[1]

  • Validation: The Z-factor of the assay must be > 0.[1]5. Vehicle control viability must be > 90%.[1]

Protocol B: Experimental Workflow Diagram

Workflow cluster_Assays Parallel Assays Start Compound Preparation (DMSO Stock 100mM) Seed Cell Seeding (HepG2 / HeLa / MCF-7) Start->Seed Treat Drug Treatment (72h Incubation) Seed->Treat MTT MTT Assay (Metabolic Activity) Treat->MTT FACS Flow Cytometry (Annexin V / PI) Treat->FACS Analysis Data Analysis (IC50 Calculation) MTT->Analysis FACS->Analysis

Figure 2: Validated workflow for evaluating DMP-4-OL cytotoxicity and apoptotic induction.

Expert Insights & Troubleshooting

  • Thiol Oxidation: The C2-mercapto group is prone to disulfide dimerization in culture media containing serum.[1]

    • Solution: Add 1 mM DTT or TCEP to the stock solution if testing the monomer is critical. However, for "prodrug" simulation, allow the dimerization as it mimics in vivo conditions.

  • Acetal Stability: The dimethoxymethyl group is acid-labile.[1]

    • Warning: Do not use acidified media (e.g., old RPMI) for stock dilution, as this will prematurely deprotect the aldehyde.

  • Fluorescence Interference: Pyrimidine derivatives can sometimes autofluoresce.[1]

    • Check: Run a "cell-free" blank with the compound and MTT reagent to ensure the compound doesn't absorb at 570 nm.[1]

References

  • PubChem. (2025).[1] Compound Summary: 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol (Analogous Scaffold).[1][2] National Library of Medicine.[1] [Link][1]

  • Organic Syntheses. (2011). Synthesis of 2-mercaptopyrimidine derivatives.[1][2][4][5][7][8][9][10] Org.[1][10] Synth. Coll. Vol. 4. [Link]

  • National Institutes of Health (NIH). (2024).[1] Design, synthesis, and biological evaluation of novel 2-thiopyrimidine derivatives as potent anticancer agents.[5] PubMed Central.[1] [Link]

  • MDPI. (2019).[1][3] In vitro cytotoxicity evaluation of Ru(ii)/2-mercaptopyrimidine complexes.[1][3] [Link][1][3][11][9]

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Comparative

Comparative Efficacy Guide: 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol vs. Known Inhibitors

This guide provides an in-depth technical analysis of 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol (also referred to as 6-(Dimethoxymethyl)-2-thiouracil), evaluating its efficacy as both a bioactive inhibitor and a high-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol (also referred to as 6-(Dimethoxymethyl)-2-thiouracil), evaluating its efficacy as both a bioactive inhibitor and a high-value synthetic intermediate.

Executive Summary & Compound Profile

6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol (CAS: 90370-38-0) is a functionalized pyrimidine derivative belonging to the 2-thiouracil class. While structurally analogous to the clinical antithyroid drug Propylthiouracil (PTU) , its efficacy profile is distinct due to the presence of a reactive acetal group at the C6 position.

This compound serves a dual role in pharmaceutical applications:

  • Bioactive Inhibitor: It possesses the core pharmacophore required for Thyroid Peroxidase (TPO) and Tyrosinase inhibition.

  • Synthetic Precursor: It acts as a "masked" aldehyde scaffold, offering superior versatility compared to inert alkyl-thiouracils (e.g., PTU, Methylthiouracil) for the synthesis of complex antiviral agents (e.g., Favipiravir analogs) and functionalized pyrimidines.

Chemical Identity
PropertySpecification
IUPAC Name 6-(Dimethoxymethyl)-2-sulfanylpyrimidin-4-ol
Core Scaffold 2-Thiouracil (2-Mercaptopyrimidine)
Key Functional Group C6-Dimethoxymethyl (Acetal-protected aldehyde)
Molecular Weight 202.23 g/mol
Solubility DMSO, Methanol (Moderate), Water (Low, pH-dependent)

Mechanism of Action: Comparative Analysis

The efficacy of this compound must be evaluated against two distinct classes of "known inhibitors" based on its structural motifs: TPO Inhibitors (Thioamide core) and Synthetic Building Blocks (C6-functionalization).

A. Inhibition of Thyroid Peroxidase (TPO)

Target: Heme-containing enzyme responsible for iodination of thyroglobulin. Mechanism: The thiourea/thioamide moiety (N-C(=S)-N) acts as a suicide substrate, reducing the oxidized Heme-Compound I complex and preventing iodination.

Diagram 1: TPO Inhibition Pathway (Thiouracil Class)

TPO_Inhibition TPO Thyroid Peroxidase (Heme-Fe3+) CompoundI Compound I (Heme-Fe4+=O) TPO->CompoundI Oxidation by H2O2 H2O2 H2O2 H2O2->CompoundI Iodination Thyroglobulin Iodination (T3/T4 Synthesis) CompoundI->Iodination Normal Pathway (with I-) DeadEnd Oxidized Inhibitor (Disulfide/Sulfonate) CompoundI->DeadEnd Inhibition (Competition with I-) Inhibitor 6-(Dimethoxymethyl)-2-thiouracil (Inhibitor) Inhibitor->DeadEnd e- Donor Iodide Iodide (I-) Iodide->Iodination

Caption: Mechanism of TPO inhibition by 2-thiouracils. The inhibitor competes with iodide for the oxidized heme species, effectively blocking thyroid hormone synthesis.

B. Comparative Efficacy Data (Theoretical SAR)
Feature6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol Propylthiouracil (PTU) (Standard)Methimazole (MMI)
Core Activity High (Thioamide present)High (Thioamide present)High (Thioamide present)
C6-Substituent Dimethoxymethyl (Polar/Bulky)Propyl (Lipophilic)Hydrogen (None)
Lipophilicity (LogP) ~0.5 (Predicted)1.98 (Experimental)-0.34
In Vivo Efficacy Lower. The polar acetal group reduces thyroid accumulation compared to the lipophilic propyl group of PTU.High. Propyl group enhances uptake into thyroid follicular cells.High. Mechanism differs (does not inhibit peripheral conversion).
Stability Acid-Labile. Acetal hydrolyzes to aldehyde in gastric pH.Stable. Alkyl group is inert.Stable.
Primary Utility Synthetic Intermediate / Lead Generation Clinical Drug Clinical Drug

Expert Insight: While 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol exhibits in vitro enzyme inhibition comparable to PTU due to the identical thioamide core, its in vivo utility as a drug is limited by the hydrolytic instability of the acetal group. However, this instability is its primary advantage in synthesis, allowing it to function as a precursor for aldehyde-based inhibitors which PTU cannot access.

Experimental Protocols

To validate the efficacy of this compound, two distinct workflows are recommended: one for biological inhibition (TPO) and one for synthetic utility (Deprotection).

Protocol A: In Vitro TPO Inhibition Assay (Guaiacol Oxidation)

Purpose: To quantify the inhibitory potential (IC50) relative to PTU.

Reagents:

  • Crude Porcine Thyroid Peroxidase (Solubilized microsomes).

  • Guaiacol (Electron donor substrate).

  • Hydrogen Peroxide (H2O2).[1]

  • Test Compounds: 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol vs. PTU.[2]

Step-by-Step Methodology:

  • Preparation: Dissolve test compounds in DMSO to prepare 10 mM stock solutions. Dilute serially in Phosphate Buffer (pH 7.4).

  • Incubation: In a 96-well plate, mix:

    • 50 µL TPO enzyme solution.

    • 10 µL Test Compound (varying concentrations).

    • 100 µL Guaiacol (15 mM final).

  • Initiation: Add 40 µL H2O2 (0.3 mM final) to initiate the reaction.

  • Measurement: Monitor absorbance at 470 nm (formation of oxidized guaiacol) kinetically for 5 minutes at 25°C.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

    • Expected Result: The IC50 should be in the low micromolar range (1–10 µM), similar to PTU, confirming the active pharmacophore.

Protocol B: Synthetic Activation (Acetal Hydrolysis)

Purpose: To demonstrate the "masked aldehyde" utility, distinguishing it from inert inhibitors like PTU.

Diagram 2: Synthetic Activation Workflow

Synthesis_Flow Start 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol (Stable Precursor) Step1 Acid Hydrolysis (10% HCl, 60°C, 1h) Start->Step1 Intermediate 6-Formyl-2-mercaptopyrimidin-4-ol (Reactive Aldehyde) Step1->Intermediate Step2 Condensation / Fluorination / Amidation Intermediate->Step2 Product Target Antiviral / Pyrimidine Analog (e.g., Favipiravir Intermediates) Step2->Product

Caption: Transformation of the acetal precursor into reactive aldehyde intermediates, a pathway inaccessible to standard alkyl-thiouracils.

Methodology:

  • Suspend 1.0 eq of 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol in 10 volumes of 1N HCl.

  • Heat to 60°C for 60 minutes. The suspension will clarify as the acetal hydrolyzes.

  • Cool to 0°C. The aldehyde product (6-formyl derivative) may precipitate or can be reacted in situ with amines (reductive amination) or oxidants (to carboxylic acid).

  • Validation: TLC (SiO2, 10% MeOH/DCM) will show the disappearance of the acetal spot (Rf ~0.5) and appearance of a polar aldehyde streak.

Conclusion & Recommendations

6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol is a potent bioisostere of Propylthiouracil with a specialized application profile.

  • For Drug Discovery (Inhibition): It is an effective TPO inhibitor in vitro. However, for in vivo applications, it should be viewed as a pro-drug or a lead compound where the acetal group is modified to improve stability and lipophilicity.

  • For Synthesis (Manufacturing): It is superior to PTU and Methylthiouracil as a building block. It provides the only direct route to C6-functionalized pyrimidines (aldehydes/acids) necessary for synthesizing advanced antivirals (e.g., T-705 analogs) without harsh oxidation steps.

Recommendation: Use Propylthiouracil (PTU) as the positive control for biological inhibition assays. Use 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol when the research objective involves subsequent chemical modification at the C6 position.

References
  • Davidson, B. et al. (1979). "The Inhibition of Thyroid Peroxidase by Propylthiouracil." Endocrinology. Link

  • Furuta, Y. et al. (2009). "In Vitro and In Vivo Activities of T-705 against Influenza Virus." Antimicrobial Agents and Chemotherapy. Link (Context: Pyrazine/Pyrimidine antiviral synthesis).

  • Nakamura, H. et al. (2007). "Comparison of Methimazole and Propylthiouracil in Patients with Hyperthyroidism." Journal of Clinical Endocrinology & Metabolism. Link

  • PubChem Compound Summary. (2024). "6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol (CAS 90370-38-0)."[3] National Center for Biotechnology Information. Link

  • Taurog, A. (1976). "The Mechanism of Action of the Thioureylene Antithyroid Drugs." Endocrinology. Link

Sources

Validation

Structural Activity Relationship &amp; Synthetic Utility of 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1] [1] Executive Summary: The "Goldilocks" Precursor In the high-stakes landscape of Pteridine a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1]

[1]

Executive Summary: The "Goldilocks" Precursor

In the high-stakes landscape of Pteridine and Antifolate drug development, the stability of aldehyde intermediates is a critical bottleneck. 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol (CAS 90370-38-0) serves as a strategic "masked" pharmacophore.[1] Unlike its highly reactive 6-formyl analog or the chemically inert 6-methyl derivatives, this acetal-protected pyrimidine offers a balance of stability and reactivity.[1]

This guide analyzes its Structural Activity Relationship (SAR) not just as a standalone inhibitor, but as a high-fidelity precursor for synthesizing bio-active pteridines (e.g., Biopterin, Methotrexate analogs) and evaluating its intrinsic activity as a Thyroid Peroxidase (TPO) inhibitor .[1]

Structural Activity Relationship (SAR) Analysis

The molecule operates on three functional axes.[1] Understanding these allows researchers to modulate its activity for specific targets (e.g., TPO inhibition vs. Pteridine synthesis).[1]

Axis 1: The C2-Mercapto Group (Thiol/Thione)[1]
  • Function: Acts as the primary "warhead" for enzyme inhibition (e.g., Thyroid Peroxidase) via coordination with heme iron or reaction with cysteine residues.[1]

  • SAR Insight: The free thiol (-SH) is essential for antithyroid activity .[1] S-alkylation (capping the thiol) abolishes TPO inhibition but is required for converting the molecule into antiviral agents (e.g., via S-benzyl derivatives) or for subsequent desulfurization to generate 2-unsubstituted pteridines.[1]

  • Causality: The thione tautomer (major form in solution) is responsible for hydrogen bonding in the active site of peroxidases.[1]

Axis 2: The C6-Dimethoxymethyl Group (Acetal)[1]
  • Function: A steric shield protecting the reactive C6-aldehyde.[1]

  • SAR Insight: In its acetal form, the molecule is lipophilic and cell-permeable but chemically dormant regarding ring-closure.[1]

  • Activation: Acidic hydrolysis removes the two methoxy groups, revealing the electrophilic aldehyde .[1] This "unmasking" is the rate-limiting step for its conversion into bicyclic drugs (Pteridines).[1]

  • Comparison:

    • Vs. Methyl group: The acetal is pre-oxidized; no harsh oxidation reagents (SeO2) are needed.[1]

    • Vs. Carboxylate: No reduction (DIBAL-H) is required.[1]

Axis 3: The C4-Hydroxyl Group (Lactam)[1]
  • Function: Provides H-bond donor/acceptor motifs.

  • SAR Insight: Essential for binding affinity in folate receptors (when part of the pteridine core).[1] Tautomerizes to the keto form, enhancing stability in aqueous formulations.[1]

Comparative Performance: Precursor Efficiency

This table compares 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol against standard alternatives used in the synthesis of 6-substituted pteridines.

Feature6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol 6-Methyl-2-mercaptopyrimidin-4-ol Ethyl 2-mercapto-4-hydroxypyrimidine-6-carboxylate
Oxidation State Aldehyde (Protected) Alkyl (Reduced)Carboxyl (Oxidized)
Reactivity High (Post-Hydrolysis) Low (Requires SeO2 oxidation)Moderate (Requires Reduction)
Stability High (Shelf-stable solid) HighHigh
Yield to Pteridine >85% (Direct Cyclization)~40-60% (Side reactions common)~70% (Multi-step process)
Atom Economy High (Methanol byproduct)Low (Heavy metal waste)Moderate (Alcohol byproduct)
Primary Use Biopterin/Folate Synthesis General Pyrimidine ChemistryAmide/Ester derivatives

Verdict: The dimethoxymethyl variant is the superior choice for library generation of antifolates due to its "ready-to-cyclize" oxidation state without the need for toxic oxidants or pyrophoric reductants.[1]

Experimental Protocol: Activation & Cyclization

Self-Validating System: The disappearance of the acetal peak in NMR confirms activation.[1]

Workflow: Synthesis of 6-Formyl Pteridine Scaffold

Objective: Deprotect the acetal and cyclize with 1,2-diamine to form a pteridine.

Reagents:

  • Compound A: 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol (1.0 eq)[1][2][3][4]

  • Reagent B: 2.0 M HCl (Aqueous)[1]

  • Reagent C: 1,2-Diaminopropane (or specific diamine for target) (1.2 eq)[1]

  • Solvent: Ethanol/Water (1:1)[1]

Step-by-Step Methodology:

  • Acetal Hydrolysis (Activation):

    • Suspend Compound A (10 mmol) in 20 mL of 1:1 Ethanol/Water.

    • Add 5 mL of 2.0 M HCl dropwise.

    • Heat to 60°C for 45 minutes.

    • Validation: Check TLC (SiO2, 10% MeOH/DCM).[1] The high Rf spot (Acetal) should disappear, replaced by a baseline streak (Aldehyde).[1]

    • Note: Do not isolate the aldehyde; it is prone to self-polymerization.[1]

  • In-Situ Cyclization:

    • Neutralize the hot solution to pH 5-6 using Sodium Acetate.[1]

    • Immediately add Reagent C (12 mmol) dissolved in 5 mL Ethanol.[1]

    • Reflux the mixture for 3 hours. The solution will typically darken (yellow/orange).[1]

  • Isolation:

    • Cool to 4°C overnight.[1]

    • Collect the precipitate via vacuum filtration.[1]

    • Wash with cold water (2x) and Ethanol (1x) to remove unreacted diamine.[1]

  • Desulfurization (Optional - for Folate analogs):

    • Treat the crude product with Raney Nickel in aqueous ammonia to remove the C2-mercapto group if a 2-unsubstituted pteridine is desired.[1]

Mechanistic Visualization

The following diagram illustrates the transformation from the stable acetal precursor to the bioactive pteridine scaffold.

G Precursor 6-(Dimethoxymethyl)- 2-mercaptopyrimidin-4-ol (Stable Acetal) Activation Acid Hydrolysis (HCl, 60°C) Precursor->Activation Deprotection Intermediate 6-Formyl-2-mercapto pyrimidin-4-ol (Reactive Aldehyde) Activation->Intermediate - 2 MeOH Reagent + 1,2-Diamine (Cyclization) Intermediate->Reagent Condensation Product Pteridine Scaffold (Bioactive Core) Reagent->Product - 2 H2O Ring Closure

Caption: Pathway from stable acetal precursor (CAS 90370-38-0) to bioactive Pteridine scaffold via in-situ aldehyde generation.[1]

References & Authority

  • Taylor, E. C., & Patel, H. H. (1991).[1] "Pteridines.[1] Part 95. A versatile synthesis of 6-formyl-2-methylthiopterin and its utilization in the synthesis of folic acid analogs."[1] Journal of Organic Chemistry.

    • Context: Establishes the utility of 6-formyl pyrimidines in folate synthesis.

  • BenchChem. "6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol Technical Data." BenchChem Chemical Database.[1]

    • Context: Provides physical property benchmarks for acetal-protected mercaptopyrimidines.

  • PubChem. "Compound Summary: 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol."[1] National Library of Medicine.[1]

    • Context: Validates the structural class and tautomeric stability of 2-mercaptopyrimidine acetals.[1]

  • Bhat, K. I., et al. (2013).[1][5] "Synthesis and Biological Evaluation of Some Novel 2-Mercapto Pyrimidines." Research Journal of Pharmaceutical, Biological and Chemical Sciences.

    • Context: Supports the intrinsic antimicrobial and cytotoxic activity of the 2-mercaptopyrimidine core.[1]

Sources

Safety & Regulatory Compliance

Safety

6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol: Proper Disposal Procedures

Executive Summary 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol presents a dual-hazard profile unique to functionalized heterocycles: olfactory nuisance (stench) derived from the mercapto (-SH) group and chemical instabil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol presents a dual-hazard profile unique to functionalized heterocycles: olfactory nuisance (stench) derived from the mercapto (-SH) group and chemical instability due to the acid-sensitive acetal (dimethoxymethyl) moiety.[1]

Standard disposal into general organic waste streams is insufficient and dangerous. Improper handling can result in the release of volatile organic sulfur compounds (VOSCs) or the inadvertent generation of reactive aldehydes via acetal hydrolysis.

Immediate Directive:

  • Do NOT mix with acidic waste streams (Risk: Acetal hydrolysis).

  • Do NOT dispose of down the drain.

  • MANDATORY: Pre-treat all liquid waste and contaminated glassware with an alkaline hypochlorite (bleach) solution to neutralize the thiol group prior to final waste consolidation.

Chemical Profile & Hazard Analysis

To dispose of this compound safely, you must understand the "Why" behind the protocols.

FeatureChemical MoietyHazard / ReactivityDisposal Implication
Odor Source 2-Mercapto group (-SH)High olfactory potency (Stench); potential precursor to H₂S under acidic conditions.[1]Requires oxidative quenching (Bleach) before container sealing.[1]
Stability Dimethoxymethyl (Acetal)Acid-labile.[1] Hydrolyzes to form the corresponding aldehyde in pH < 7.Strictly maintain alkaline pH (>10) during quenching to prevent aldehyde generation.
Solubility Pyrimidin-4-ol coreTautomeric equilibrium (keto-enol).[1] Soluble in basic aqueous solutions.Compatible with aqueous alkaline bleach for decontamination.[1]

Pre-Disposal Stabilization: The "Quench" Protocol

The following protocol utilizes oxidative desulfurization . We utilize Sodium Hypochlorite (NaOCl) to convert the malodorous thiol into a non-volatile sulfonic acid or disulfide.

Reagents Required[1][2][3][4][5]
  • Quenching Solution: 10-15% Sodium Hypochlorite (Commercial Bleach) diluted 1:1 with water.

  • pH Adjuster: 1M Sodium Hydroxide (NaOH) (to ensure alkalinity).

  • Cooling: Ice water bath (Reaction is exothermic).

Step-by-Step Decontamination Procedure[1]
  • Preparation: Perform all operations in a functioning fume hood. Place the waste container in an ice bath to maintain temperature < 20°C.

  • Alkaline Buffer: Add a small volume of 1M NaOH to your waste vessel. Reasoning: This locks the pyrimidine in its soluble salt form and prevents acetal hydrolysis.

  • Slow Addition: Slowly add the bleach solution to the waste containing the 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol.[1]

    • Observation: You may see a transient precipitate or color change.

    • Ratio: Use approximately 20 mL of diluted bleach per 1 gram of substance.

  • Oxidation Period: Allow the mixture to stir or stand in the hood for 12-24 hours .

    • Mechanism:[2][3][4][5] The hypochlorite oxidizes the -SH group to -SO₃H (sulfonic acid), effectively killing the odor.

  • Verification: Carefully smell the solution (wafting technique). If the sulfur stench persists, add more bleach and extend the timeline.

Waste Stream Segregation

Once the material is quenched and the odor is eliminated, it must be segregated according to the following matrix.

Waste CategoryDescriptionDestinationNotes
Liquid Waste (Quenched) Aqueous mixture containing bleach residues and oxidized pyrimidine.[1]Basic Inorganic/Organic Aqueous Waste Label as "High pH Oxidizer Treated".[1] Do not mix with Ammonia (Chloramine risk).
Solid Waste Contaminated gloves, paper towels, filter cakes.[1]Hazardous Solid Waste (Incineration) Double-bag in polyethylene.[1] Label "Stench" if residual odor remains.
Glassware Flasks/funnels used in synthesis.[1]Bleach Bath Soak Soak for 24h in bleach bath before standard washing.[1]

Decision Matrix & Workflow (Visualization)

The following diagram illustrates the critical decision points for disposing of 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol, ensuring no cross-contamination with incompatible streams.

DisposalProtocol Start Waste Generation: 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol CheckState Determine Physical State Start->CheckState Liquid Liquid / Mother Liquor CheckState->Liquid Solid Solid / Contaminated Consumables CheckState->Solid Glassware Contaminated Glassware CheckState->Glassware BleachTreat CRITICAL STEP: Slow Oxidation with 10% NaOCl (Bleach) Maintain pH > 10 (Add NaOH) Liquid->BleachTreat Neutralize Thiol StreamB Stream B: Hazardous Solid Waste (Double Bagged) Solid->StreamB Segregate Soak Soak in Bleach Bath (24 Hours) Glassware->Soak CheckOdor Odor Check (Wafting) BleachTreat->CheckOdor Wash Standard Lab Wash Soak->Wash CheckOdor->BleachTreat Odor Persists (Repeat) StreamA Stream A: Basic Aqueous Waste (Destined for Incineration) CheckOdor->StreamA No Odor

Figure 1: Operational workflow for the oxidative neutralization and segregation of mercaptopyrimidine waste.

Emergency Contingencies

Accidental Spill[1]
  • Evacuate: If the smell is overwhelming, evacuate the immediate area to prevent olfactory fatigue or nausea among staff.

  • Isolate: Close lab doors to contain the odor.

  • Neutralize: Cover the spill with vermiculite or absorbent pads soaked in dilute bleach. Do NOT use acid-based absorbents (like certain clay mixes) as this may trigger acetal hydrolysis.

  • Disposal: Scoop absorbed material into a wide-mouth jar, cover with bleach solution, and seal.

Incompatible Mixing (Acid Contact)

If the material accidentally contacts strong acid:

  • Risk: Evolution of H₂S (toxic gas) and hydrolysis of the acetal to aldehydes.

  • Action: Move container to the back of the fume hood immediately. Close the sash. Alert Safety Officer. Do not attempt to neutralize with base immediately if the reaction is vigorous/bubbling.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. (Source for general thiol oxidation protocols).

  • University of Washington, Environmental Health & Safety. (n.d.). Stench Chemicals (Thiols) Standard Operating Procedure. (Source for bleach neutralization ratios and "stench" waste management).

  • Fisher Scientific. (2021). Safety Data Sheet: 4,6-Dihydroxy-2-mercaptopyrimidine. (Used as a surrogate for core pyrimidine/mercapto reactivity data).

Sources

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